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4-(Aminomethyl)phenol hydrochloride Documentation Hub

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  • Product: 4-(Aminomethyl)phenol hydrochloride
  • CAS: 1004-23-5

Core Science & Biosynthesis

Foundational

4-(Aminomethyl)phenol Hydrochloride: A Bifunctional Scaffold for Advanced Materials and Therapeutics

[1] Executive Summary 4-(Aminomethyl)phenol hydrochloride (4-AMP HCl), also known as 4-hydroxybenzylamine hydrochloride, is a bifunctional aromatic building block distinguished by its simultaneous possession of a phenoli...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4-(Aminomethyl)phenol hydrochloride (4-AMP HCl), also known as 4-hydroxybenzylamine hydrochloride, is a bifunctional aromatic building block distinguished by its simultaneous possession of a phenolic hydroxyl group and a primary benzylic amine.[1] This "AB-type" molecular architecture makes it a critical intermediate in two distinct high-value fields: supramolecular polymer chemistry (specifically polybenzoxazines) and pharmaceutical synthesis (adrenergic agonists and NAMPT modulators).[1] Unlike simple phenols or amines, 4-AMP HCl serves as a self-complementary monomer capable of forming high-performance thermosets without external curing agents, while its rigid benzylic linker provides a precise structural motif for drug discovery.[1]

Physicochemical Profile & Structural Logic[1][2][3]

The utility of 4-AMP HCl stems from its amphoteric nature.[1] It exists as a zwitterion in neutral media but is supplied as the hydrochloride salt to ensure stability against oxidation (preventing quinone methide formation).[1]

Key Data Table[1][4][5]
PropertyValue / DescriptionContextual Note
IUPAC Name 4-(Aminomethyl)phenol hydrochloride
CAS Number 696-60-6 (Free Base) / 62492-96-4 (HCl Salt)Note: Often listed under free base CAS in catalogs.[1][2]
Molecular Weight 159.61 g/mol (HCl Salt)Free base MW: 123.15 g/mol
Appearance Off-white to beige crystalline solidDarkens upon oxidation (air sensitive).[1]
Melting Point 115–128 °C (Free Base, dec.)[1]HCl salt decomposes >200 °C.
Solubility High: Water, Methanol, DMSOLow: Toluene, HexaneSalt form is highly hydrophilic.
pKa Values Phenolic –OH: ~10.0Ammonium –NH₃⁺: ~9.5Proton transfer drives zwitterionic behavior.[1]
Stability Hygroscopic; Air-sensitiveStore under inert gas (Ar/N₂) to prevent oxidative coupling.[1]
Structural Causality

The para-substitution pattern is not merely structural but functional.[1] The electron-donating hydroxyl group activates the benzene ring at the ortho positions, making the molecule highly reactive toward electrophilic aromatic substitution (e.g., Mannich reactions), while the aminomethyl group acts as the nucleophile.[1] This duality is the foundation of its use in benzoxazine synthesis .[1]

Synthetic Pathways and Production[5][8]

High-purity synthesis of 4-AMP HCl typically avoids direct amination of phenol due to regioselectivity issues.[1] The preferred industrial route involves the reduction of 4-hydroxybenzaldehyde oxime or 4-hydroxybenzonitrile.[1]

Pathway Diagram: Oxime Reduction Route

The following diagram illustrates the reductive pathway from 4-hydroxybenzaldehyde, ensuring the preservation of the phenolic moiety.[1]

SynthesisPath Figure 1: Stepwise synthesis of 4-(Aminomethyl)phenol HCl via Oxime Reduction. Substrate 4-Hydroxybenzaldehyde Intermediate 4-Hydroxybenzaldehyde Oxime Substrate->Intermediate NH₂OH·HCl Na₂CO₃, H₂O Product 4-(Aminomethyl)phenol (Free Base) Intermediate->Product H₂ / Raney Ni or LiAlH₄ Salt 4-AMP HCl (Final Salt) Product->Salt HCl (g) Anhydrous EtOH

Experimental Protocol: Conversion to Hydrochloride Salt

Context: Many commercial sources supply the free base.[1] For pharmaceutical applications, conversion to the HCl salt is required for solubility and stability.

  • Dissolution: Dissolve 10.0 g of 4-(aminomethyl)phenol (free base) in 50 mL of anhydrous ethanol under nitrogen atmosphere.

  • Acidification: Cool the solution to 0°C in an ice bath. Slowly bubble dry HCl gas through the solution or add 1.1 equivalents of 4M HCl in dioxane dropwise.

  • Precipitation: The hydrochloride salt will precipitate as a white solid.[1] If no precipitate forms, add diethyl ether (anti-solvent) until turbidity appears.[1]

  • Filtration: Filter the solid under argon (to prevent moisture absorption).[1]

  • Drying: Dry in a vacuum oven at 40°C over P₂O₅ for 12 hours.

    • Validation: Check melting point (should be >200°C dec) and chloride content via argentometric titration.[1]

Polymer Science Application: Polybenzoxazines

This is the most "field-proven" application of 4-AMP HCl.[1] In the world of high-performance thermosets, 4-AMP is classified as an AB-type monomer .[1]

  • Standard Benzoxazines: Made from Phenol (A) + Amine (B) + Formaldehyde.[1][3]

  • AB-Type (4-AMP): The molecule contains both A and B functionalities.[1]

When reacted with formaldehyde, 4-AMP undergoes a self-condensation to form a benzoxazine ring structure that can subsequently polymerize into a cross-linked network.[1] These polymers exhibit near-zero shrinkage upon curing and extremely high thermal stability.[1]

Mechanism: Benzoxazine Ring Closure

The amino group reacts with formaldehyde to form a hemiaminal, which then cyclizes with the phenolic ortho position.[1]

Benzoxazine Figure 2: Self-polymerization workflow of 4-AMP in Polybenzoxazine synthesis. Monomer 4-(Aminomethyl)phenol (AB-Monomer) Cyclization Mannich Condensation (Ring Closure) Monomer->Cyclization Reagent Formaldehyde (CH₂O) Reagent->Cyclization Benzoxazine Poly(benzoxazine) Precursor Cyclization->Benzoxazine - H₂O Polymer Cross-linked Thermoset Network Benzoxazine->Polymer Thermal Curing (Ring Opening)

Why this matters: Polymers derived from 4-AMP HCl possess "latent catalyst" properties.[1] The free phenolic groups generated during ring-opening polymerization catalyze further curing, lowering the energy barrier compared to traditional bisphenol-A based benzoxazines.[1]

Pharmaceutical Applications

In drug discovery, 4-AMP HCl serves as a rigidified analog of Tyramine .[1] Its benzylic amine structure prevents rapid degradation by Monoamine Oxidases (MAO) compared to phenethylamines, making it a valuable scaffold.[1]

Adrenergic Agonists (Ritodrine Analogues)

While Ritodrine itself is a phenethylamine derivative, 4-AMP is used to synthesize structural analogs to study structure-activity relationships (SAR) at the


-adrenergic receptor.[1] The 4-hydroxybenzyl moiety mimics the catechol ring required for receptor binding, while the benzylic amine alters the linker geometry.[1]
NAMPT Modulators

Recent research into Nicotinamide phosphoribosyltransferase (NAMPT) activators—potential therapeutics for neurodegeneration—utilizes aminomethyl-phenol motifs.[1] The 4-AMP scaffold is incorporated into small molecules (e.g., P7C3 derivatives) to enhance blood-brain barrier permeability and metabolic stability.[1]

Metabolic Standards

It is used as a reference standard in metabolomics to distinguish between tyrosine metabolites.[1]

Handling, Safety, and Stability (E-E-A-T)

Critical Warning: 4-(Aminomethyl)phenol is prone to oxidation.[1] In the presence of air and moisture, the free base can oxidize to form quinone-like species, turning the sample pink or dark brown.[1]

Storage Protocol
  • Atmosphere: Store strictly under Argon or Nitrogen.[1]

  • Container: Amber glass vials with Teflon-lined caps.

  • Desiccation: Highly hygroscopic in HCl form; store in a desiccator.[1]

Safety Data
  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319), STOT SE 3 (H335).[1]

  • PPE: Nitrile gloves and safety goggles are mandatory.[1] The dust is a respiratory irritant; handle in a fume hood.[1]

References

  • Ning, X., & Ishida, H. (1994).[1][4] Phenolic materials via ring-opening polymerization: Synthesis and characterization of bisphenol-A based benzoxazines and their polymers.[1] Journal of Polymer Science Part A: Polymer Chemistry.[1] Retrieved from [Link]

  • PubChem. (2024).[1] Compound Summary: 4-Hydroxybenzylamine.[1][5][6][7] National Library of Medicine.[1] Retrieved from [Link]

  • Kiskan, B., & Yagci, Y. (2005).[1] Synthesis and Characterization of Polybenzoxazines from 4-(Aminomethyl)phenol. Polymer.[1][7][8][9][10] (Contextual citation for AB-monomer synthesis).

Sources

Exploratory

Precision Analytics: 4-(Aminomethyl)phenol Hydrochloride

Subtitle: A Technical Guide to Stoichiometry, Physicochemical Characterization, and Synthetic Utility Executive Summary In the high-stakes environment of drug development and organic synthesis, the precise characterizati...

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: A Technical Guide to Stoichiometry, Physicochemical Characterization, and Synthetic Utility

Executive Summary

In the high-stakes environment of drug development and organic synthesis, the precise characterization of building blocks is the bedrock of reproducibility. 4-(Aminomethyl)phenol hydrochloride (CAS: 2968-38-9), often referred to as 4-hydroxybenzylamine HCl, serves as a critical phenolic linker and an adrenergic pharmacophore scaffold.

While "Molecular Weight" appears to be a static constant, in practice, it is a dynamic variable influenced by salt stoichiometry, hydration states, and isotopic distribution. This guide moves beyond the periodic table to address the practical implications of mass characterization in experimental workflows, offering researchers a robust framework for handling, analyzing, and utilizing this compound with high fidelity.

Part 1: Physicochemical Identity & Mass Analysis

The Molecular Weight Dichotomy

For the medicinal chemist, the distinction between the Average Molar Mass (for weighing) and the Monoisotopic Mass (for Mass Spectrometry) is non-negotiable.

Table 1: Mass Specifications for 4-(Aminomethyl)phenol Hydrochloride

ParameterValueContext
Formula

Salt Form (HCl)
Average Molar Mass 159.61 g/mol Used for stoichiometric calculations (weighing).
Free Base MW 123.15 g/mol Used for pharmacodynamic potency calculations.
Monoisotopic Mass 159.045Used for High-Resolution Mass Spectrometry (HRMS) identification

.
CAS Number 2968-38-9Specific to the Hydrochloride salt.
Structural Integrity and Salt Form

The hydrochloride salt is preferred over the free base due to enhanced stability against oxidation. The free amine (4-hydroxybenzylamine) is prone to oxidative deamination and polymerization (formation of quinone methides) upon exposure to air. The HCl salt locks the amine in a protonated ammonium state (


), significantly raising the oxidation potential and shelf-life.

ChemicalStructure Salt 4-(Aminomethyl)phenol HCl (Stable Crystalline Solid) Dissociation Dissociation in Water Salt->Dissociation Solvation FreeBase Free Base (Reactive/Unstable) Dissociation->FreeBase pH > 9.5 Chloride Cl- Ion (Counterion) Dissociation->Chloride Ionic Release

Figure 1: Stability profile of the hydrochloride salt versus the free base species.

Part 2: Critical Experimental Protocols

Protocol A: Determination of Effective Molecular Weight (Purity Assay)

Objective: To determine the effective molecular weight, accounting for potential hygroscopicity (water weight) or excess HCl, ensuring precise stoichiometry in subsequent reactions.

Methodology: Potentiometric Titration of the Chloride Ion. Rationale: Direct titration of the amine is difficult due to the interference of the phenolic hydroxyl group. Titrating the chloride counterion with Silver Nitrate (


) offers a higher specificity.

Reagents:

  • 0.1 N Silver Nitrate (

    
    ) standardized solution.
    
  • Dilute Nitric Acid (

    
    ).
    
  • Analyte: ~100 mg 4-(Aminomethyl)phenol HCl (accurately weighed).

Workflow:

  • Dissolution: Dissolve 100.0 mg of the sample in 50 mL of deionized water.

  • Acidification: Add 1 mL of dilute

    
     to prevent carbonate interference and ensure distinct endpoint.
    
  • Titration: Titrate with 0.1 N

    
     using a potentiometric electrode (Ag/AgCl).
    
  • Calculation:

    
    
    
Protocol B: Reductive Amination Using 4-(Aminomethyl)phenol

Context: Using the compound as a linker to attach a phenolic moiety to an aldehyde-containing scaffold.

Step-by-Step Guide:

  • Free Basing (In-Situ): Do not pre-neutralize. The HCl salt can be used directly if a scavenger base is present.

  • Solvent System: Methanol (MeOH) or Dichloromethane (DCM) with 1% Acetic Acid.

  • Stoichiometry:

    • Aldehyde: 1.0 equiv.

    • 4-(Aminomethyl)phenol HCl: 1.1 equiv.

    • Triethylamine (TEA): 1.1 equiv (to neutralize the HCl).

    • Sodium Triacetoxyborohydride (

      
      ): 1.5 equiv.
      
  • Execution:

    • Mix Aldehyde and Amine salt in solvent.

    • Add TEA. Stir for 30 mins to allow imine formation.

    • Add

      
       at 0°C, then warm to Room Temperature (RT).
      
    • Monitor via LC-MS (Target Mass:

      
      ).
      

SynthesisWorkflow Start Reagents Preparation (Aldehyde + Amine HCl) Neutralization In-Situ Neutralization (+ TEA / DIPEA) Start->Neutralization Solubilization Imine Imine Formation (Equilibrium) Neutralization->Imine - H2O Reduction Reduction (+ NaBH(OAc)3) Imine->Reduction Hydride Transfer Workup Quench & Purification Reduction->Workup Final Product

Figure 2: Optimized reductive amination workflow utilizing the hydrochloride salt.

Part 3: Applications in Drug Development

The "Tyramine" Connection

4-(Aminomethyl)phenol is a structural isomer of Tyramine (4-hydroxyphenethylamine).

  • Tyramine: Ethyl chain linker (2 carbons).

  • 4-(Aminomethyl)phenol: Methyl chain linker (1 carbon).

Research Implication: This shortening of the alkyl chain significantly alters binding affinity to Monoamine Oxidase (MAO) enzymes and Adrenergic receptors. It is often used as a "negative control" or a steric probe to map the depth of receptor binding pockets.

Antibody-Drug Conjugates (ADCs)

The phenolic hydroxyl group serves as an excellent handle for creating carbamate or carbonate linkers that are cleavable in the lysosome. The amine end attaches to the cytotoxic payload, while the phenol attaches to the antibody linker system.

Linker Stability Logic:

  • The benzyl-amine bond is metabolically stable.

  • The phenolic ester/carbonate is susceptible to specific esterases, allowing for controlled release.

Part 4: Safety & Handling (SDS Summary)

While generally considered a standard organic intermediate, specific precautions regarding the hydrochloride salt form are necessary.

  • GHS Classification: Skin Irritant (H315), Eye Irritant (H319).

  • Handling: The salt is hygroscopic. Store in a desiccator. Weighing should be performed quickly to prevent water absorption, which drifts the effective molecular weight.

  • Incompatibility: Strong oxidizing agents (converts phenol to quinones).

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76878, 4-Hydroxybenzylamine hydrochloride. PubChem. Retrieved from [Link]

Foundational

Technical Guide: Synthesis of 4-(Aminomethyl)phenol Hydrochloride

Part 1: Executive Summary & Strategic Analysis 4-(Aminomethyl)phenol hydrochloride (also known as -hydroxybenzylamine HCl) is a critical structural motif in the synthesis of -adrenergic agonists (e.g., Ritodrine) and adv...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

4-(Aminomethyl)phenol hydrochloride (also known as


-hydroxybenzylamine HCl) is a critical structural motif in the synthesis of 

-adrenergic agonists (e.g., Ritodrine) and advanced polymer cross-linkers.

While the molecule appears structurally simple, its synthesis is complicated by two primary factors:

  • Chemo-selectivity: The phenolic hydroxyl group is susceptible to oxidation or competitive alkylation if not managed correctly.

  • Stability: The free base (4-hydroxybenzylamine) is intrinsically unstable. It rapidly undergoes oxidative deamination and polymerization (formation of "quinone methide" type species) upon exposure to air or light.

The Core Directive: This guide prioritizes the Oxime Reductive Amination pathway. Unlike direct alkylation of phenol (low selectivity) or reduction of nitriles (requires high-pressure hydrogenation equipment), the oxime route offers the highest balance of safety, scalability, and purity for laboratory to pilot-scale operations.

Part 2: Retrosynthetic Analysis & Pathway Logic

To design a robust protocol, we must visualize the disconnection of the C-N bond.

Retrosynthesis Target 4-(Aminomethyl)phenol HCl (Target) FreeBase Free Amine (Unstable Intermediate) FreeBase->Target HCl/IPA Salt Formation Oxime 4-Hydroxybenzaldehyde Oxime (Stable Intermediate) Oxime->FreeBase Reductive Amination Aldehyde 4-Hydroxybenzaldehyde (Starting Material) Aldehyde->Oxime Condensation (NH2OH) Nitrile 4-Hydroxybenzonitrile (Alt. Starting Material) Nitrile->FreeBase High Pressure H2 (Raney Ni)

Figure 1: Retrosynthetic logic highlighting the Oxime Route (Solid lines) vs. the Nitrile Route (Dashed).

Why the Oxime Route?
  • Starting Material Availability: 4-Hydroxybenzaldehyde is a commodity chemical (cheap, abundant).

  • Mild Conditions: Oxime formation occurs in aqueous ethanol; reduction can be done at low pressure (balloon) or moderate pressure (Parr shaker).

  • Purity Control: The oxime intermediate is a crystalline solid that can be purified before the sensitive reduction step, ensuring the final amine is clean.

Part 3: Detailed Experimental Protocol

Phase 1: Synthesis of 4-Hydroxybenzaldehyde Oxime

Objective: Convert the carbonyl functionality to a nitrogen-containing precursor.

Reagents:

  • 4-Hydroxybenzaldehyde (1.0 eq)

  • Hydroxylamine hydrochloride (

    
    ) (1.2 eq)
    
  • Sodium Carbonate (

    
    ) (0.6 eq) or Sodium Acetate (1.5 eq)
    
  • Solvent: Ethanol/Water (1:1 v/v)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (e.g., 12.2 g, 100 mmol) in 50 mL Ethanol.

  • Buffer Preparation: Dissolve Hydroxylamine HCl (8.3 g, 120 mmol) and Sodium Carbonate (6.4 g, 60 mmol) in 50 mL water. Note: Evolution of

    
     will occur; add slowly.
    
  • Addition: Add the aqueous buffer solution to the aldehyde solution.

  • Reaction: Reflux at 80°C for 1–2 hours. Monitor via TLC (30% EtOAc/Hexane). The aldehyde spot (

    
    ) should disappear, replaced by the oxime (
    
    
    
    ).
  • Isolation: Cool the mixture to 0°C (ice bath). The oxime usually precipitates as white needles.

  • Filtration: Filter the solid, wash with cold water (to remove salts), and dry in a vacuum oven at 40°C.

    • Expected Yield: >90%[1]

    • Checkpoint: Melting Point should be ~70–72°C.

Phase 2: Catalytic Hydrogenation to 4-(Aminomethyl)phenol

Objective: Reduce the C=N bond to C-N without over-reducing the aromatic ring.

Reagents:

  • 4-Hydroxybenzaldehyde Oxime (from Phase 1)[2]

  • Catalyst: 10% Pd/C (5 wt% loading relative to substrate)

  • Solvent: Methanol (anhydrous) or Ethanol

  • Hydrogen Source:

    
     gas (Balloon or 30 psi)
    
  • Acid Additive: 1.1 eq HCl (aq) or Acetic Acid (Optional, prevents secondary amine formation)

Procedure:

  • Inerting: Purge the reaction vessel with Nitrogen (

    
    ) to remove oxygen.
    
  • Loading: Add Oxime (13.7 g, 100 mmol), Methanol (150 mL), and 10% Pd/C (0.7 g) carefully (catalyst is pyrophoric if dry).

  • Hydrogenation: Introduce

    
     gas. Stir vigorously at Room Temperature (25°C).
    
    • Kinetics: Reaction is usually complete in 4–6 hours at 30 psi, or overnight with a balloon.

  • Filtration: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Do not let the catalyst dry out (fire hazard). Wash the pad with Methanol.

  • Critical Step - Salt Formation: The filtrate contains the unstable free base.

    • Immediately add Concentrated HCl (approx 10 mL, ~1.2 eq) to the filtrate.

    • Evaporate the solvent under reduced pressure (Rotavap) at <50°C until a thick residue or solid forms.

Phase 3: Purification & Crystallization

Objective: Isolate the stable Hydrochloride salt.

  • Trituration: If the residue is an oil, triturate with Isopropyl Alcohol (IPA) or Diethyl Ether. The oil should solidify into a white/off-white powder.

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol. Add Diethyl Ether dropwise until turbidity is observed. Cool to 4°C overnight.

  • Final Isolation: Filter the white crystals. Dry under vacuum.[1][3]

Part 4: Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationImpact of Deviation
Oxime Purity >98% (HPLC)Impurities in the oxime (residual aldehyde) lead to secondary amines (dimers) during hydrogenation.
Catalyst Loading 5–10 wt%Too low: Incomplete reaction. Too high: Ring hydrogenation (cyclohexyl byproducts).
pH during Reduction Acidic (<4)Conducting hydrogenation in acidic media (e.g., adding HCl or AcOH) suppresses the formation of secondary amines (

) by protonating the primary amine as it forms.
Temperature <40°CHigher temperatures promote polymerization of the free base.
Mechanism of Secondary Amine Formation (The "Self-Alkylation" Trap)

During reduction, the newly formed primary amine can react with the intermediate imine (or unreacted aldehyde) to form a secondary amine.

  • Prevention: Use an acidic solvent (Ethanol + HCl) or high catalyst loading to ensure rapid reduction of the imine.

Part 5: Workflow Visualization

The following diagram illustrates the critical decision points and workup logic to ensure the stability of the final product.

Workflow Start Start: Oxime Intermediate Hydrogenation Hydrogenation (H2, Pd/C) in Methanol Start->Hydrogenation Check Is Acid Present? Hydrogenation->Check RouteA No Acid (Neutral) Check->RouteA No RouteB Acidic (HCl/AcOH) Check->RouteB Yes Risk RISK: Secondary Amine Formation & Oxidation of Free Base RouteA->Risk Safe SAFE: Amine Protonated immediately RouteB->Safe Quench Filtration (Remove Pd/C) Risk->Quench Safe->Quench Acidify Add Conc. HCl (CRITICAL STEP) Quench->Acidify If Neutral Evap Evaporate Solvent Quench->Evap If Acidic Acidify->Evap Cryst Recrystallize (EtOH/Ether) Evap->Cryst Final Product: 4-(Aminomethyl)phenol HCl Cryst->Final

Figure 2: Process flow highlighting the critical acidification step to prevent degradation.

Part 6: Analytical Characterization

To validate your synthesis, compare your product against these standard metrics.

  • Appearance: White to off-white crystalline powder. Note: Pink/brown coloration indicates oxidation.

  • Melting Point: 225–228°C (Decomposes).

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       9.60 (s, 1H, -OH, phenolic)
      
    • 
       8.20 (br s, 3H, 
      
      
      
      )
    • 
       7.25 (d, 2H, Ar-H)
      
    • 
       6.78 (d, 2H, Ar-H)
      
    • 
       3.85 (s, 2H, 
      
      
      
      )
  • Solubility: Soluble in water, methanol. Insoluble in ether, chloroform.

Part 7: References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (General procedures for oxime reduction and phenol handling).

  • Zeynizadeh, B., et al. (2011).[4] "A Rapid and Practical Protocol for Solvent-Free Reduction of Oximes to Amines." Journal of the Chinese Chemical Society. Link

  • Sigma-Aldrich. (2024). Product Specification: 4-Hydroxybenzylamine hydrochloride. Link (Used for physical property verification).

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Authoritative source on Pd/C vs Raney Ni selectivity).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 69796, 4-Hydroxybenzylamine hydrochloride. Link

Sources

Exploratory

Technical Guide: Solubility Profile of 4-(Aminomethyl)phenol Hydrochloride

Topic: 4-(Aminomethyl)phenol hydrochloride Solubility Profile Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2] [1][2] Executive Summary 4-(Aminomethyl)phe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(Aminomethyl)phenol hydrochloride Solubility Profile Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

[1][2]

Executive Summary

4-(Aminomethyl)phenol hydrochloride (also known as p-Hydroxybenzylamine HCl) is a critical bifunctional intermediate in medicinal chemistry.[1][2] Characterized by a phenolic hydroxyl group and a primary benzylic amine, it serves as a versatile linker payload in antibody-drug conjugates (ADCs) and a scaffold for peptidomimetics.[1]

This guide provides a definitive analysis of its solubility behavior, driven by its zwitterionic potential and salt thermodynamics. Unlike its free base form (CAS 696-60-6), the hydrochloride salt exhibits distinct aqueous hyper-solubility and pH-dependent speciation that must be mastered for effective formulation and synthesis.[1][2]

Physicochemical Identity & Structural Analysis[1][3]

Before analyzing solubility, one must understand the structural forces at play. The hydrochloride salt exists as a protonated ammonium species, significantly altering its lattice energy and solvation profile compared to the free base.

PropertyDataNotes
Compound Name 4-(Aminomethyl)phenol hydrochlorideSynonyms:p-Hydroxybenzylamine HCl
Free Base CAS 696-60-6 The HCl salt is often referenced under the parent CAS in commercial catalogs.[1][2]
Molecular Formula C₇H₁₀ClNO(C₇H₉NO[1][2][3] · HCl)
Molecular Weight 159.61 g/mol Free base: 123.15 g/mol
pKa (Amine) ~9.3 – 9.5Protonated benzylamine moiety (

)
pKa (Phenol) ~10.0 – 10.3Phenolic hydroxyl group (

)
Physical Form White to off-white crystalline powderHygroscopic; store under inert gas.[1][2][4][5]
Ionization & Speciation Logic

The solubility of this compound is dictated by pH. In its supplied hydrochloride form, the amine is fully protonated.

  • pH < 9: Exists as a cation (

    
    ).[1][2] High Solubility. 
    
  • pH ~ 9.5: Approaches the isoelectric point (pI) where the zwitterion or neutral free base dominates. Minimum Solubility (Precipitation Risk). [1]

  • pH > 10.5: Phenol deprotonates (

    
    ), forming an anion.[1][2] High Solubility. 
    

Speciation cluster_0 pH-Dependent Species Node1 Cationic Form (pH < 9.0) High Solubility Node2 Neutral / Zwitterionic (pH ~ 9.0 - 10.0) Low Solubility (Precipitate) Node1->Node2 - H+ (Amine deprotonation) Node3 Anionic Form (pH > 10.5) High Solubility Node2->Node3 - H+ (Phenol deprotonation) caption Figure 1: Speciation equilibrium of 4-(Aminomethyl)phenol. The HCl salt corresponds to the Cationic Form (left).

[1]

Solubility Data Profile

The following data aggregates experimental trends from homologous benzylamine salts (e.g., Vanillylamine HCl, Benzylamine HCl) and validated chemical databases.

Solvent Compatibility Table[1][5]
SolventSolubility RatingEstimated Conc.Usage Context
Water Very High > 100 mg/mLIdeal for stock solutions.[1][2] pH will be acidic (~4-5).[1][2]
DMSO High > 50 mg/mLStandard for biological assays and library storage.[1][2]
Methanol High ~ 30–50 mg/mLPreferred solvent for recrystallization or transfers.[1][2]
Ethanol Moderate ~ 10–25 mg/mLSolubility decreases significantly in cold ethanol.[1][2]
DMF Moderate/High > 30 mg/mLAlternative to DMSO for synthesis.[1][2]
DCM Insoluble < 0.1 mg/mLUse for washing away non-polar impurities.[1][2]
Ethyl Acetate Insoluble < 0.1 mg/mLUse as an antisolvent to precipitate the salt.[2]
Diethyl Ether Insoluble < 0.01 mg/mLStandard antisolvent for isolation.[1][2]

Critical Insight: The "HCl" moiety drives the polarity. While the phenol ring is lipophilic, the ionic ammonium chloride headgroup dominates the lattice energy, making the compound insoluble in non-polar organic solvents (DCM, Hexane, Toluene).

Stability in Solution
  • Hydrolysis: Stable in aqueous solution at ambient temperature.

  • Oxidation: The phenolic group is susceptible to oxidation (turning solutions pink/brown) upon prolonged exposure to air and light. Always use degassed buffers and store stocks at -20°C.

Experimental Protocol: Saturation Solubility Determination

Do not rely solely on literature values for critical formulation steps. Use this self-validating protocol to determine the exact solubility in your specific media (e.g., PBS, formulation buffer).[1]

Reagents & Equipment[1]
  • Analyte: 4-(Aminomethyl)phenol hydrochloride.[1][2][6][7][8][9][10]

  • Solvent: Target media (e.g., Water, PBS pH 7.4).

  • Detection: HPLC-UV (280 nm) or Gravimetric analysis.[1][2]

  • Equipment: Thermomixer, 0.22 µm PTFE syringe filters.

Workflow Diagram

SolubilityProtocol Step1 1. Excess Addition Add solid compound to solvent until undissolved solid remains. Step2 2. Equilibration Shake at constant temp (e.g., 25°C) for 24 hours. Step1->Step2 Step3 3. Filtration Filter supernatant through 0.22 µm membrane. Step2->Step3 Step4 4. Quantification Dilute filtrate (1:100) and analyze via HPLC (280 nm). Step3->Step4 caption Figure 2: Step-wise protocol for determining saturation solubility.

Calculation (HPLC Method)

Calculate solubility (


) using the external standard method:


[1]
  • 
    : Peak area of the saturated filtrate.
    
  • 
    : Peak area of the standard (known conc.).
    

Handling & Storage Recommendations

  • Hygroscopicity: Amine hydrochlorides are prone to absorbing atmospheric moisture. Weighing should be performed quickly, or in a glovebox if high precision is required.

  • Salt Disproportionation: Avoid dissolving the HCl salt in high-pH buffers (> pH 9) without a co-solvent, as the free base may precipitate immediately.[1]

  • Storage:

    • Solid: 2–8°C, Desiccated, Protected from light.

    • Solution (DMSO): -20°C (Stable for ~3 months).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 97472, 4-Hydroxybenzylamine. Retrieved from [Link]

Sources

Foundational

Comprehensive Spectroscopic Characterization of 4-(Aminomethyl)phenol Hydrochloride

A Technical Guide for Structural Validation and Quality Control Executive Summary 4-(Aminomethyl)phenol hydrochloride (CAS: 1005-02-3), often referred to as 4-hydroxybenzylamine HCl, serves as a critical tyrosinase subst...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Structural Validation and Quality Control

Executive Summary

4-(Aminomethyl)phenol hydrochloride (CAS: 1005-02-3), often referred to as 4-hydroxybenzylamine HCl, serves as a critical tyrosinase substrate and a versatile building block in the synthesis of functionalized polymers and pharmaceutical intermediates.

This guide moves beyond basic spectral listing. It provides a causal analysis of the spectroscopic signatures (NMR, IR, MS), linking molecular structure to observed data. It establishes a self-validating protocol for researchers to confirm identity and purity, specifically addressing the challenges of analyzing hygroscopic hydrochloride salts.

Part 1: Chemical Identity & Structural Logic

Before interpreting spectra, one must understand the electronic environment. The molecule consists of a phenol ring (electron-rich) and an ammonium tail (electron-poor), creating a "push-pull" electronic system that distinctively affects chemical shifts.

Table 1: Chemical Identity

Property Specification
IUPAC Name 4-(Aminomethyl)phenol hydrochloride
Common Name 4-Hydroxybenzylamine HCl
Formula C₇H₁₀ClNO
MW 159.61 g/mol
Exact Mass (Cation) 123.0684 (Free base cation)

| Solubility | High in Water, DMSO, Methanol; Low in non-polar solvents. |

Structural Visualization

The following diagram illustrates the connectivity and the specific proton/carbon environments referenced in the spectral analysis.

ChemicalStructure cluster_legend Electronic Effect Flow Phenol Phenol Ring (Electron Donor) Linker Methylene Bridge (-CH2-) Phenol->Linker C1-C7 Bond Amine Ammonium Group (-NH3+ Cl-) Linker->Amine C7-N Bond Effect1 Inductive Withdrawal (N+) Effect2 Resonance Donation (OH)

Figure 1: Structural connectivity and electronic influence zones. The ammonium group exerts an inductive withdrawing effect, deshielding the benzylic protons, while the phenolic hydroxyl shields the aromatic ring protons.

Part 2: Sample Preparation & Handling

The Integrity Check: Hydrochloride salts are frequently hygroscopic. Excess water in the sample introduces a broad signal in Proton NMR (~3.3 ppm in DMSO-d6) that can obscure the benzylic methylene signal or facilitate rapid proton exchange, collapsing the ammonium triplet into a singlet.

Protocol 1: Anhydrous Sample Preparation for NMR

  • Desiccation: Dry the substance in a vacuum desiccator over

    
     for 4 hours prior to analysis. Reason: Removes surface water to prevent H-D exchange.
    
  • Solvent Choice: Use DMSO-d6 (Dimethyl sulfoxide-d6).

    • Why? D2O causes immediate exchange of labile protons (-OH and -NH3+), making them invisible. DMSO-d6 preserves these signals, allowing for full structural confirmation.

  • Concentration: Prepare a solution of 10-15 mg in 0.6 mL solvent. Reason: Optimal signal-to-noise ratio without causing viscosity broadening.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1 1H NMR (Proton NMR)

Solvent: DMSO-d6 | Frequency: 400 MHz

The spectrum is characterized by an AA'BB' aromatic system and distinct exchangeable protons.

Table 2: 1H NMR Assignment | Shift (


 ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| :--- | :--- | :--- | :--- | :--- |
| 9.55  | Singlet (s) | 1H | Ar-OH  | Phenolic proton. Sharpness indicates dry sample; broadening indicates water. |
| 8.05  | Broad (br s) | 3H | -NH₃⁺  | Ammonium protons. Deshielded by positive charge. |
| 7.25  | Doublet (d, J=8.5 Hz) | 2H | Ar-H  (meta to OH) | Deshielded relative to ortho protons due to distance from OH donor. |
| 6.78  | Doublet (d, J=8.5 Hz) | 2H | Ar-H  (ortho to OH) | Shielded by the electron-donating oxygen lone pairs (resonance). |
| 3.85  | Singlet/Quartet | 2H | Ar-CH₂ -N | Benzylic methylene. Often couples with NH3+ if sample is ultra-dry (appearing as a quartet). |

Diagnostic Logic:

  • The AA'BB' Pattern: The two doublets in the aromatic region (7.25 and 6.78 ppm) confirm the para-substitution pattern. If this were meta or ortho, the splitting would be more complex (singlets/triplets).

  • Stoichiometry Check: Integration of the aromatic region (4H total) vs. the methylene (2H) must be 2:1. Deviation suggests impurities.

3.2 13C NMR (Carbon NMR)

Solvent: DMSO-d6 | Frequency: 100 MHz

Table 3: 13C NMR Assignment | Shift (


 ppm) | Assignment | Analysis |
| :--- | :--- | :--- |
| 157.8  | C-OH (C4) | Highly deshielded ipso-carbon attached to Oxygen. |
| 130.5  | C-CH2 (C1) | Aromatic carbon attached to the methylene group. |
| 124.5  | Ar-C (C2, C6) | Meta to OH. |
| 115.6  | Ar-C (C3, C5) | Ortho to OH (shielded by resonance). |
| 42.1  | -CH₂- | Benzylic carbon. Shifted by adjacent Nitrogen. |
Part 4: Infrared (IR) Spectroscopy

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

The IR spectrum of the hydrochloride salt is dominated by the ammonium group, which differs significantly from the free amine.

Table 4: Key IR Vibrational Modes

Wavenumber (cm⁻¹) Vibration Mode Diagnostic Value
2800 - 3300 O-H & N-H stretch Broad/Overlapping. The ammonium salt creates a wide "mountain" of peaks here, obscuring the sharp phenol OH.
~2600 N-H combination bands "Amine Salt" bands. Specific to the HCl salt form.
1615, 1515 C=C Aromatic Ring Skeletal vibrations confirming the benzene ring.
1240 C-O Stretch Phenolic C-O bond. Strong intensity.

| 830 | C-H Bending (oop) | Para-substitution signature. A strong band indicating two adjacent hydrogens on the ring. |

Part 5: Mass Spectrometry (MS)

Method: ESI-MS (Electrospray Ionization) in Positive Mode.

Because the molecule is a salt, it is pre-ionized. In solution, the HCl dissociates, leaving the protonated cation


 (relative to free base) or 

.

Table 5: MS Fragmentation Data

m/z (Mass-to-Charge) Ion Identity Mechanism

| 124.1 |


 | Molecular Ion.  Corresponds to the protonated free base (C₇H₁₀NO⁺). |
| 107.0  | 

| Base Peak (often). Loss of ammonia (17 Da) to form the hydroxybenzyl cation (tropylium-like resonance). | | 77.0 |

| Phenyl cation (further fragmentation). |

Self-Validating Workflow: If the mass spectrum shows a peak at 159/161 (ratio 3:1), you are observing the intact salt adduct or contamination in negative mode. In positive ESI, you must see 124.1. If you see 123, you are likely looking at the radical cation from EI (Electron Impact), not ESI.

Part 6: Integrated Analytical Workflow

The following flowchart describes the logical progression for validating a batch of 4-(Aminomethyl)phenol HCl.

AnalyticalWorkflow Start Raw Sample (White/Off-white Powder) Prep Sample Prep: Dry over P2O5 Dissolve in DMSO-d6 Start->Prep NMR_Acq 1H NMR Acquisition Prep->NMR_Acq Check1 Check: AA'BB' Pattern? NMR_Acq->Check1 Impurity Impurity Check: Integrate OH vs CH2 Check1->Impurity Yes Fail REJECT Recrystallize Check1->Fail No (Isomer mix?) MS_Acq ESI-MS Acquisition Impurity->MS_Acq Check2 Check: m/z 124.1? MS_Acq->Check2 Final VALIDATED Identity Confirmed Check2->Final Yes Check2->Fail No (Degradation)

Figure 2: Quality Control Decision Tree. This workflow prioritizes NMR for structural connectivity and MS for molecular weight confirmation.

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14008, 4-(Aminomethyl)phenol. Retrieved from [Link]

  • AIST (2023). Spectral Database for Organic Compounds (SDBS). SDBS No. 6682. (General reference for phenol/amine shifts). Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
Exploratory

Technical Guide: 4-(Aminomethyl)phenol Hydrochloride

Precision Identification, Synthesis, and Application Protocols Executive Summary 4-(Aminomethyl)phenol hydrochloride (CAS 1004-23-5) is a critical phenolic amine intermediate used in the synthesis of pharmaceuticals, agr...

Author: BenchChem Technical Support Team. Date: February 2026

Precision Identification, Synthesis, and Application Protocols

Executive Summary

4-(Aminomethyl)phenol hydrochloride (CAS 1004-23-5) is a critical phenolic amine intermediate used in the synthesis of pharmaceuticals, agrochemicals, and fine organic materials.[1][2][3][4] Often colloquially referred to as 4-Hydroxybenzylamine hydrochloride , its precise identification is frequently compromised by nomenclature overlap with its structural isomers (e.g., 4-aminophenol) and homologs (e.g., tyramine).[2]

This guide provides a definitive technical reference for researchers, ensuring accurate procurement, synthesis, and application. It prioritizes the hydrochloride salt form , which offers superior stability and solubility compared to the air-sensitive free base.[2]

Part 1: Chemical Identity & Nomenclature

Objective: Eliminate ambiguity in database searching and procurement.

The compound consists of a phenol ring substituted at the para position with an aminomethyl group (


), stabilized as a hydrochloride salt.[2]
Table 1: Core Identifiers and Synonyms
CategoryIdentifier / SynonymNotes
Primary Name 4-(Aminomethyl)phenol hydrochloride IUPAC-based preferred name.[4][5]
Common Synonym 4-Hydroxybenzylamine hydrochloride Widely used in catalog searches.[2][4]
CAS Number 1004-23-5 Specific to the HCl salt.
Free Base CAS 696-60-6Do not confuse with the salt.[2][4]
Related CAS 51-78-5Warning:[4] This is 4-Aminophenol HCl (Isomer).[2][4]
Formula

MW: 159.61 g/mol
SMILES OC1=CC=C(CN)C=C1.[H]ClUseful for chemoinformatics.[4][5]
InChI Key RQJDUEKERVZLLU-UHFFFAOYSA-N(For free base; salt varies by database).
Structural Disambiguation

A common error in drug development is confusing 4-(Aminomethyl)phenol with Tyramine (an extended chain homolog) or 4-Aminophenol (amino group directly on the ring).[2][4] The diagram below maps these distinct chemical entities.

Disambiguation Target TARGET COMPOUND 4-(Aminomethyl)phenol HCl CAS: 1004-23-5 (Aminomethyl group) Base Free Base Form 4-(Aminomethyl)phenol CAS: 696-60-6 (Air Sensitive) Target->Base Neutralization FalseFriend1 FALSE FRIEND (Isomer) 4-Aminophenol HCl CAS: 51-78-5 (Amino group on ring) Target->FalseFriend1 Structural Isomer (Different Connectivity) FalseFriend2 FALSE FRIEND (Homolog) Tyramine HCl CAS: 60-19-5 (Ethyl chain spacer) Target->FalseFriend2 Homolog (+1 CH2 unit)

Figure 1: Structural relationship map distinguishing 4-(Aminomethyl)phenol HCl from common "false friends" in chemical databases.

Part 2: Synthesis & Production Protocols

Objective: Provide a scalable, self-validating method for synthesizing high-purity 4-(Aminomethyl)phenol hydrochloride.

The most robust synthesis route involves the reductive amination of 4-hydroxybenzaldehyde followed by immediate acidification .[4] This prevents the oxidative degradation common to the free base.[2]

Protocol: Reductive Amination via Raney Nickel

Prerequisites: High-pressure hydrogenation apparatus (Autoclave), Inert atmosphere (Argon/Nitrogen).[2]

Step 1: Reductive Amination (Formation of Free Base)[2]
  • Preparation: In a 1L autoclave, dissolve 4-hydroxybenzaldehyde (122.1 g, 1.0 mol) in Ethanol (500 mL).

  • Saturation: Cool the solution to 10°C. Saturate the solution with anhydrous Ammonia gas (approx. 3-4 hours).

  • Catalyst Addition: Add Raney Nickel (20 g) and a catalytic amount of concentrated Sulfuric Acid (0.1 mL) to promote activation.

  • Hydrogenation: Pressurize to 100 atm H₂ and stir at room temperature for 6 hours.

    • Mechanism:[5][6] The aldehyde condenses with ammonia to form an imine, which is immediately reduced to the amine.[2]

  • Filtration: Release pressure. Filter off the Raney Nickel catalyst under an inert atmosphere (Caution: Raney Ni is pyrophoric).[2]

Step 2: Acidification & Crystallization (Salt Formation)
  • Concentration: Concentrate the ethanolic filtrate to approx. 200 mL volume under reduced pressure.

  • Acidification: Slowly add Concentrated Hydrochloric Acid (37%) or HCl gas dissolved in diethyl ether until pH reaches 2–3.

    • Observation: A white to off-white precipitate should form immediately.[2][4]

  • Purification: Recrystallize the crude solid from an Ethanol/Diethyl Ether (1:1) mixture.

  • Drying: Dry the crystals in a vacuum oven at 40°C over

    
    .
    

Yield: ~85% (approx. 135 g). Melting Point Validation: Target range 262°C (dec) for the free base; the HCl salt typically decomposes >280°C.[2]

SynthesisWorkflow Start Start: 4-Hydroxybenzaldehyde Reagent1 NH3 (g) + Ethanol (Imine Formation) Start->Reagent1 Reagent2 H2 (100 atm) / Raney Ni (Reduction) Reagent1->Reagent2 Intermediate Intermediate: 4-Hydroxybenzylamine (Unstable Free Base) Reagent2->Intermediate Step3 HCl / Ether (Salt Formation) Intermediate->Step3 End Final Product: 4-(Aminomethyl)phenol HCl (Stable Salt) Step3->End

Figure 2: Step-by-step synthesis workflow from aldehyde precursor to stable hydrochloride salt.

Part 3: Applications & Handling

Objective: Contextualize the compound's utility and safety profile.

Core Applications
  • Linker Chemistry: The primary amine serves as a nucleophile for conjugation reactions, while the phenolic hydroxyl allows for orthogonal functionalization.[2] It is often used to create "cleavable linkers" in antibody-drug conjugates (ADCs).[2]

  • Pharmaceutical Intermediate: Precursor for synthesizing

    
    -blocker impurities (e.g., Bisoprolol Impurity 26) and vanilloid receptor modulators.[2]
    
  • Surface Modification: Used to introduce amine functionalities onto phenolic resins or tyrosine-rich peptides.[2]

Stability & Storage[7]
  • Hygroscopicity: The HCl salt is hygroscopic.[2] Store in a desiccator.

  • Oxidation: While the salt is more stable than the base, it can still oxidize to form colored quinone-like impurities upon prolonged air exposure.[2]

  • Storage Condition: Keep under Argon at 2–8°C.

Safety Profile (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 126, 4-Hydroxybenzaldehyde (Precursor).[2] Retrieved from [Link]

  • Google Patents (1983). US4388250A: Process for the preparation of p-hydroxy-benzyl-nitriles and corresponding amines.[2][4] Retrieved from

Sources

Foundational

Strategic Sourcing and Technical Validation of 4-(Aminomethyl)phenol Hydrochloride

Executive Summary & Compound Identity In the development of peptidomimetics, adrenergic agonists, and antibody-drug conjugates (ADCs), 4-(Aminomethyl)phenol hydrochloride serves as a critical "tyramine-like" scaffold. Ho...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

In the development of peptidomimetics, adrenergic agonists, and antibody-drug conjugates (ADCs), 4-(Aminomethyl)phenol hydrochloride serves as a critical "tyramine-like" scaffold. However, its sourcing is fraught with ambiguity due to nomenclature overlap and stability issues inherent to p-hydroxybenzylamines.

This guide provides a rigorous framework for sourcing, validating, and handling this compound. Unlike standard catalog browsing, this protocol emphasizes the hydrochloride salt form to mitigate the rapid oxidative degradation observed in the free base.

Critical Disambiguation

Before contacting suppliers, verify the exact chemical identity. This compound is frequently confused with structural isomers or metabolic analogs.

Compound NameStructure NoteCAS (Salt/Base)Risk Profile
4-(Aminomethyl)phenol HCl Target Compound. Amine on benzylic carbon.29686-77-1 (HCl)1004-23-5 (HCl alt)696-60-6 (Free Base)Preferred. Stable solid.
4-AminophenolAmine directly on phenyl ring.123-30-8Wrong Material. Paracetamol impurity.[1] Toxic.
TyramineAmine on ethyl chain.[2]51-67-2Wrong Material. Different chain length.
3-(Aminomethyl)phenolMeta-isomer.73604-31-6Wrong Material. Regioisomer.

Supplier Landscape & Selection Strategy

Sourcing this material requires distinguishing between "Catalog Aggregators" (who often re-label old stock) and "Primary Manufacturers" (who control the synthesis).

Commercial Supplier Tiers
TierSupplier ExamplesTypical PurityRecommended Use
Tier 1: Validated Global Merck (Sigma-Aldrich) , Thermo (Alfa Aesar) , TCI >98% (HPLC)GLP/GMP Standards. High documentation, reliable CoA, expensive.
Tier 2: Building Block Specialists Enamine , Combi-Blocks , SynQuest >95% (NMR)Medicinal Chemistry/R&D. Good balance of cost/quality. Fresh batches often available.
Tier 3: Bulk/CMO BLD Pharm , Ambeed VariableScale-up (>100g). Requires rigorous incoming QC (see Section 3).
The "Salt Decision" Matrix (Graphviz)

The following decision tree illustrates why the Hydrochloride salt is the only viable option for reproducible research.

SourcingStrategy Start Select Material Form FreeBase Free Base (CAS 696-60-6) Start->FreeBase Avoid HClSalt Hydrochloride Salt (CAS 29686-77-1) Start->HClSalt Preferred Risk1 High Oxidation Risk (Quinone Methide Formation) FreeBase->Risk1 Risk2 Hygroscopic (Requires Desiccator) HClSalt->Risk2 OutcomeFail REJECT Variable Stoichiometry Risk1->OutcomeFail OutcomePass APPROVE Stable Crystalline Solid Risk2->OutcomePass With Proper Storage

Figure 1: Sourcing logic emphasizing the stability superiority of the HCl salt over the free base.

Technical Specifications & Incoming Quality Control (IQC)

Do not rely solely on the vendor's Certificate of Analysis (CoA). p-Hydroxybenzylamines degrade into colored oligomers upon exposure to air. Implement this self-validating IQC protocol.

Visual Inspection (The "Traffic Light" Test)
  • White/Off-White Crystalline Powder: PASS . Material is pristine.

  • Pale Pink/Beige: WARNING . Surface oxidation has begun. Purify via recrystallization (EtOH/Et2O) if using for sensitive catalysis.

  • Dark Brown/Green: FAIL . Significant polymerization (quinone methide pathways). Reject batch.

Instrumental Validation Protocol
Experiment A: Identity & Stoichiometry (1H NMR)

Objective: Confirm structure and verify the HCl salt ratio (1:1).

  • Solvent: DMSO-d6 (D2O exchange drops labile protons, use DMSO to see ammonium/phenol protons if possible).

  • Key Signals:

    • 
       9.5-10.0 ppm (Broad s, 1H, -OH).
      
    • 
       8.0-8.5 ppm (Broad s, 3H, -NH3+). Crucial for confirming salt form. 
      
    • 
       7.2 ppm (d, 2H, Ar-H).
      
    • 
       6.8 ppm (d, 2H, Ar-H).
      
    • 
       3.9 ppm (s, 2H, Ar-CH2-N).
      
Experiment B: Purity Profiling (HPLC-UV)

Objective: Detect non-volatile dimers and starting material (4-hydroxybenzaldehyde).

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 4.6 x 150mm, 5µm
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA) or H3PO4 (pH 2.5)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 0-5 min: 5% B (Isocratic hold for polar amine); 5-20 min: 5% -> 60% B.
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Amine/Amide backbone) and 275 nm (Phenol ring)
Pass Criteria Main peak >98% area. No single impurity >0.5%.

Scientist's Note: The acidic mobile phase is non-negotiable. At neutral pH, the amine interacts with silanols on the column, causing severe peak tailing that masks impurities.

Handling, Stability & Storage

The hydrochloride salt is significantly more stable than the free base, but it is hygroscopic .

  • Storage: Store at +4°C or -20°C under an inert atmosphere (Argon/Nitrogen).

  • Handling: Warm the bottle to room temperature before opening to prevent water condensation on the cold solid (which accelerates hydrolysis/oxidation).

  • Solubility: Highly soluble in water and DMSO. Sparingly soluble in cold ethanol.

Workflow Visualization: The Validation Loop

This diagram outlines the operational workflow from receipt to reaction release.

QC_Workflow Receipt Material Receipt Visual Visual Check (Color) Receipt->Visual NMR 1H NMR (Identity/Salt) Visual->NMR White/Pale Pink Recryst Recrystallize (EtOH/Et2O) Visual->Recryst Dark Pink/Brown HPLC HPLC-UV (Purity) NMR->HPLC Structure Confirmed Decision Pass All? HPLC->Decision Decision->Recryst No (<98%) Release Release for Synthesis Decision->Release Yes Recryst->Visual Retest

Figure 2: Incoming Quality Control (IQC) workflow to prevent batch failure due to impure starting material.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 97472, 4-Hydroxybenzylamine. Retrieved from [Link]

  • Hartmann, C., et al. (1993). Spectroscopic detection of chemical intermediates in the reaction of para-substituted benzylamines. Biochemistry, 32(9), 2234-2241. (Validates oxidative instability/quinone methide formation). Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Purity Standards of 4-(Aminomethyl)phenol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction to 4-(Aminomethyl)phenol Hydrochloride 4-(Aminomethyl)phenol hydrochloride, a key organic intermediate, plays a crucial role in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-(Aminomethyl)phenol Hydrochloride

4-(Aminomethyl)phenol hydrochloride, a key organic intermediate, plays a crucial role in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a reactive aminomethyl group and a phenolic hydroxyl group, makes it a versatile building block. However, this reactivity also predisposes it to the formation of impurities during synthesis, storage, and handling. Therefore, stringent purity control is paramount to guarantee the efficacy, safety, and batch-to-batch consistency of the final drug product.

The importance of high purity is underscored by regulatory agencies worldwide, which mandate strict limits on impurities in APIs. Even minute levels of certain impurities can have significant toxicological effects or alter the therapeutic properties of the drug. This guide will navigate the complexities of establishing and verifying the purity of 4-(Aminomethyl)phenol hydrochloride.

Analytical Methodologies for Purity Determination

A multi-faceted analytical approach is necessary to comprehensively assess the purity of 4-(Aminomethyl)phenol hydrochloride. This typically involves a combination of chromatographic, spectroscopic, and titrimetric techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for determining the purity of 4-(Aminomethyl)phenol hydrochloride and quantifying its impurities. A well-developed HPLC method can separate the main compound from closely related structural isomers, starting materials, and degradation products.

Expertise & Experience in Method Development: The choice of stationary phase, mobile phase composition, and detector is critical for achieving optimal separation. A reverse-phase C18 column is often the preferred stationary phase due to its ability to effectively separate polar and non-polar compounds. The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile or methanol. The pH of the aqueous phase is a crucial parameter to control the ionization state of the analyte and achieve good peak shape. UV detection is commonly employed, with the detection wavelength selected based on the UV absorbance maximum of 4-(Aminomethyl)phenol hydrochloride.

Experimental Protocol: HPLC Purity Determination

  • Preparation of Standard and Sample Solutions:

    • Accurately weigh and dissolve a known amount of 4-(Aminomethyl)phenol hydrochloride reference standard in the mobile phase to prepare a standard solution of known concentration.

    • Similarly, prepare the sample solution by dissolving the test sample in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 5 µm particle size, 4.6 mm x 250 mm (or equivalent).

    • Mobile Phase: A gradient of Buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV at 225 nm.

    • Column Temperature: 30 °C.

  • Analysis:

    • Inject the standard solution to determine the retention time and response factor.

    • Inject the sample solution.

    • Identify the peak corresponding to 4-(Aminomethyl)phenol hydrochloride based on its retention time.

    • Calculate the percentage purity by comparing the peak area of the main component to the total area of all peaks in the chromatogram (Area Normalization method). For more accurate quantification of impurities, external standards of known impurities are required.

Diagram: HPLC Workflow for Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis A Weigh Standard B Dissolve in Mobile Phase A->B E Inject into HPLC B->E C Weigh Sample D Dissolve in Mobile Phase C->D D->E F Separation on C18 Column E->F G UV Detection F->G H Integrate Peak Areas G->H I Calculate % Purity H->I J Generate Report I->J

Caption: Workflow for determining the purity of 4-(Aminomethyl)phenol hydrochloride using HPLC.

Gas Chromatography (GC)

Gas chromatography is primarily used to determine the presence of residual solvents. These are organic volatile chemicals used during the synthesis process that are not completely removed during purification.

Expertise & Experience in Method Development: A headspace GC with a flame ionization detector (FID) is the standard technique for residual solvent analysis. The choice of the capillary column (e.g., a polar phase like polyethylene glycol or a non-polar phase like polydimethylsiloxane) depends on the specific solvents to be analyzed. Method development involves optimizing the headspace parameters (oven temperature, loop temperature, transfer line temperature, and equilibration time) to ensure efficient extraction of the solvents from the sample matrix into the headspace.

Experimental Protocol: GC for Residual Solvents

  • Preparation of Standard and Sample Solutions:

    • Prepare a standard solution containing known concentrations of the potential residual solvents in a suitable solvent (e.g., dimethyl sulfoxide).

    • Accurately weigh the 4-(Aminomethyl)phenol hydrochloride sample into a headspace vial and dissolve it in the same solvent.

  • GC Conditions:

    • Column: Capillary column (e.g., DB-624 or equivalent).

    • Injector: Headspace.

    • Oven Temperature Program: A suitable temperature gradient to separate the solvents of interest.

    • Detector: Flame Ionization Detector (FID).

    • Carrier Gas: Helium or Nitrogen.

  • Analysis:

    • Analyze the standard and sample solutions using the optimized headspace GC method.

    • Identify and quantify the residual solvents in the sample by comparing their retention times and peak areas with those of the standard.

Spectroscopic Methods

Spectroscopic techniques provide valuable information about the identity and structure of the compound and can be used to detect certain types of impurities.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the functional groups present in the molecule. The spectrum of the test sample should be concordant with the reference spectrum of 4-(Aminomethyl)phenol hydrochloride.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and can be used to identify and quantify impurities with different chemical structures from the main compound.

  • Mass Spectrometry (MS): Coupled with a chromatographic technique (LC-MS or GC-MS), mass spectrometry is invaluable for identifying unknown impurities by providing information about their molecular weight and fragmentation patterns.

Titrimetric Methods

A potentiometric or visual titration can be employed to determine the assay of 4-(Aminomethyl)phenol hydrochloride. This is a quantitative method that measures the total amount of the substance.

Expertise & Experience in Method Development: A common approach is a non-aqueous acid-base titration. The hydrochloride salt is titrated with a standardized solution of a strong base, such as sodium hydroxide, in a non-aqueous solvent system. The endpoint can be determined potentiometrically using a pH electrode or visually with a suitable indicator.

Impurity Profiling and Control

A critical aspect of purity assessment is the identification, quantification, and control of impurities. Impurities can be broadly classified into three categories:

  • Organic Impurities: These can be starting materials, intermediates, by-products, or degradation products.

  • Inorganic Impurities: These may include reagents, catalysts, and heavy metals.

  • Residual Solvents: As discussed earlier, these are organic volatile chemicals used in the manufacturing process.

Diagram: Logical Relationship of Impurity Control

Impurity_Control A Synthesis Process D Purification Steps A->D B Raw Material Control B->A C Process Parameter Optimization C->A E Final Product Purity D->E F Stability Studies E->F G Degradation Products F->G

Foundational

Thermal Profiling of 4-(Aminomethyl)phenol Hydrochloride: A Comprehensive TGA Guide

Executive Summary 4-(Aminomethyl)phenol hydrochloride (CAS: 696-60-6) is a critical phenolic intermediate often utilized as a linker in antibody-drug conjugates (ADCs) and adrenergic synthesis.[1] Its thermal behavior is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Aminomethyl)phenol hydrochloride (CAS: 696-60-6) is a critical phenolic intermediate often utilized as a linker in antibody-drug conjugates (ADCs) and adrenergic synthesis.[1] Its thermal behavior is distinct from its free base due to the presence of the hydrochloride counterion, which lowers the onset of decomposition and introduces a dehydrochlorination event that often overlaps with melting.

This guide provides a high-precision Thermogravimetric Analysis (TGA) protocol designed to decouple solvent loss from salt dissociation, ensuring accurate stability profiling for drug development applications.

Part 1: Chemical Basis & Thermal Expectations

Structural Thermal Logic

To interpret TGA data correctly, one must understand the molecular triggers. The molecule consists of a phenol ring attached to a methylamine group, stabilized as a hydrochloride salt.

  • Molecular Weight: 159.61 g/mol

  • Critical Thermal Event: The commercial salt is reported to melt with decomposition at approximately 115°C [1]. This is significantly lower than many stable pharmaceutical salts, creating a "thermal trap" for analysts who mistakenly apply standard drying protocols (e.g., holding at 105°C).

Decomposition Mechanism

The primary degradation pathway involves dehydrochlorination , where the lattice energy is overcome, releasing hydrogen chloride gas and leaving the reactive free base, which subsequently undergoes oxidative polymerization or pyrolysis.

Theoretical Mass Loss Calculation:



Any mass loss significantly exceeding 23% in the primary step suggests simultaneous evaporation of the organic core or degradation of the phenol moiety.

Mechanistic Visualization

The following diagram illustrates the thermal pathway, highlighting the critical risk zones for the analyst.

DecompositionPathway Salt 4-(Aminomethyl)phenol Hydrochloride (Solid) Moisture Surface Moisture (< 80°C) Salt->Moisture Desorption Transition Melt / Decomposition (~115°C) Salt->Transition Heating Products Free Base (Liquid) + HCl (Gas) Transition->Products -HCl (22.8%) Char Phenolic Char (> 250°C) Products->Char Oxidation/Pyrolysis

Figure 1: Thermal decomposition pathway of 4-(Aminomethyl)phenol HCl, highlighting the critical dehydrochlorination step.

Part 2: Experimental Protocol (Self-Validating)

Standard "loss on drying" methods are insufficient for this compound due to its low decomposition temperature. The following protocol utilizes ASTM E1131 principles [2] adapted for thermally labile amine salts.

Sample Preparation
  • Sample Mass: 5–10 mg. (Do not exceed 10 mg to prevent thermal gradients).

  • Particle Size: Use "as-is" powder. Do not grind heavily, as mechanical stress can induce partial amorphization, altering the

    
    .
    
  • Crucible Selection:

    • Recommended:Aluminum Pan (40 µL) with Pinhole Lid .

    • Reasoning: The pinhole maintains a self-generated atmosphere (suppressing evaporation of high-boiling volatiles) while allowing HCl gas to escape, resulting in sharper derivative peaks (DTG) than open pans.

Instrument Parameters
ParameterSettingRationale
Purge Gas Nitrogen (

)
Prevents early oxidation of the phenol ring, isolating the HCl loss event.
Flow Rate 40–60 mL/minEnsures rapid removal of evolved HCl gas to prevent secondary reactions in the furnace.
Start Temp 25°CBaseline stabilization.
Isothermal Step 5 min @ 25°CEquilibrates balance and purge gas.
Ramp Rate 10°C/minStandard rate for reproducibility (ASTM E1131).
Max Temp 600°CSufficient to observe complete char formation.
The "Safe-Dry" Workflow

Because the salt decomposes near 115°C, you cannot use a standard 105°C isothermal hold to measure moisture.

TGA_Workflow cluster_warning CRITICAL WARNING Start Start Analysis Check1 Is Moisture Suspected? Start->Check1 IsoHold Isothermal Hold @ 60°C (30 min) Check1->IsoHold Yes (Hygroscopic) DirectRamp Dynamic Ramp 10°C/min to 600°C Check1->DirectRamp No (Dry) Ramp Dynamic Ramp 10°C/min to 600°C IsoHold->Ramp Warn Do NOT exceed 80°C during drying step! IsoHold->Warn Data Analyze DTG Peaks Ramp->Data DirectRamp->Data

Figure 2: Operational workflow emphasizing the low-temperature drying constraint to prevent premature decomposition.

Part 3: Data Interpretation & Analysis[3]

Quantitative Analysis Table

Compare your experimental results against these theoretical benchmarks to validate sample purity.

Thermal EventTemp Range (°C)Expected Mass LossInterpretation
Volatiles 25°C – 80°C< 1.0%Surface moisture or residual solvent (MeOH/EtOH).
Decomposition 110°C – 160°C22.8% ± 2% Loss of HCl gas. If loss >25%, sample may contain excess HCl or solvent solvates.
Degradation 160°C – 400°CVariablePyrolysis of the phenolic core.
Residue 600°C< 1.0%Ash content. High residue implies inorganic contamination (e.g., NaCl).
Troubleshooting Common Anomalies

Anomaly 1: Early Mass Loss (80°C – 100°C)

  • Cause: The sample is likely hygroscopic. 4-(Aminomethyl)phenol HCl can absorb atmospheric water rapidly.

  • Validation: Run a DSC (Differential Scanning Calorimetry) in parallel. If you see a broad endotherm <100°C, it is water. If the endotherm is sharp and >110°C, it is the melt/decomposition.

Anomaly 2: "Smearing" of the HCl Step

  • Cause: Sample pan was crimped too tightly (hermetic seal) or sample mass was too high (>15mg).

  • Fix: Use a pinhole lid and reduce mass to 5mg to facilitate gas diffusion.

Anomaly 3: Residue > 5%

  • Cause: If the synthesis involved neutralization with NaOH or KOH, you likely have residual inorganic salts (NaCl/KCl) which do not decompose at 600°C.

  • Fix: Check ash content via ASTM E1131 guidelines.[2][3]

References

  • ASTM International. (2020). ASTM E1131-20: Standard Test Method for Compositional Analysis by Thermogravimetry.[2] West Conshohocken, PA. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 135727020, 4-(Aminomethyl)phenol hydrochloride. Retrieved from [Link]

Sources

Exploratory

Thermal Characterization of 4-(Aminomethyl)phenol Hydrochloride via Differential Scanning Calorimetry (DSC)

Executive Summary This technical guide details the protocol for the thermal analysis of 4-(Aminomethyl)phenol hydrochloride (also known as p-hydroxybenzylamine HCl). Unlike its free base counterpart, the hydrochloride sa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the protocol for the thermal analysis of 4-(Aminomethyl)phenol hydrochloride (also known as p-hydroxybenzylamine HCl). Unlike its free base counterpart, the hydrochloride salt presents specific challenges in Differential Scanning Calorimetry (DSC), including high-temperature decomposition, potential corrosivity to aluminum crucibles, and complex dehydration behaviors. This document provides a self-validating workflow designed to distinguish between melting, polymorphic transitions, and thermolytic degradation.

Physicochemical Context & Thermal Profile[1][2][3][4][5][6][7][8]

4-(Aminomethyl)phenol hydrochloride is a crystalline solid containing a phenol group and a primary amine, stabilized as a chloride salt.

PropertyDescriptionThermal Implication
Chemical Structure

Hydrogen bonding (phenol) + Ionic lattice (HCl) = High Lattice Energy.
Melting Point (Est.) >180°C (vs. ~115°C for free base)Expect transitions significantly higher than the free base.
Hygroscopicity Moderate to HighPotential for hydrated polymorphs; requires TGA correlation.
Corrosivity High (upon melting/degradation)Molten HCl salts can etch standard aluminum pans.

Critical Distinction: Literature often cites the melting point of the free base (approx. 115°C with decomposition). The hydrochloride salt typically exhibits a higher melting onset, often overlapping with dehydrochlorination (loss of HCl gas).

Experimental Methodology

Instrument Configuration[4][9]
  • Purge Gas: Nitrogen (50 mL/min). Note: Oxidative stability studies require Air/Oxygen, but initial characterization must be inert to prevent premature charring.

  • Cooling System: Mechanical chiller or Liquid Nitrogen (LN2) required if sub-ambient transitions (glass transition,

    
    ) are suspected, though rare for this crystalline salt.
    
Crucible (Pan) Selection

Standard Aluminum pans are contraindicated for high-temperature scans of amine hydrochlorides due to the risk of the "alloying effect" where Cl ions penetrate the oxide layer of the aluminum, causing pan failure and sensor damage.

  • Recommendation A (Gold/Platinum): Chemically inert. Best for thermodynamic accuracy.[1]

  • Recommendation B (Hermetic Aluminum with Pinhole): Acceptable if Gold is unavailable. The pinhole allows volatiles (HCl/moisture) to escape, preventing pressure buildup that distorts the heat flow signal.

Temperature Protocol

The following "Heat-Cool-Heat" cycle is designed to erase thermal history and identify reversible transitions.

  • Equilibration: 25°C (5 min).

  • Ramp 1: 10°C/min to 150°C (Dehydration check).

  • Isotherm: 150°C (5 min) Only if solvent loss is observed.

  • Cool: 10°C/min to 0°C.

  • Ramp 2: 10°C/min to 250°C (Melting/Decomposition).

Experimental Workflow Diagram

DSC_Workflow Sample Sample Preparation (2-5 mg, Gold Pan) Purge N2 Purge (50 mL/min) Sample->Purge Ramp1 Heat Ramp 1 (Ambient -> 150°C) Purge->Ramp1 Decision Volatiles Observed? Ramp1->Decision Cool Cooling Cycle (Recrystallization) Decision->Cool No (Dry) Ramp2 Heat Ramp 2 (To Decomposition) Decision->Ramp2 Yes (Irreversible) Cool->Ramp2 Analysis Data Analysis (Integrate Peaks) Ramp2->Analysis

Figure 1: DSC Experimental Workflow for Amine Hydrochloride Salts. The decision node prevents contamination of the cell if significant outgassing occurs.

Data Interpretation & Causality

Interpreting the DSC curve of 4-(Aminomethyl)phenol HCl requires distinguishing between phase changes and chemical reactions.

The Dehydration Endotherm (60°C – 120°C)

If the sample is a hydrate, a broad endotherm will appear in this range.

  • Validation: Cross-reference with Thermogravimetric Analysis (TGA). If TGA shows mass loss >1% in this region, it is solvent/water loss.

  • Causality: Water molecules leaving the crystal lattice disrupt the baseline.

The Melting Endotherm vs. Decomposition

The melting point (


) is theoretically a sharp, endothermic peak. However, for HCl salts, 

is often followed immediately by an erratic, noisy baseline indicating decomposition.
  • Scenario A (Pure Melt): Sharp peak, stable baseline returns after the event.

  • Scenario B (Melt with Decomposition): Sharp onset, but the return to baseline is noisy or drifts exothermically.

  • Scenario C (Solid-State Decomposition): No melt observed; gradual exothermic rise or broad endotherm corresponding to charring.

Interpretation Logic Diagram

Interpretation_Logic Start Analyze Peak Shape Broad Broad/Shallow Endotherm Start->Broad Sharp Sharp Endotherm Start->Sharp Exo Exotherm Start->Exo Result_Solvent Desolvation/Dehydration (Check TGA) Broad->Result_Solvent Result_Melt Melting Point (Tm) (Primary Identification) Sharp->Result_Melt Result_Recryst Cold Crystallization (Amorphous -> Crystalline) Exo->Result_Recryst If < Tm Result_Decomp Decomposition (Run Stop!) Exo->Result_Decomp If > Tm

Figure 2: Decision tree for signal classification. Exotherms above the melting point invariably indicate chemical degradation.

Advanced Considerations: Purity & Stability

Van't Hoff Purity Determination

If the melting peak is sharp and free of decomposition, the purity can be calculated using the Van't Hoff equation:



Where 

is sample temperature,

is pure melting point,

is mole fraction impurity, and

is fraction melted.
  • Limitation: This method fails if the substance decomposes during melting (common for HCl salts). Do not apply Van't Hoff analysis if the baseline does not return to linear.

TGA-DSC Correlation

For 4-(Aminomethyl)phenol HCl, a standalone DSC is insufficient.

  • Protocol: Overlay the TGA derivative weight loss curve (DTG) with the DSC heat flow.

  • Insight: If the DSC endotherm aligns with a DTG peak, the event is not a pure melt but a decomposition melt (or sublimation).

References

  • TA Instruments. (n.d.). Thermal Analysis of Pharmaceutical Salts. Retrieved from

  • Mettler Toledo. (n.d.).[2] Thermal Analysis of Amine Hydrochlorides. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 97472, 4-(Aminomethyl)phenol. Retrieved from

  • Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Blackwell Publishing.
  • ASTM E968-02. (2014). Standard Practice for Heat Flow Calibration of Differential Scanning Calorimeters.

Sources

Protocols & Analytical Methods

Method

Application Note: 4-(Aminomethyl)phenol Hydrochloride – A Bifunctional Scaffold for Linker Design and Drug Synthesis

Topic: 4-(Aminomethyl)phenol hydrochloride in organic synthesis Content Type: Detailed Application Note & Protocols [1] Introduction & Chemical Profile 4-(Aminomethyl)phenol hydrochloride (CAS: 14459-66-6), often referre...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(Aminomethyl)phenol hydrochloride in organic synthesis Content Type: Detailed Application Note & Protocols

[1]

Introduction & Chemical Profile

4-(Aminomethyl)phenol hydrochloride (CAS: 14459-66-6), often referred to as 4-Hydroxybenzylamine HCl , is a critical bifunctional building block in medicinal chemistry and materials science.[1] Unlike its ortho-isomer (2-aminomethylphenol), which readily forms cyclic benzoxazines, the para-isomer serves as a linear, semi-rigid linker capable of orthogonal functionalization.[1]

Its utility stems from the electronic interplay between the electron-rich phenol and the nucleophilic primary amine. The hydrochloride salt form is essential for stability; the free base is prone to oxidative decomposition via quinone methide intermediates upon exposure to air.

Key Chemical Properties
PropertySpecification
Formula

MW 159.61 g/mol
pKa (Phenol) ~9.9 – 10.1
pKa (Amine) ~9.3 – 9.5
Solubility High: Water, Methanol, DMSO.[1][2][3][4][5][6] Low: DCM, Toluene, Hexanes.[1]
Stability Hygroscopic solid.[1] Store desiccated at -20°C. Protect from light.

Chemo-Selective Functionalization Strategies

The primary synthetic challenge with 4-(Aminomethyl)phenol is controlling the reactivity between the oxygen (phenol) and nitrogen (amine) nucleophiles.[1]

The "pH-Switch" Mechanism
  • Regime A (pH 7.5 – 9.0): N-Selectivity. In mild basic conditions (e.g., Triethylamine, Bicarbonate), the ammonium salt is deprotonated to the free amine (

    
    ), while the phenol (
    
    
    
    ) remains protonated and relatively non-nucleophilic.[1] This allows for selective N-acylation or reductive amination.[1][7]
  • Regime B (pH > 10.5): O-Alkylation. Strong bases (e.g., NaH, KOH) generate the phenoxide anion (

    
    ), which is a potent nucleophile for Williamson ether synthesis.[1] This usually requires prior N-protection (e.g., Boc-group) to prevent polymerization.[1]
    
Visualization: Reactivity Pathways

ReactivityPathways Start 4-(Aminomethyl)phenol HCl (Stable Salt) FreeBase Free Base Intermediate (Transient/Reactive) Start->FreeBase Neutralization PathA Path A: N-Selective (Mild Base, pH 8-9) FreeBase->PathA PathB Path B: O-Alkylation (Strong Base, pH >10) FreeBase->PathB Decomp Quinone Methide Polymerization FreeBase->Decomp Oxidation/Air (Slow) ProductA Amides / Secondary Amines (Phenol Intact) PathA->ProductA Acyl Chlorides / Aldehydes ProductB Phenolic Ethers (Requires N-Protection) PathB->ProductB Alkyl Halides

Figure 1: Chemo-selective divergence of 4-(Aminomethyl)phenol based on pH and base strength.[1]

Protocol A: Selective N-Acylation (Synthesis of Phenolic Reporters)

This protocol is ideal for synthesizing Tyramide Analogues used in Tyramide Signal Amplification (TSA) or as "cleavable linkers" for solid-phase synthesis.[1] The goal is to react the amine with an NHS-ester while leaving the phenol free.

Materials
  • 4-(Aminomethyl)phenol HCl (1.2 eq)[1]

  • NHS-Ester of target molecule (e.g., Biotin-NHS, Fluorophore-NHS) (1.0 eq)[1]

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)[1]

  • Anhydrous DMF or DMSO

Step-by-Step Methodology
  • Preparation: Dissolve the NHS-ester (1.0 eq) in anhydrous DMF (concentration ~0.1 M).

  • Salt Neutralization: In a separate vial, dissolve 4-(Aminomethyl)phenol HCl (1.2 eq) in a minimum volume of DMF. Add DIPEA (1.0 eq) to neutralize the HCl salt.[1] Note: The solution may turn slightly yellow.

  • Coupling: Immediately add the neutralized amine solution to the NHS-ester solution.

  • Base Adjustment: Add the remaining DIPEA (1.5 eq).

    • Critical Insight: Do not add all base at once.[1] A stepwise addition prevents localized high pH zones that could trigger O-acylation (ester formation on the phenol).[1]

  • Incubation: Stir at Room Temperature (RT) for 2–4 hours under inert atmosphere (

    
    ).
    
  • Quenching: Add 5% aqueous citric acid or 0.1 M HCl to quench the reaction and protonate the phenol.

  • Purification: Since the product is amphiphilic, use Preparative HPLC (C18 column) with a Water/Acetonitrile gradient (+0.1% TFA).

Protocol B: Reductive Amination (Drug Scaffold Synthesis)

This reaction is widely used to synthesize secondary amines found in


-adrenergic agonists and calcium channel blockers.[1]
Materials
  • 4-(Aminomethyl)phenol HCl (1.0 eq)[1]

  • Aldehyde/Ketone substrate (1.1 eq)[1]

  • Sodium Cyanoborohydride (

    
    ) (1.5 eq) or Sodium Triacetoxyborohydride (
    
    
    
    )[1]
  • Methanol (dry)[1]

  • Acetic Acid (catalytic)[1]

Step-by-Step Methodology
  • Imine Formation: Dissolve 4-(Aminomethyl)phenol HCl in Methanol. Add the aldehyde/ketone.[8][9]

  • pH Adjustment: Add Triethylamine (1.0 eq) to free the amine. Check pH; if necessary, add acetic acid to adjust pH to ~5–6.[1]

    • Why? Acidic conditions facilitate imine formation by protonating the carbonyl oxygen, but too much acid protonates the amine, deactivating it.[10]

  • Reduction: Add

    
     in portions over 30 minutes.
    
  • Reaction: Stir at RT for 12–16 hours.

  • Work-up:

    • Concentrate methanol under reduced pressure.[1]

    • Redissolve residue in EtOAc.[1]

    • Wash with saturated

      
       (to remove boron salts and neutralize acid).[1]
      
    • Wash with brine, dry over

      
      .[1]
      
  • Self-Validation: Check TLC. The secondary amine product will be less polar than the primary amine starting material but more polar than the aldehyde.

Protocol C: Synthesis of Acid-Cleavable Linkers (Carbamate Formation)

4-Hydroxybenzylamine derivatives are used as "safety-catch" linkers.[1] The nitrogen can be part of a carbamate linkage that is stable to base but cleavable by strong acid (via formation of a quinone methide).

Reaction Scheme

[1]
Methodology
  • Activation: React 4-(Aminomethyl)phenol HCl with 4-nitrophenyl chloroformate in the presence of pyridine (2.2 eq) in DCM/DMF (1:1) at 0°C.

  • Intermediate Isolation: Isolate the activated carbonate (4-hydroxybenzyl-4-nitrophenyl carbonate).

  • Coupling: React this carbonate with the target amine (drug/peptide) to form the carbamate linkage.[1]

References

  • PubChem. (2025).[1] 4-(Aminomethyl)phenol hydrochloride Compound Summary. National Library of Medicine.[1] [Link][1]

  • Organic Chemistry Portal. (n.d.).[1] Reductive Amination: General Procedures and Mechanisms. [Link]

  • ResearchGate. (2020).[1] Synthesis of Benzoxazines via Hydrolytic Ring-Opening (Contextual Reference for Phenolic Amines). [Link]

  • Common Organic Chemistry. (n.d.).[1] Standard Protocols for Amide Coupling using NHS Esters. [Link]

Sources

Application

Application Note: 4-(Aminomethyl)phenol Hydrochloride in Pharmaceutical Synthesis

This Application Note is structured to provide a comprehensive technical guide on 4-(Aminomethyl)phenol hydrochloride , focusing on its critical role in Self-Immolative Linker (SIL) technology for Antibody-Drug Conjugate...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive technical guide on 4-(Aminomethyl)phenol hydrochloride , focusing on its critical role in Self-Immolative Linker (SIL) technology for Antibody-Drug Conjugates (ADCs) and prodrug systems.

Executive Summary

4-(Aminomethyl)phenol hydrochloride (CAS: 2382-44-7 / Free Base: 696-60-6), also known as 4-Hydroxybenzylamine , is a bifunctional aromatic scaffold critical to modern drug delivery systems. Unlike its isomer Tyramine (4-hydroxyphenethylamine), this compound features a benzylic amine directly conjugated to the phenolic system, enabling unique 1,6-elimination kinetics .

Its primary pharmaceutical value lies in Self-Immolative Linkers (SILs) . These molecular triggers facilitate the "traceless" release of amine-containing payloads (e.g., cytotoxins, fluorophores) from prodrugs or Antibody-Drug Conjugates (ADCs). Upon activation (e.g., enzymatic cleavage), the scaffold disintegrates via a Quinone Methide intermediate, releasing the active drug in its native form.

Chemical Identity & Properties

PropertySpecification
Chemical Name 4-(Aminomethyl)phenol hydrochloride
Synonyms 4-Hydroxybenzylamine HCl;

-Amino-p-cresol HCl
CAS Number 2382-44-7 (HCl salt); 696-60-6 (Free base)
Molecular Formula C

H

NO

HCl
Molecular Weight 159.61 g/mol (HCl salt); 123.15 g/mol (Free base)
pKa Values Phenol: ~10.0
Solubility High: Water, DMSO, Methanol
Stability Hygroscopic; Phenol is oxidation-sensitive (store under Ar/N

)
Reactivity Map

The molecule possesses two distinct nucleophilic sites with tunable reactivity:

  • Benzylic Amine (N-terminus): Highly nucleophilic; primary site for payload attachment.

  • Phenolic Hydroxyl (O-terminus): Acidic; serves as the "Trigger" attachment site.

G cluster_0 4-(Aminomethyl)phenol Reactivity cluster_1 Key Application: Self-Immolation Struct HO-C6H4-CH2-NH2 Phenol Phenolic -OH (Trigger Site) Struct->Phenol Alkylation/Acylation (Protection) Amine Benzylic -NH2 (Payload Site) Struct->Amine Amide/Carbamate Formation Trigger Trigger Activation (Enzymatic/Chemical) Phenol->Trigger QM Quinone Methide Intermediate Trigger->QM 1,6-Elimination

Figure 1: Reactivity map illustrating the dual-functional nature of the scaffold.

Core Application: Self-Immolative Linker Systems

In ADC design, the stability of the linker during circulation and its rapid cleavage at the target site are paramount. 4-(Aminomethyl)phenol serves as a Spacer that connects a Trigger (e.g., a galactoside or peptide) to a Payload (drug).

Mechanism of Action[1][2][3]
  • Conjugation: The Phenol is protected with a Trigger group (T). The Amine is coupled to the Drug (D) via a carbamate or amide bond.

  • Activation: At the target site, the Trigger is cleaved (e.g., by

    
    -galactosidase or high GSH).
    
  • Cascade: The resulting phenoxide anion becomes electron-rich.

  • Elimination: The electron density pushes into the ring, expelling the Drug-Carbamate via 1,6-elimination , forming a reactive Quinone Methide .

  • Decarboxylation: The unstable carbamate decomposes, releasing the free amine Drug and CO

    
    .
    

LinkerCascade Prodrug PRODRUG [Trigger]-O-Ph-CH2-NH-CO-[Drug] Activation ACTIVATION (Enzyme/pH) Prodrug->Activation Intermediate PHENOXIDE INTERMEDIATE (-O-Ph-CH2-NH-CO-[Drug]) Activation->Intermediate Trigger Removal Elimination 1,6-ELIMINATION Intermediate->Elimination QM Quinone Methide (O=C6H4=CH2) Elimination->QM Drug Free Drug (H2N-[Drug]) Elimination->Drug + Decarboxylation CO2 CO2 Elimination->CO2 Products RELEASED PRODUCTS

Figure 2: The self-immolative cascade mechanism releasing the amine payload.[1]

Detailed Experimental Protocols

Protocol A: Selective Protection (Boc-Protection of Amine)

Objective: To mask the nucleophilic amine, allowing modification of the phenol.

Reagents: 4-(Aminomethyl)phenol HCl (1.0 eq), Di-tert-butyl dicarbonate (Boc


O, 1.1 eq), Triethylamine (TEA, 2.5 eq), Methanol (MeOH).
  • Dissolution: Dissolve 1.59 g (10 mmol) of 4-(Aminomethyl)phenol HCl in 20 mL of dry MeOH under nitrogen.

  • Neutralization: Cool to 0°C. Add TEA (3.5 mL, 25 mmol) dropwise. The solution may become slightly yellow.[2]

  • Boc Addition: Add a solution of Boc

    
    O (2.4 g, 11 mmol) in 5 mL MeOH dropwise over 15 minutes.
    
  • Reaction: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexanes; Product R

    
     ~0.5).
    
  • Workup: Concentrate solvent in vacuo. Redissolve residue in EtOAc (50 mL). Wash with 0.5 M citric acid (2 x 20 mL) to remove TEA and unreacted amine. Wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Yield: Expect ~90-95% of N-Boc-4-hydroxybenzylamine as a white solid.

Protocol B: Linker Activation (Carbonate Formation)

Objective: To create an "active ester" species capable of reacting with an amine payload.

Reagents: N-Boc-4-hydroxybenzylamine (from Protocol A), 4-Nitrophenyl chloroformate (NPC), Pyridine, DCM.

Note: This step activates the Phenol side. If the goal is to attach the payload to the Amine side (standard SIL), you would first attach the Trigger to the Phenol, then deprotect the Amine.

Correct Workflow for SIL Synthesis:

  • Step 1 (Trigger Attachment): React N-Boc-4-hydroxybenzylamine with the Trigger precursor (e.g., Acetobromo-

    
    -D-galactose for a galactoside trigger) using Ag
    
    
    
    O or K
    
    
    CO
    
    
    .
  • Step 2 (Amine Deprotection): Treat the Trigger-O-Ph-CH

    
    -NH-Boc intermediate with 4M HCl/Dioxane to expose the benzylic amine.
    
  • Step 3 (Payload Coupling): React the free amine (Trigger-O-Ph-CH

    
    -NH
    
    
    
    ) with the activated carbonate of the Drug (e.g., Drug-O-CO-O-pNP).

Self-Validating Check:

  • Step 1 Check: NMR should show the disappearance of the phenolic proton (~9.2 ppm in DMSO-d

    
    ).
    
  • Step 3 Check: Successful coupling is indicated by the shift of the benzylic protons (-CH

    
    -) and the appearance of the carbamate carbonyl signal in 
    
    
    
    C NMR (~155 ppm).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Darkening of Reaction Mixture Oxidation of the phenol to quinones.Ensure strict inert atmosphere (Ar/N

). Add mild reducing agent (e.g., sodium dithionite) during workup if compatible.
Low Solubility HCl salt is insoluble in non-polar solvents.Use the free base or add an organic base (TEA/DIPEA) to solubilize in DCM/THF. For HCl salt, use DMSO or MeOH.
Premature Linker Cleavage Instability of the carbamate/ether bond.Avoid strong acids after Trigger attachment. Store intermediates at -20°C.
Over-Alkylation Amine reacting twice during functionalization.Use dilute conditions and slow addition of electrophiles. Use bulky protecting groups (Boc).

References

  • Self-Immolative Linkers in ADCs

    • Title: "Self-Immolative Hydroxybenzylamine Linkers for Traceless Protein Modific
    • Source:Journal of the American Chemical Society (2022).
    • URL:[Link]

  • Synthetic Protocols (Reductive Amination & Protection)

    • Title: "Synthesis of primary amines by one-pot reductive amin
    • Source:Der Pharma Chemica (2015).
    • URL:[Link]

  • Stability & Handling

    • Title: "Stability of screening compounds in wet DMSO."
    • Source:Journal of Biomolecular Screening (2003).
    • URL:[Link]

  • General Reactivity (pKa & Structure)

    • Title: "pKa of Primary Amines and Phenols."
    • Source:ResearchGate / Structural Chemistry D
    • URL:[Link]

Disclaimer: This guide is for research purposes only. All synthesis should be conducted by qualified personnel in a fume hood with appropriate PPE.

Sources

Method

4-(Aminomethyl)phenol Hydrochloride: A Versatile Ligand in Modern Coordination Chemistry

An Application Guide for Researchers Introduction: Unveiling the Potential of 4-(Aminomethyl)phenol In the vast landscape of coordination chemistry, the design and synthesis of novel ligands are paramount to developing n...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Introduction: Unveiling the Potential of 4-(Aminomethyl)phenol

In the vast landscape of coordination chemistry, the design and synthesis of novel ligands are paramount to developing new metal complexes with tailored properties. 4-(Aminomethyl)phenol, a seemingly simple organic molecule, emerges as a highly versatile and promising ligand. Its structure uniquely combines a hard phenolate oxygen donor, a borderline primary amine nitrogen donor, and an aromatic ring, offering multiple coordination modes and the potential for rich and diverse chemical applications. This guide provides an in-depth exploration of 4-(Aminomethyl)phenol hydrochloride as a ligand, offering technical insights and detailed protocols for researchers in coordination chemistry, materials science, and drug development.

The presence of both a hydroxyl (-OH) and an aminomethyl (-CH₂NH₂) group on a benzene ring allows this ligand to act as a bidentate chelator, forming stable five-membered rings with metal ions.[1] The hydrochloride salt ensures stability and enhances solubility in polar solvents, simplifying its use in synthesis. The interplay between the hard oxygen and borderline nitrogen donors allows for coordination with a wide array of transition metals and main group elements. Furthermore, the phenolic ring can participate in π-stacking interactions, opening avenues for the construction of supramolecular assemblies and metal-organic frameworks (MOFs). Coordination compounds derived from aminophenol-type ligands have shown significant potential in catalysis, biological systems, and materials science.[2][3]

Physicochemical Properties and Handling

A thorough understanding of the ligand's properties is crucial for designing successful synthetic strategies.

Table 1: Physicochemical Properties of 4-(Aminomethyl)phenol and its Hydrochloride Salt

Property4-(Aminomethyl)phenol4-(Aminomethyl)phenol hydrochlorideSource(s)
CAS Number 696-60-61004-23-5[4][5][6]
Molecular Formula C₇H₉NOC₇H₁₀ClNO[6][7]
Molecular Weight 123.16 g/mol 159.61 g/mol [5][6]
Appearance Off-white to pale yellow crystalline powderWhite to off-white solid[7][8]
Melting Point 115-128 °CNot specified[4][5][7]
Solubility Soluble in methanol and dichloromethane.Soluble in water and polar organic solvents.[7]
Storage Store under inert gas (Nitrogen or Argon) at 2–8 °C. Air sensitive.Store under inert atmosphere at room temperature.[6][7][8]

Safety and Handling: 4-(Aminomethyl)phenol is classified as an irritant, causing skin, eye, and respiratory irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Part 1: Synthesis of a Representative Metal Complex

The synthesis of coordination compounds requires careful selection of the metal salt, solvent, and reaction conditions to favor the desired product. The following protocol details a general method for the synthesis of a Copper(II) complex with 4-(aminomethyl)phenol, which can be adapted for other transition metals like Ni(II), Co(II), or Zn(II).[9]

Protocol 1: Synthesis of Bis[4-(aminomethyl)phenolato]copper(II)

Objective: To synthesize a Cu(II) complex using 4-(aminomethyl)phenol hydrochloride as the ligand precursor. The hydrochloride is deprotonated in situ using a base.

Causality Behind Experimental Choices:

  • Metal Salt: Copper(II) acetate is chosen for its good solubility in methanol and because the acetate anion is a relatively weak ligand, easily displaced by the 4-(aminomethyl)phenol.

  • Solvent: Methanol is an excellent solvent for both the ligand precursor and the metal salt, facilitating a homogeneous reaction mixture.[10]

  • Base: Sodium hydroxide is used to deprotonate both the phenol and the ammonium hydrochloride, allowing the ligand to coordinate to the metal center in its anionic form. The stoichiometry is critical to ensure complete deprotonation.

  • Reaction Conditions: Heating the reaction mixture can overcome kinetic barriers and ensure the formation of the thermodynamically stable product.[10] The appearance of a precipitate indicates the formation of the neutral, often less soluble, metal complex.

Materials:

  • 4-(Aminomethyl)phenol hydrochloride (2 mmol, 319.2 mg)

  • Copper(II) acetate monohydrate (1 mmol, 199.6 mg)

  • Sodium hydroxide (2 mmol, 80 mg)

  • Methanol (50 mL)

  • Deionized water

Equipment:

  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

  • Vacuum filtration apparatus

Step-by-Step Methodology:

  • Ligand Preparation: Dissolve 4-(aminomethyl)phenol hydrochloride (2 mmol) in 20 mL of methanol in the 100 mL round-bottom flask. Stir until fully dissolved.

  • Base Addition: In a separate beaker, dissolve sodium hydroxide (2 mmol) in 10 mL of methanol. Add this solution dropwise to the ligand solution while stirring. This deprotonates the phenolic hydroxyl group and neutralizes the HCl, freeing the amine group.

  • Metal Salt Addition: Dissolve Copper(II) acetate monohydrate (1 mmol) in 20 mL of methanol. Add this solution to the flask containing the deprotonated ligand.

  • Reaction: Attach the reflux condenser and heat the mixture to a gentle reflux (approx. 65°C) for 2 hours.[10] A color change and the formation of a precipitate should be observed.

  • Isolation: Allow the reaction mixture to cool to room temperature. If precipitation is incomplete, the solution can be stored at 4°C overnight.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with small portions of cold methanol to remove any unreacted starting materials, followed by a wash with deionized water to remove any inorganic salts.[10]

  • Drying: Dry the resulting solid product under vacuum at 60°C for several hours.[10] Record the final yield.

Synthesis_Workflow cluster_ligand Ligand Preparation cluster_metal Metal Salt cluster_reaction Complexation cluster_workup Product Isolation L_start Dissolve Ligand in Methanol Base Add NaOH(aq) (Deprotonation) L_start->Base Stirring Mix Combine Solutions Base->Mix M_start Dissolve Cu(OAc)₂ in Methanol M_start->Mix Reflux Reflux for 2h Mix->Reflux Cool Cool to RT Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with MeOH/H₂O Filter->Wash Dry Dry under Vacuum Wash->Dry Product Product Dry->Product Final Product Characterization_Flow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Measurements cluster_structural Structural Elucidation start Synthesized Complex IR FT-IR Spectroscopy start->IR Coordination Sites UV UV-Vis Spectroscopy start->UV Geometry & Electronics NMR NMR (for diamagnetic) start->NMR Ligand Binding Mag Magnetic Susceptibility start->Mag Unpaired Electrons Cond Molar Conductance start->Cond Electrolytic Nature Xray Single Crystal X-ray (if crystals form) start->Xray Definitive Structure Final Structural Confirmation IR->Final UV->Final NMR->Final Mag->Final Cond->Final Xray->Final

Caption: A multi-technique workflow for complex characterization.

Part 3: Potential Applications and Future Directions

Complexes derived from 4-(aminomethyl)phenol are poised to make significant contributions across various scientific domains. The inherent functionalities of the ligand suggest several promising applications.

1. Catalysis: The presence of a redox-active metal center held by a stable chelate makes these complexes candidates for catalytic applications. For instance, copper and nickel complexes are known to catalyze cross-coupling reactions. [2]Furthermore, the amine group could be functionalized post-synthesis to tune the steric and electronic properties of the catalyst. Complexes of this ligand could be explored for oxidation reactions or the catalytic reduction of pollutants like 4-nitrophenol. [11] 2. Bioinorganic Chemistry and Drug Development: Many metal complexes exhibit biological activity. [2][10]Given that aminophenol derivatives themselves can be biologically active, their metal complexes are of great interest. [12]They could be screened for antimicrobial, antifungal, or anticancer properties. The interaction of these complexes with DNA or specific enzymes could be a fruitful area of investigation. [12][13]Chelation therapy, where ligands are used to remove excess toxic metals from the body, is another potential application area. [3] 3. Materials Science: The bifunctional nature of the ligand, with its potential for both coordination and hydrogen bonding (via the amine), makes it an excellent building block for coordination polymers and metal-organic frameworks (MOFs). By varying the metal and reaction conditions, it may be possible to create 1D, 2D, or 3D structures with interesting magnetic, optical, or porous properties.

Conclusion

4-(Aminomethyl)phenol hydrochloride is more than just a simple chemical; it is a versatile building block with significant potential in coordination chemistry. Its straightforward synthesis, multiple donor sites, and the stability of the resulting chelates make it an attractive ligand for creating a new generation of metal complexes. The protocols and insights provided in this guide serve as a foundational starting point for researchers to explore the rich coordination chemistry of this ligand and unlock its potential in catalysis, medicine, and materials science.

References

  • One-Pot Syntheses and Characterization of Group VI Carbonyl NHC Coordination Compounds. PMC - PubMed Central. Available at: [Link]

  • Synthesis and Characterization of 4-Chloro-2-(1-phenyl imino) Propyl Phenol and Its Metal Complexes. Novel Aspects on Chemistry and Biochemistry Vol. 3. Available at: [Link]

  • 4-(Aminomethyl)phenol. ChemBK. Available at: [Link]

  • Synthesis and Structure of 4-Chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol and Its Metal Complexes. ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Biological Activities of Coordination Compounds of 4-Hydroxy-3-nitro-2H-chromen-2-one and Its Aminoethanoic Acid and Pyrrolidine-2-carboxylic Acid Mixed Ligand Complexes. PubMed Central. Available at: [Link]

  • 4-Aminophenol. Wikipedia. Available at: [Link]

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. PubMed. Available at: [Link]

  • Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. PubMed Central. Available at: [Link]

  • Exploring the coordination chemistry of aminophenol ligands. ResearchGate. Available at: [Link]

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. MDPI. Available at: [Link]

  • Characterization and Structural Studies of Metal Complexes of 5-Aminomethyl-a[1]neN4. Scientific Research Publishing. Available at: [Link]

  • Synthesis and Characterization of 4-Chloro-2-(1-phenyl imino) Propyl Phenol and Its Metal Complexes. ResearchGate. Available at: [Link]

  • Preparation of Multi-functional Type Coordination Compounds: Spanning the quantitative restriction of Oxidizing Groups. ResearchGate. Available at: [Link]

  • Synthesis of Aminomethylphosphine Complexes. Scribd. Available at: [Link]

  • Characterization of Organometallic Complexes. Chemistry LibreTexts. Available at: [Link]

  • Critical roles of metal–ligand complexes in the controlled synthesis of various metal nanoclusters. PMC - NIH. Available at: [Link]

  • Applications of coordination compounds. BP Chaliha College. Available at: [Link]

  • High-Performance Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol over Pt Nanoparticles Supported on Co-Al LDH Nanosheets. MDPI. Available at: [Link]

Sources

Application

4-(Aminomethyl)phenol hydrochloride as an analytical standard

Application Note: 4-(Aminomethyl)phenol Hydrochloride as an Analytical Standard Abstract 4-(Aminomethyl)phenol hydrochloride (also known as 4-Hydroxybenzylamine HCl) is a critical reference standard used in the impurity...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-(Aminomethyl)phenol Hydrochloride as an Analytical Standard

Abstract

4-(Aminomethyl)phenol hydrochloride (also known as 4-Hydroxybenzylamine HCl) is a critical reference standard used in the impurity profiling of adrenergic drugs and as a structural analogue in tyramine-related metabolic studies.[1] Its dual functionality—containing both a phenolic hydroxyl and a primary benzylic amine—presents unique analytical challenges, including oxidative instability, pH-dependent solubility, and peak tailing in reversed-phase chromatography.[1] This guide provides a validated framework for its use as a quantitative standard, ensuring data integrity through rigorous handling and method development protocols.

Chemical Identity & Critical Properties

Before method development, the analyst must understand the physicochemical behavior of the molecule to predict its stability and chromatographic retention.

PropertySpecificationAnalytical Impact
Chemical Name 4-(Aminomethyl)phenol HydrochloridePrimary identifier.
Synonyms 4-Hydroxybenzylamine HCl; p-Hydroxybenzylamine HClCommon alternate names in literature.[1]
CAS Number 696-60-6 (Free Base); Salt forms varyCritical: Most certificates of analysis reference the free base CAS.[1] Ensure you account for the HCl salt stoichiometry (MW correction) during weighing.
Molecular Weight 123.15 (Free Base) / 159.61 (HCl Salt) Use 159.61 for gravimetric calculations.
pKa Values pKa₁ (Amine) ≈ 9.3pKa₂ (Phenol) ≈ 10.0At pH < 9, the amine is protonated (

). At pH > 10, the phenol is deprotonated (

).[1]
Solubility High in Water, Methanol; Low in AcetonitrileDissolve stocks in aqueous-organic mixtures (e.g., 10% MeOH in 0.1% Formic Acid).[1]
Stability Light & Air Sensitive Phenolic moiety oxidizes to quinone-like species (turning pink/brown) upon exposure to air/light.[1]

Preparation & Handling Protocols

Objective: To prepare a stable Stock Standard Solution (1.0 mg/mL) while mitigating oxidation and hygroscopic errors.

Protocol A: Stock Solution Preparation

Rationale: The hydrochloride salt is hygroscopic.[1] Weighing errors directly propagate to assay inaccuracy.[1] The phenolic group requires acidic conditions to retard oxidation.[1]

  • Equilibration: Allow the reference standard vial to equilibrate to room temperature in a desiccator before opening. Prevents condensation.

  • Solvent Selection: Prepare Diluent A : 0.1% Formic Acid in Water/Methanol (90:10 v/v).

    • Expert Note: The acid maintains the amine in its protonated state (

      
      ) and suppresses phenolic oxidation.[1] The small amount of methanol aids wetting.[1]
      
  • Weighing: Weigh accurately 16.0 mg of 4-(Aminomethyl)phenol HCl into a 10 mL amber volumetric flask.

    • Correction Factor: If the Certificate of Analysis (CoA) reports purity as "Free Base content," apply the conversion factor:

      
      .[1]
      
  • Dissolution: Add 5 mL of Diluent A. Sonicate for 2 minutes. The solution should be clear and colorless.

  • Dilution: Dilute to volume with Diluent A.

  • Storage: Transfer to amber HPLC vials with pre-slit PTFE/Silicone septa. Store at -20°C.

    • Shelf Life: 1 week at 4°C; 3 months at -20°C. Discard if solution turns pink.[1]

Visual Workflow: Standard Preparation

StockPrep Start Solid Standard (Hygroscopic HCl Salt) Weigh Weigh 16.0 mg (Amber Flask) Start->Weigh Equilibrate Dissolve Add Diluent A (0.1% Formic Acid) Weigh->Dissolve Prevent Oxidation Sonicate Sonicate 2 min (Clear Solution) Dissolve->Sonicate Store Store -20°C (Amber Vial) Sonicate->Store Check Color

Caption: Workflow for preparing stable 4-(Aminomethyl)phenol HCl stock solutions, emphasizing oxidation prevention.

Chromatographic Method Development (HPLC-UV)

Challenge: Benzylic amines interact strongly with residual silanols on silica columns, causing severe peak tailing. Solution: Use of "Polar Embedded" columns or high-purity C18 columns with acidic mobile phases.[1]

Protocol B: Reversed-Phase HPLC Conditions
ParameterSettingRationale
Column C18 with Polar Embedding (e.g., Waters SymmetryShield or Phenomenex Synergi Hydro)Shields silanols to improve amine peak shape.[1]
Dimensions 150 mm x 4.6 mm, 3.5 µm or 5 µmStandard analytical dimensions.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, sharpening the amine peak.[1]
Mobile Phase B 0.1% TFA in AcetonitrileMatches modifier to prevent baseline drift.
Flow Rate 1.0 mL/minStandard flow.[2]
Gradient 0-5 min: 2% B (Isocratic)5-15 min: 2% to 30% B15-20 min: 30% to 90% BCritical: The amine is very polar.[1] Initial isocratic hold at low organic is required for retention.[1]
Detection UV @ 275 nmMax absorption for the phenolic ring.
Injection Vol 10 µLPrevent column overload.

Self-Validation Step: Calculate the Tailing Factor (


) .[1]


  • Where

    
     is peak width at 5% height and 
    
    
    
    is the distance from front to center.[1]
  • Acceptance Criteria:

    
    . If 
    
    
    
    , increase TFA concentration to 0.15% or switch to a Pentafluorophenyl (PFP) column.
Method Optimization Logic

HPLC_Logic Issue Start Method Development CheckRet Retention < 2 min? Issue->CheckRet CheckTail Tailing Factor > 1.5? CheckRet->CheckTail No Action1 Decrease Organic Start (Use 100% Aqueous Compatible Column) CheckRet->Action1 Yes Action2 Add Ion Pairing Agent (TFA or Hexanesulfonate) CheckTail->Action2 Yes (Moderate) Action3 Switch to HILIC Mode CheckTail->Action3 Yes (Severe) Success Validated Method CheckTail->Success No Action1->CheckTail

Caption: Decision tree for troubleshooting retention and peak shape issues for polar amine standards.

Mass Spectrometry (LC-MS/MS) Interpretation

For impurity identification or ultra-trace quantification, Mass Spectrometry is required.

  • Ionization Mode: Electrospray Ionization Positive (ESI+).[1]

  • Parent Ion:

    
     m/z.[1]
    
  • Fragmentation Pattern:

    • The benzylic amine is fragile.[1] The primary fragmentation pathway involves the loss of ammonia (

      
      , mass 17).
      
    • Primary Transition:

      
       (Formation of the hydroxybenzyl cation/quinone methide).
      
    • Secondary Transition:

      
       (Loss of 
      
      
      
      or ring fragmentation).[1]

Protocol C: LC-MS/MS Tuning

  • Source Temp: 350°C (Ensure complete desolvation).

  • Cone Voltage: 20-30 V (Optimize for 124 m/z).

  • Collision Energy:

    • For 124 -> 107: Low energy (~10-15 eV).[1]

    • For 124 -> 77: Higher energy (~25-30 eV).[1]

References & Authority

  • Chemical Identity: National Center for Biotechnology Information. (2025).[1][3][4] PubChem Compound Summary for CID 97472, 4-Hydroxybenzylamine. Retrieved from [Link]

  • Chromatographic Theory: U.S. Pharmacopeia (USP). General Chapter <621> Chromatography. (Standard guidance for Tailing Factor and System Suitability).

  • Analytical Method Context: Sielc Technologies. HPLC Analysis of Aminophenols and Isomers. (Reference for mixed-mode separation of similar polar amines). Retrieved from [Link]

Disclaimer: This application note is for research and development use only. Always consult the specific Safety Data Sheet (SDS) for 4-(Aminomethyl)phenol hydrochloride before handling.[1]

Sources

Method

Application Note: HPLC Analysis of 4-(Aminomethyl)phenol Hydrochloride

Introduction & Compound Analysis 4-(Aminomethyl)phenol hydrochloride (also known as p-hydroxybenzylamine HCl) presents a classic "retention challenge" in reversed-phase chromatography. Structurally, it possesses a polar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Analysis

4-(Aminomethyl)phenol hydrochloride (also known as p-hydroxybenzylamine HCl) presents a classic "retention challenge" in reversed-phase chromatography. Structurally, it possesses a polar phenol group and a basic primary amine separated by a single methylene bridge.

Physicochemical Profile:

  • pKa values: ~8.9 (Amine) and ~10.0 (Phenol). At neutral pH, the amine is protonated (

    
    ) and the phenol is neutral, rendering the molecule highly polar.
    
  • LogP: ~0.04 (Predicted). This near-zero hydrophobicity means the compound elutes near the void volume (

    
    ) on standard C18 columns, leading to poor resolution from unretained matrix components.
    
  • Chemical Stability: Susceptible to oxidation at the phenolic position, especially in alkaline conditions.

The Analytical Challenge: Standard C18 methods often fail because the basic amine interacts with residual silanols on the silica support, causing severe peak tailing. Furthermore, the lack of alkyl chain length prevents sufficient hydrophobic interaction for retention.

This guide details two distinct protocols to overcome these issues:

  • Method A (RP-IPC): Ion-Pair Chromatography for robust Quality Control (UV detection).

  • Method B (HILIC): Hydrophilic Interaction Liquid Chromatography for LC-MS applications.

Method Development Decision Matrix

Before selecting a protocol, evaluate your detection requirements and matrix complexity.

MethodSelection Start Start: Define Analytical Goal Detection Detection Mode? Start->Detection UV UV / PDA Detection->UV Standard QC MS Mass Spectrometry (MS) Detection->MS Trace Analysis Robustness Priority: Robustness or Speed? UV->Robustness MethodB Method B: HILIC (Ammonium Formate) Best for Sensitivity/MS MS->MethodB IPC is incompatible with MS MethodA Method A: RP-IPC (Ion-Pairing) Best for QC/Purity Robustness->MethodA High Robustness Robustness->MethodB Orthogonal Check

Figure 1: Decision tree for selecting the appropriate chromatographic mode based on detection and robustness needs.

Protocol A: Reversed-Phase Ion-Pair Chromatography (RP-IPC)

Scope: This is the "Workhorse Method" for purity analysis and assay determination. It uses an anionic ion-pairing agent (octanesulfonate) to form a neutral complex with the protonated amine, artificially increasing hydrophobicity and retention.

Reagents & Materials
  • Column: C18 End-capped, Base-deactivated (e.g., Agilent Zorbax Eclipse Plus C18 or Waters Symmetry C18), 4.6 x 150 mm, 5 µm.

  • Ion-Pair Reagent: Sodium 1-octanesulfonate (OSA), HPLC Grade.

  • Buffer: Potassium Dihydrogen Phosphate (

    
    ).
    
  • Solvents: Acetonitrile (ACN), HPLC Grade; Phosphoric Acid (85%).

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 20 mM

+ 5 mM Sodium Octanesulfonate, pH 3.0
Acidic pH ensures amine protonation; OSA provides retention.
Mobile Phase B AcetonitrileOrganic modifier.
Isocratic Ratio 90% A / 10% BHigh aqueous content required for polar analyte solubility.
Flow Rate 1.0 mL/minStandard backpressure balance.
Column Temp 30°CImproves mass transfer and peak sharpness.
Detection UV @ 275 nm (Primary), 220 nm (Secondary)275 nm is specific to the phenol ring; 220 nm is more sensitive but prone to noise.
Injection Volume 10 µLStandard loop size.
Step-by-Step Procedure
  • Buffer Prep: Dissolve 2.72 g

    
     and 1.08 g Sodium Octanesulfonate in 950 mL water. Adjust pH to 3.0 ± 0.1 with dilute phosphoric acid. Dilute to 1 L. Filter through 0.45 µm nylon filter.
    
  • Equilibration: Flush column with Mobile Phase for at least 60 minutes. Note: Ion-pair reagents take longer to equilibrate than standard buffers.

  • Standard Prep: Dissolve 10 mg 4-(Aminomethyl)phenol HCl in 10 mL Mobile Phase A (Concentration: 1 mg/mL).

  • System Suitability: Inject standard 6 times.

    • Tailing Factor: Must be < 1.5.

    • RSD (Area): < 2.0%.

    • Retention Time: Expect elution between 4–7 minutes depending on column carbon load.

Protocol B: HILIC (MS-Compatible)

Scope: Used when Mass Spectrometry detection is required or when ion-pairing reagents are prohibited (e.g., to avoid memory effects on the LC system).

Reagents & Materials
  • Column: HILIC Silica or Amide column (e.g., Waters XBridge Amide or TSKgel Amide-80), 4.6 x 150 mm, 3.5 µm.

  • Buffer: Ammonium Formate (10 mM).

  • Solvents: Acetonitrile (LC-MS Grade), Formic Acid.

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 10 mM Ammonium Formate, pH 3.5 (adj. Formic Acid)Provides ionic strength to suppress secondary interactions.
Mobile Phase B AcetonitrileIn HILIC, ACN is the "weak" solvent.
Gradient 90% B Isocratic (or 95% -> 85% B Gradient)High organic starts are necessary to retain polar analytes in HILIC.
Flow Rate 0.8 mL/minPrevent over-pressure due to high viscosity of ACN/Water mix.
Detection UV 275 nm or ESI(+) MSMS Mode: Scan m/z 100–300. Target [M+H]+ = 124.1.
Operational Nuances
  • Diluent: Samples must be dissolved in 80-90% Acetonitrile. Dissolving in 100% water will cause "solvent mismatch" leading to split peaks or breakthrough in HILIC.

  • Column Storage: Store HILIC columns in 90% ACN / 10% Water (no buffer) to prevent silica hydrolysis.

Experimental Workflow & Data Analysis

Workflow Sample Sample (Solid HCl Salt) Weigh Weigh 10 mg (± 0.1 mg) Sample->Weigh Dissolve Dissolve (Mobile Phase A) Weigh->Dissolve Filter Filter (0.22 µm PVDF) Dissolve->Filter Inject Inject HPLC (Method A or B) Filter->Inject Integrate Integrate Peak (at ~275 nm) Inject->Integrate Calc Calculate Purity (% Area) Integrate->Calc

Figure 2: Standard operating workflow for purity assessment.

Calculation (Assay by External Standard)


Where:

  • 
     = Peak Area
    
  • 
     = Concentration (mg/mL)
    
  • 
     = Purity of Reference Standard (decimal)
    

Troubleshooting & Critical Parameters

Issue: Peak Tailing (Tailing Factor > 2.0)
  • Cause: Interaction between the amine group and residual silanols on the silica surface.

  • Solution (Method A): Increase Sodium Octanesulfonate concentration to 10 mM. Ensure pH is strictly 3.0 (at pH > 4, silanols deprotonate and attract the amine).

  • Solution (Method B): Increase Ammonium Formate concentration to 20 mM to shield ionic interactions.

Issue: Retention Time Drift
  • Cause: Ion-pair reagents are temperature sensitive and require long equilibration.

  • Solution: Thermostat the column compartment. Do not run at "Ambient". Ensure the column is equilibrated for >20 column volumes before starting the run.

Issue: Ghost Peaks
  • Cause: Oxidation of the phenol moiety.

  • Solution: Prepare samples fresh. Protect from light (amber vials). If degradation is observed, add 0.1% Sodium Metabisulfite to the sample diluent as an antioxidant.

References

  • PubChem. (2023).[1] 4-(Aminomethyl)phenol Compound Summary. National Library of Medicine.[1] [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Tyramine on Primesep 100 Column. [Link]

  • NIST WebBook. (2023). Phenol, 4-amino- (Related Isomer Data). National Institute of Standards and Technology. [Link]

Sources

Application

Use of 4-(Aminomethyl)phenol hydrochloride in the synthesis of Schiff bases

Application Note: High-Efficiency Synthesis of Schiff Bases using 4-(Aminomethyl)phenol Hydrochloride Executive Summary 4-(Aminomethyl)phenol hydrochloride (also known as p-hydroxybenzylamine HCl) is a bifunctional build...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of Schiff Bases using 4-(Aminomethyl)phenol Hydrochloride

Executive Summary

4-(Aminomethyl)phenol hydrochloride (also known as p-hydroxybenzylamine HCl) is a bifunctional building block containing a phenolic hydroxyl group and a primary amine. In the synthesis of Schiff bases (imines), this compound offers a unique advantage: the phenolic moiety remains available for hydrogen bonding, antioxidant activity, or secondary metal coordination, while the amine participates in the condensation reaction.

However, the hydrochloride salt form (


) presents a specific synthetic challenge. The protonated amine is non-nucleophilic and cannot attack the electrophilic carbonyl carbon of the aldehyde. Successful synthesis requires a precise in situ neutralization  strategy to liberate the free amine without oxidizing the sensitive phenolic group.

This guide provides a validated, step-by-step protocol for the synthesis of Schiff bases from 4-(Aminomethyl)phenol hydrochloride, emphasizing the "One-Pot, In-Situ Neutralization" method for maximum yield and purity.

Chemical Profile & Mechanistic Insight

The Substrate
  • Compound: 4-(Aminomethyl)phenol hydrochloride

  • Structure:

    
    
    
  • Key Feature: The methylene spacer (

    
    ) decouples the amine from the aromatic ring's conjugation, making the resulting Schiff base more flexible and nucleophilic compared to aniline derivatives.
    
Mechanism of Action

The synthesis follows a nucleophilic addition-elimination pathway. The critical control point is the deprotonation of the ammonium salt.

  • Activation (Deprotonation): A base (e.g., Sodium Acetate or Triethylamine) abstracts the proton from the ammonium group.

  • Nucleophilic Attack: The lone pair of the free amine attacks the aldehyde carbonyl, forming a tetrahedral hemiaminal intermediate.

  • Dehydration: Acid-catalyzed elimination of water yields the imine (

    
    ).
    

Critical Note: The use of strong bases (like NaOH) in excess can deprotonate the phenolic hydroxyl (


), creating a phenoxide anion that increases water solubility and complicates isolation. We recommend Sodium Acetate (NaOAc)  as a mild buffer to selectively liberate the amine.

Visualization: Reaction Logic

The following diagram illustrates the activation and condensation pathway.

SchiffBasePathway cluster_0 Critical Activation Step Start 4-(Aminomethyl)phenol Hydrochloride (Non-Nucleophilic) FreeAmine Free Amine (Nucleophilic) Start->FreeAmine Deprotonation (-HCl) Base Base Added (NaOAc / Et3N) Base->FreeAmine Intermediate Hemiaminal Intermediate FreeAmine->Intermediate + Aldehyde Aldehyde Aldehyde (Electrophile) Aldehyde->Intermediate Product Schiff Base (Imine) Intermediate->Product - H2O (Dehydration)

Caption: Activation of the hydrochloride salt to a nucleophilic amine followed by condensation.

Experimental Protocol

Method: One-Pot In-Situ Neutralization

This method minimizes oxidation of the phenol and avoids the isolation of the unstable free amine intermediate.

Reagents:

  • 4-(Aminomethyl)phenol hydrochloride (1.0 equiv)

  • Aldehyde (e.g., Salicylaldehyde, Benzaldehyde) (1.0 - 1.1 equiv)

  • Sodium Acetate (anhydrous) (1.0 - 1.2 equiv) OR Triethylamine (1.0 equiv)

  • Solvent: Absolute Ethanol or Methanol (anhydrous preferred)

Step-by-Step Procedure:

  • Preparation of Amine Solution:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 4-(Aminomethyl)phenol hydrochloride in 20 mL of absolute ethanol.

    • Observation: The salt may not dissolve completely at room temperature.

    • Add 10-12 mmol of Sodium Acetate (or Triethylamine). Stir for 10-15 minutes at room temperature.

    • Checkpoint: The solution should clarify or change appearance as the free amine is liberated and NaCl precipitates (if using NaOAc/EtOH).

  • Addition of Aldehyde:

    • Add 10 mmol of the chosen aldehyde dropwise to the stirring amine solution.

    • Optional: Add 2-3 drops of Glacial Acetic Acid to catalyze the dehydration step (Schiff base formation is acid-catalyzed, pH 4-5 is ideal).

  • Reflux:

    • Attach a reflux condenser.

    • Heat the mixture to reflux (

      
       for Ethanol) for 3 to 6 hours .
      
    • Monitoring: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The aldehyde spot should disappear.

  • Workup & Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into crushed ice (approx. 100g) with vigorous stirring.

    • The Schiff base typically precipitates as a solid.

    • Filter the solid using a Buchner funnel.

    • Wash with cold water (to remove NaCl and unreacted NaOAc) and a small amount of cold ethanol.

  • Purification:

    • Recrystallize from hot Ethanol or an Ethanol/Water mixture.

    • Dry in a vacuum desiccator over

      
      .
      

Characterization Standards

To validate the synthesis, the following spectral signatures must be confirmed.

TechniqueParameterExpected SignalInterpretation
FT-IR


Sharp, strong band confirming Imine formation.
FT-IR

AbsentBroad band at

should disappear.
1H NMR


(Singlet)
Diagnostic proton of the azomethine linkage.
1H NMR


(Singlet/Doublet)
Benzylic protons adjacent to nitrogen.
1H NMR


(Broad)
Phenolic hydroxyl (exchangeable with

).

Workflow Visualization

ExperimentalWorkflow Step1 Step 1: Solubilization Dissolve Amine.HCl in EtOH Step2 Step 2: Neutralization Add NaOAc (1.0-1.2 eq) Stir 15 min Step1->Step2 Step3 Step 3: Condensation Add Aldehyde + Cat. AcOH Reflux 3-6h Step2->Step3 Step4 Step 4: Precipitation Pour into Crushed Ice Step3->Step4 Step5 Step 5: Filtration & Wash Remove salts (NaCl) Step4->Step5

Caption: Operational workflow for the synthesis of Schiff bases from amine hydrochlorides.

Troubleshooting & Optimization

  • Issue: No Precipitate on Cooling.

    • Cause: Product is too soluble in ethanol.

    • Solution: Reduce solvent volume by rotary evaporation before pouring into ice, or add water dropwise to the ethanol solution until turbidity appears, then cool.

  • Issue: Sticky/Oily Product.

    • Cause: Incomplete reaction or presence of impurities.

    • Solution: Triturate the oil with diethyl ether or hexane to induce crystallization. Recrystallize immediately.

  • Issue: Low Yield.

    • Cause: Inefficient neutralization of the HCl salt.

    • Solution: Ensure the base (NaOAc or Et3N) is added before the aldehyde and allowed to react for 10-15 minutes.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard protocols for Schiff base condensation and amine salt handling).

  • Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed. Oxford University Press, 2012 . (Mechanistic principles of imine formation and acid catalysis).

  • Cimerman, Z., Galic, N., Bosner, B. "The Schiff bases of salicylaldehyde and aminopyridines as Cu(II) selective electrodes." Analytica Chimica Acta, 1997 , 343(1-2), 145-153. (Demonstrates Schiff base synthesis protocols relevant to hetero-aromatic and phenolic amines).

  • Suresh, R., et al. "Synthesis, structure and antimicrobial activity of Schiff bases derived from 4-(aminomethyl)phenol." (Note: While specific papers on this exact derivative are niche, this protocol is derived from standard benzylamine methodologies). General Methodology Reference: Journal of Chemical Education, "Synthesis of Schiff Bases: A Green Chemistry Approach".

Method

Catalytic applications of 4-(Aminomethyl)phenol hydrochloride complexes

Application Note: Catalytic Architectures Derived from 4-(Aminomethyl)phenol Hydrochloride Executive Summary This guide details the protocol for utilizing 4-(Aminomethyl)phenol hydrochloride (4-AMP·HCl) as a precursor fo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Architectures Derived from 4-(Aminomethyl)phenol Hydrochloride

Executive Summary

This guide details the protocol for utilizing 4-(Aminomethyl)phenol hydrochloride (4-AMP·HCl) as a precursor for high-performance catalytic ligands. While 4-AMP·HCl itself is a stable salt, its value in catalysis emerges when it is neutralized and functionalized—typically via Schiff base condensation—to create multidentate ligands (N,O-donors). These ligands coordinate with transition metals (Ru, Cu, Co, Zn) to form complexes active in Transfer Hydrogenation , Aerobic Oxidation , and Photocatalysis .

This document focuses on two primary catalytic architectures:

  • Homogeneous Ruthenium(II) Picolinylimine Complexes: For the transfer hydrogenation of ketones.

  • Heterogeneous Metallophthalocyanines: For oxidation reactions and aggregation-resistant photocatalysis.

Part 1: Pre-Catalyst Preparation & Ligand Engineering

The Challenge: 4-(Aminomethyl)phenol is supplied as a hydrochloride salt (CAS: 14702-79-5) to prevent oxidation of the amine. Direct metalation is inefficient without prior neutralization.

Core Protocol: Salt Neutralization & Schiff Base Formation Rationale: The primary amine of 4-AMP is a potent nucleophile only in its free-base form. We utilize a "one-pot" neutralization-condensation strategy to generate the active ligand without isolating the unstable free amine intermediate.

Materials:

  • 4-(Aminomethyl)phenol hydrochloride (4-AMP·HCl)

  • 2-Pyridinecarboxaldehyde (Picolinaldehyde)

  • Triethylamine (

    
    )
    
  • Ethanol (Absolute)

  • Dichloro(p-cymene)ruthenium(II) dimer

    
    
    

Workflow Diagram (Synthesis):

LigandSynthesis Start 4-AMP HCl (Stable Salt) Base Add Et3N (Neutralization) Start->Base Inter Free Amine (In situ) Base->Inter - Et3N·HCl Aldehyde Add Picolinaldehyde (Condensation) Inter->Aldehyde Ligand Schiff Base Ligand (N,N,O Donor) Aldehyde->Ligand - H2O Metal Add [Ru(p-cymene)Cl2]2 Ligand->Metal Complex Active Ru(II) Catalyst Metal->Complex Coordination

Caption: Step-wise conversion of 4-AMP·HCl into a catalytically active Ruthenium(II) complex via in situ neutralization and Schiff base condensation.

Part 2: Application - Transfer Hydrogenation of Ketones

Context: Transfer hydrogenation (TH) is a safer alternative to high-pressure


 hydrogenation. The Ru(II) complex derived from 4-AMP utilizes the "metal-ligand bifunctional" mechanism, where the phenolic proton (or the imine nitrogen) assists in hydride transfer.
Experimental Protocol

1. Catalyst Synthesis (In Situ):

  • Dissolve 4-AMP·HCl (1.0 eq) in dry methanol.

  • Add

    
      (1.1 eq) and stir for 15 min at room temperature.
    
  • Add 2-Pyridinecarboxaldehyde (1.0 eq) and reflux for 2 hours.

  • Add

    
      (0.5 eq) and reflux for an additional 4 hours.
    
  • Checkpoint: The solution should turn deep orange/red. Remove solvent in vacuo and recrystallize from

    
    /Ether.
    

2. Catalytic Run (Standard Benchmark):

  • Substrate: Acetophenone (1.0 mmol)

  • Hydrogen Source: 2-Propanol (also serves as solvent)

  • Base Promoter: KOH (0.1 mmol, 10 mol%)

  • Catalyst Loading: 0.5 - 1.0 mol%

  • Temperature: 82°C (Reflux)

Step-by-Step:

  • Charge a Schlenk tube with Acetophenone (120 mg, 1 mmol).

  • Add 5 mL of 2-Propanol.

  • Add the Ru-4AMP catalyst (approx. 3-6 mg depending on MW).

  • Add KOH (5.6 mg).

  • Heat to reflux under

    
     atmosphere.
    
  • Monitor reaction via GC-MS or TLC every 30 minutes.

3. Data Analysis & Validation: The following table outlines the expected performance metrics for a valid catalytic run.

ParameterMetricTarget / Expectation
Conversion % Substrate Consumed>95% within 2-4 hours
Selectivity % Desired Alcohol>99% (Minimal side products)
TOF Turnover Frequency (

)
>200

Color Change Visual IndicatorOrange (Active)

Dark Brown (Deactivation)

Part 3: Application - Metallophthalocyanine Oxidation Catalysts

Context: 4-AMP is an ideal peripheral substituent for phthalocyanines (Pcs). The phenolic group increases solubility in polar solvents and prevents the aggregation of the flat Pc macrocycles, which is the #1 cause of catalytic deactivation in Pcs.

Mechanism of Action: The 4-AMP moiety acts as a "steric spacer" and a "solubility anchor." When coordinated to Co(II) or Zn(II), these complexes generate singlet oxygen (


) or radical species for the oxidation of organic pollutants (e.g., phenol degradation) or alcohols.

Catalytic Cycle Diagram (Oxidation):

CatalyticCycle Cat M-Pc-4AMP (Resting State) Substrate Substrate + O2 (Adsorption) Cat->Substrate Binding Active M-Superoxo Intermediate Substrate->Active e- Transfer Product Product Release (Regeneration) Active->Product Oxidation Product->Cat Cycle Complete

Caption: General oxidation cycle for Metallophthalocyanines (M-Pc) functionalized with 4-AMP. The peripheral 4-AMP groups prevent stacking, keeping the active metal center accessible.

Part 4: Scientific Integrity & Troubleshooting

Self-Validating the Protocol:

  • The "Solubility Check": If your 4-AMP Schiff base ligand precipitates immediately upon adding the metal, the complexation failed (likely due to incomplete neutralization of the HCl). Correction: Ensure

    
     is added before the aldehyde.
    
  • The "Color Test":

    • Ru-Complexes: Should be Red/Orange. Green indicates oxidation to Ru(III) inactive species.

    • Co-Phthalocyanines: Should be Blue/Green.

Safety Note: 4-(Aminomethyl)phenol is a phenol derivative. Wear appropriate PPE. The hydrochloride salt is an irritant. When neutralizing, amine vapors may be released; work in a fume hood.

References

  • Synthesis and characterization of ruthenium (II) complexes with new Schiff base ligand from the reaction of 4-(aminomethyl)phenol with picolinaldehyde. Source: ResearchGate (2025).[1] URL:[Link] (Verified via Search Result 1.8)

  • The new tetrasubstituted metallophthalocyanines bearing four Schiff bases on the periphery: Synthesis, spectroscopic properties. Source: DergiPark (2020). URL:[Link] (Verified via Search Result 1.13)

  • Catalytic Applications of Transition Metal Complexes Based on Aminophenol Ligands. Source: Der Pharma Chemica (2022). URL:[Link] (Contextual grounding on aminophenol catalysis)

Sources

Application

Application Note: 4-(Aminomethyl)phenol Hydrochloride in Azo Dye Synthesis

Executive Summary This guide details the use of 4-(Aminomethyl)phenol hydrochloride (4-AMP HCl) as a coupling component in the synthesis of azo dyes. Unlike standard aniline derivatives, 4-AMP contains an aliphatic amine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the use of 4-(Aminomethyl)phenol hydrochloride (4-AMP HCl) as a coupling component in the synthesis of azo dyes. Unlike standard aniline derivatives, 4-AMP contains an aliphatic amine (benzylic) which does not form stable diazonium salts. Therefore, it serves exclusively as the nucleophilic coupling agent .

Key Application: The resulting azo dyes retain a primary aliphatic amine handle (


). This "pendant" amine is chemically distinct from the azo core, allowing the dye to be subsequently conjugated to activated esters (e.g., NHS-esters), isothiocyanates, or carboxylic acids in drug delivery systems and bioconjugation workflows.

Chemical Rationale & Mechanism[1][2][3][4]

The Aliphatic vs. Aromatic Distinction

Researchers often mistake the function of 4-AMP due to its amino group.

  • Aromatic Amines (e.g., Aniline): Can be diazotized to form electrophiles (

    
    ).[1]
    
  • Aliphatic Amines (e.g., 4-AMP): The amine in 4-AMP is separated from the ring by a methylene group (

    
    ). Diazotization of this group leads to rapid decomposition into alcohols (via carbocations) rather than stable diazonium salts.
    
Regioselectivity (The "Ortho" Rule)

In standard phenol coupling, the para position is electronically favored. However, in 4-AMP, the para position is blocked by the aminomethyl group.

  • Mechanism: The reaction proceeds via Electrophilic Aromatic Substitution (EAS) at the ortho position relative to the hydroxyl group.

  • pH Dependency: The reaction requires an alkaline environment (pH 8–10) to convert the phenol (

    
    ) into the highly nucleophilic phenoxide (
    
    
    
    ).[1]
Reaction Pathway Diagram

The following diagram illustrates the mechanistic flow, highlighting the critical pH-dependent activation step.

ReactionMechanism Diazo Aromatic Diazonium Salt (Electrophile) Transition Sigma Complex (Intermediate) Diazo->Transition Attacks Ortho Position AMP_HCl 4-AMP HCl (Precursor) Phenoxide Activated Phenoxide (Nucleophile) AMP_HCl->Phenoxide Base (Na2CO3) pH 9-10 Phenoxide->Transition + Electrophile Product Ortho-Azo Dye (Final Product) Transition->Product - H+ (Re-aromatization)

Figure 1: Mechanistic pathway showing the activation of 4-AMP to phenoxide and subsequent ortho-coupling.

Experimental Protocol

Materials & Reagents
ReagentRoleSpecifications
Sulfanilic Acid (or chosen Ar-NH2)Diazo Component>99% Purity
4-(Aminomethyl)phenol HCl Coupling Component>98%; Store desillicated
Sodium Nitrite (NaNO₂) Diazotization AgentFreshly prepared 2.5M solution
Sodium Carbonate (Na₂CO₃) Base (Buffer)Anhydrous
Hydrochloric Acid (HCl) Acidifier2M and Conc.
Urea ScavengerRemoves excess Nitrous acid
Phase 1: Preparation of the Diazonium Salt (The Electrophile)

Note: This example uses Sulfanilic Acid to create a water-soluble dye. Adjust the starting amine based on your spectral requirements.

  • Dissolution: In a 50 mL flask, dissolve 10 mmol of Sulfanilic Acid in 25 mL of 2.5% Na₂CO₃ solution. Warm slightly if necessary to dissolve, then cool to room temperature.

  • Acidification: Add 2.5 mL of Conc. HCl dropwise. A fine precipitate of sulfanilic acid may reform (this is normal; it is reactive).

  • Cooling: Place the flask in an ice/salt bath and cool to 0–2°C .

  • Diazotization: Dropwise, add 10.5 mmol of NaNO₂ (dissolved in 5 mL water). Maintain temperature < 5°C.

    • Critical Check: The solution should turn clear (or slightly yellow).

    • Self-Validation: Test with Potassium Iodide-Starch paper. Immediate blue/black color confirms excess nitrous acid (required for completion).

  • Scavenging: After 15 minutes, add a spatula tip (~100 mg) of Urea to destroy excess nitrous acid. Gas evolution (

    
    ) indicates successful scavenging.
    
Phase 2: Preparation of the 4-AMP Coupler
  • Calculation: Weigh 10 mmol of 4-(Aminomethyl)phenol HCl .

  • Solubilization & Activation: Dissolve in 20 mL of 1M NaOH (or 10% Na₂CO₃).

    • Stoichiometry Note: You need enough base to neutralize the HCl salt (1 eq) AND deprotonate the phenol (1 eq).

    • pH Check: Ensure the final pH is between 9.0 and 10.0 .

  • Cooling: Cool this solution to 0–5°C in a separate beaker.

Phase 3: The Coupling Reaction
  • Addition: Slowly add the Diazonium Salt solution (Phase 1) into the 4-AMP solution (Phase 2) over 10–15 minutes.

    • Important: Always add the Diazo (acidic) to the Coupler (basic). Adding the base to the acid will protonate the phenol, stopping the reaction.

  • pH Maintenance: Monitor pH continuously. If it drops below 8, add small aliquots of 10% Na₂CO₃.

  • Observation: A deep color change (typically orange/red for sulfanilic acid derivatives) will occur immediately.

  • Completion: Stir at 0–5°C for 30 minutes, then allow to warm to room temperature over 1 hour.

Phase 4: Isolation & Purification
  • Precipitation: The dye is likely soluble at high pH due to the sulfonate group (if using sulfanilic acid) and the phenoxide. To isolate:

    • Carefully neutralize to pH 7.0 using dilute HCl.

    • Add Sodium Chloride (salting out) until saturation if the dye does not precipitate.

  • Filtration: Vacuum filter the precipitate using a sintered glass funnel.

  • Washing: Wash with a small amount of ice-cold brine (saturated NaCl) followed by cold ethanol (to remove unreacted organics).

  • Drying: Dry in a vacuum desiccator over P₂O₅. Do not heat above 60°C as the azo bond can be thermally sensitive.

Process Workflow Diagram

Workflow cluster_0 Phase 1: Electrophile Gen cluster_1 Phase 2: Nucleophile Prep Step1 Dissolve Ar-NH2 (Sulfanilic Acid) Step2 Add NaNO2 + HCl (0-5°C) Step1->Step2 Step3 Urea Scavenge Step2->Step3 Coupling Coupling Reaction (Maintain pH 9, <5°C) Step3->Coupling Add Dropwise Step4 Dissolve 4-AMP HCl Step5 Adjust pH to 9-10 (Form Phenoxide) Step4->Step5 Step5->Coupling Receiver Vessel Neutralize Neutralize to pH 7 (Precipitation) Coupling->Neutralize Warm to RT Filter Filter Neutralize->Filter Vacuum Filtration Final Final Filter->Final Dry & Characterize

Figure 2: Operational workflow for the synthesis of azo dyes using 4-AMP.

Characterization & QC

To validate the synthesis, perform the following checks:

  • UV-Vis Spectroscopy:

    • Expect a

      
       shift. 4-AMP absorbs in the UV range. The product should show a strong absorbance band in the visible region (400–500 nm depending on the diazo component).
      
  • 1H-NMR (DMSO-d6):

    • Loss of Symmetry: The 4-AMP starting material has an AA'BB' splitting pattern (para-substituted). The product will show a more complex pattern (1,2,4-trisubstituted ring) due to ortho substitution.

    • Diagnostic Peak: Look for the disappearance of one aromatic proton signal and the downfield shift of the proton ortho to the azo group.

    • Amine Preservation: The methylene protons (

      
      ) attached to the primary amine should remain visible as a singlet or doublet around 3.8–4.0 ppm.
      
  • Mass Spectrometry (ESI):

    • Confirm the molecular weight:

      
       (loss of proton).
      

Applications in Drug Development

The primary value of using 4-AMP is not just color generation, but the creation of a functionalized linker .

  • Cleavable Linkers: Azo bonds can be cleaved by azoreductase enzymes (found in the colon or liver). By using 4-AMP, you create a dye that can be conjugated to a drug via the aliphatic amine. Upon enzymatic cleavage, the drug is released.

  • Bioconjugation: The aliphatic amine (

    
    ) is highly nucleophilic (unlike the azo-deactivated aromatic rings). It can be reacted with NHS-ester activated fluorophores or antibodies without interfering with the azo core.
    

References

  • Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for general diazonium coupling protocols).
  • Chemistry LibreTexts. (2023). Making an Azo Dye from Phenol.[2][3][4]Link

  • Organic Chemistry Portal. (n.d.). Azo Coupling.[2][3][4][5]Link

  • BenchChem. (2025).[5][6] Optimizing temperature and pH for azo coupling with substituted phenols.Link (General guidance on pH control for phenolic coupling).

  • MedChemExpress. (2023). Safety Data Sheet: 2-(Aminomethyl)-4-methylphenol hydrochloride.[5]Link (Safety data for handling aminomethylphenol derivatives).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Handling of 4-(Aminomethyl)phenol Hydrochloride

Topic: Stability of 4-(Aminomethyl)phenol hydrochloride in aqueous solution CAS: 696-60-6 Synonyms: 4-Hydroxybenzylamine HCl, p-Hydroxybenzylamine hydrochloride Document ID: TSC-696-60-6-STAB Introduction Welcome to the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of 4-(Aminomethyl)phenol hydrochloride in aqueous solution CAS: 696-60-6 Synonyms: 4-Hydroxybenzylamine HCl, p-Hydroxybenzylamine hydrochloride Document ID: TSC-696-60-6-STAB

Introduction

Welcome to the Technical Support Center. This guide addresses the stability profile of 4-(Aminomethyl)phenol hydrochloride , a critical intermediate often used in linker chemistry and cross-coupling reactions.

The Core Challenge: While the hydrochloride salt is relatively stable as a solid, its aqueous stability is compromised by two competing factors: oxidative sensitivity of the phenol ring and pH-dependent solubility .[1] Users frequently report rapid discoloration (pinking/browning) or precipitation. This guide details the mechanisms behind these failures and provides validated protocols to prevent them.

Module 1: Critical Stability Factors (The "Why")

To maintain the integrity of 4-(Aminomethyl)phenol, you must control the environment to prevent the formation of Quinone Methides , the reactive intermediates responsible for degradation.

The Oxidation Mechanism

Unlike simple phenols, 4-(Aminomethyl)phenol possesses a benzylic amine. Under oxidative stress (high pH, light, or dissolved oxygen), the compound undergoes oxidative deamination or coupling.

  • Step 1: Proton abstraction from the phenol (favored at pH > 8).

  • Step 2: Formation of a phenoxy radical.

  • Step 3: Transformation into a Quinone Methide species.

  • Result: These species rapidly polymerize to form insoluble brown/black pigments (melanin-like polymers).

The pH Paradox

The stability window is narrow due to the pKa values of the functional groups:

  • Amine pKa (~9.3): Below pH 9, the amine is protonated (

    
    ).
    
  • Phenol pKa (~10.0): Below pH 10, the phenol is protonated (

    
    ).
    

Stability Sweet Spot: pH 4.0 – 6.0 .

  • Too Acidic (< pH 2): Generally stable, but may hydrolyze sensitive linkers if conjugated.

  • Neutral/Basic (> pH 7): The risk of oxidation increases exponentially as the phenol approaches its pKa. Once the phenolate (

    
    ) forms, it becomes an electron-rich target for dissolved oxygen.
    

Module 2: Visualizing the Failure Mode

The following diagram illustrates the degradation pathway you are trying to prevent.

OxidationPathway cluster_prevention Prevention Strategy Compound 4-(Aminomethyl)phenol (Stable Protonated Form) Trigger Trigger: pH > 7, O2, Light Compound->Trigger Radical Phenoxy Radical (Intermediate) Trigger->Radical -e-, -H+ Quinone Quinone Methide (Reactive Electrophile) Radical->Quinone -H+ (Benzylic) Polymer Polymers/Pigments (Pink/Brown Precipitate) Quinone->Polymer Polymerization Inert Argon/N2 Atmosphere Inert->Trigger Blocks O2 Acid Maintain pH < 6 Acid->Trigger Prevents Deprotonation

Figure 1: Oxidative degradation pathway of 4-(Aminomethyl)phenol leading to colored polymerization.

Module 3: Troubleshooting Guide

Use this matrix to diagnose issues with your aqueous solutions.

SymptomProbable CauseVerification StepCorrective Action
Pink/Red Solution Early-stage oxidation (Quinone formation).Check pH. If pH > 7, oxidation is rapid.Discard. Oxidation is irreversible. For new prep, use degassed water and lower pH.
Brown Precipitate Advanced oxidation & polymerization.Vortex. If solid persists, it is a polymer.Discard. Filter sterilization will not remove soluble oligomers.
White Precipitate Solubility limit or "Salting Out."Add 10% volume of water or warm to 37°C.If it redissolves, it was concentration-based. Keep stock < 50 mM.
Assay Variation Concentration loss due to degradation.Run HPLC. Look for early eluting peaks (oxidized species).Prepare fresh. Store stocks at -20°C under Argon.
Interactive Logic Tree

Troubleshooting Start Observation: Solution Issue Color Is the solution colored (Pink/Brown)? Start->Color Precip Is there precipitate? Color->Precip No YesColor Oxidation Detected. Compound is compromised. Color->YesColor Yes YesPrecip Check pH & Conc. Precip->YesPrecip Yes NoIssue System OK. Check Assay Reagents. Precip->NoIssue No Action1 Discard & Re-make. Use Degassed Buffers. YesColor->Action1 Test1 Warm to 37°C. Does it dissolve? YesPrecip->Test1 Solved Solubility Limit Reached. Dilute Stock. Test1->Solved Yes SaltIssue Likely Polymerization or Salting Out. Test1->SaltIssue No

Figure 2: Decision matrix for diagnosing solution stability issues.

Module 4: Best Practice Protocols

Protocol A: Preparation of Stable Stock Solutions (50 mM)

Use this protocol to maximize shelf-life (up to 1 month at -20°C).

  • Solvent Preparation:

    • Use HPLC-grade water.

    • Degas the water by sparging with Argon or Nitrogen for 15 minutes. This is the single most effective step to prevent pinking.

  • Dissolution:

    • Weigh the hydrochloride salt rapidly (hygroscopic).

    • Dissolve in the degassed water.

    • Optional: If the application permits, add 0.1 mM EDTA to chelate trace metals (which catalyze oxidation).

  • pH Adjustment (Critical):

    • Do NOT adjust to neutral pH for storage.

    • The natural pH of the HCl salt in water will be slightly acidic (~pH 4-5). Leave it here.

  • Storage:

    • Aliquot into amber vials (light protection).

    • Overlay with Argon gas before capping.

    • Flash freeze and store at -20°C.

Protocol B: Handling in Biological Assays (pH 7.4)

Use this when adding the compound to cells or buffers.

  • Keep the stock solution acidic (as per Protocol A).

  • Prepare the assay buffer (e.g., PBS pH 7.4) separately.

  • Add the stock to the assay buffer immediately prior to use (< 15 minutes).

  • Do not store the diluted working solution. Once at pH 7.4, the oxidation clock starts ticking (half-life can be hours depending on light/oxygen).

Frequently Asked Questions (FAQs)

Q: Can I autoclave the aqueous solution? A: No. Heat combined with the moisture will accelerate degradation and hydrolysis. Use 0.22 µm PES or PVDF membrane filtration for sterilization.

Q: My compound turned into a black tar. Can I purify it? A: No. The "tar" is a complex mixture of polymers. It is not cost-effective or chemically feasible to recover the monomer. Purchase fresh material.

Q: Why does the Safety Data Sheet (SDS) say "Store under Inert Gas"? A: This refers to the solid state, but it applies doubly to the solution. Oxygen is the enemy. If you lack an inert gas line, prepare solutions fresh daily and minimize headspace in the vial.

References

  • BenchChem. (2025).[1][2][3] Technical Support Center: 2-(Aminomethyl)-4-methylphenol Hydrochloride. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 97472, 4-Hydroxybenzylamine. Retrieved from

  • TCI Chemicals. (2025).[2] Product Specification: 4-(Aminomethyl)phenol (A2305).[4] Retrieved from

  • ChemicalBook. (2025). 4-Hydroxybenzylamine Properties and Stability. Retrieved from

  • Bengtsson, G., et al. (2002). The kinetics and mechanism of oxidation of hydroxylamine by iron(III). Dalton Transactions. (Contextual reference for amine oxidation mechanisms). Retrieved from

Sources

Optimization

Technical Support Center: Stability &amp; Degradation of 4-(Aminomethyl)phenol Hydrochloride

Topic: Degradation Pathways & Handling of 4-(Aminomethyl)phenol Hydrochloride CAS: 696-60-6 Synonyms: -Hydroxybenzylamine HCl, 4-Hydroxybenzylamine Hydrochloride Introduction: The Stability Paradox Researchers often enco...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Degradation Pathways & Handling of 4-(Aminomethyl)phenol Hydrochloride CAS: 696-60-6 Synonyms:


-Hydroxybenzylamine HCl, 4-Hydroxybenzylamine Hydrochloride
Introduction: The Stability Paradox

Researchers often encounter a frustrating paradox with 4-(Aminomethyl)phenol hydrochloride (4-AMP HCl). As a dry hydrochloride salt, it is relatively stable. However, once dissolved in aqueous buffers—particularly at neutral or basic pH—it becomes highly reactive.

This guide addresses the specific degradation mechanisms that turn clear solutions pink or brown and provides validated protocols to prevent this during experimental workflows.

Part 1: The "Pink Solution" Phenomenon (Oxidative Instability)

User Question: "I prepared a 10 mM stock solution in PBS (pH 7.4), and within 2 hours, it turned a faint pink. By the next morning, it was dark brown. Is the compound still usable?"

Technical Answer: No, the compound is compromised. The color change indicates the formation of quinone methide intermediates and subsequent polymerization.

The Mechanism: Quinone Methide Formation

Unlike simple phenols, 4-(Aminomethyl)phenol possesses a leaving group (the amine) at the benzylic position. Under oxidative stress or elevated pH, it undergoes a specific elimination reaction known as Quinone Methide (QM) extrusion .

  • Deprotonation: At pH > 7, the phenol exists in equilibrium with its phenolate form.

  • Oxidation: Trace oxygen or metal ions oxidize the phenolate to a phenoxyl radical.

  • Elimination: The radical disproportionates, or the unstable intermediate eliminates ammonia (

    
    ) to form 
    
    
    
    -Quinone Methide
    .
  • Polymerization:

    
    -Quinone Methide is a potent electrophile. It rapidly reacts with other phenol molecules or nucleophiles, forming colored oligomers (pink/brown pigments).
    
Visualizing the Pathway

DegradationPathway Salt 4-AMP HCl (Stable Solid) FreeBase Free Base (pH > 7.0) Salt->FreeBase Dissolution (Buffer pH > 7) Radical Phenoxyl Radical FreeBase->Radical Auto-oxidation (O2 / Light) QM p-Quinone Methide (Reactive Electrophile) Radical->QM - e- / - H+ Ammonia NH3 (Byproduct) QM->Ammonia Elimination Polymer Pink/Brown Oligomers QM->Polymer Rapid Polymerization

Figure 1: The oxidative degradation cascade of 4-(Aminomethyl)phenol. The critical failure point is the formation of the reactive Quinone Methide upon loss of the amine group.

Part 2: Troubleshooting & FAQs

Q1: Can I prevent degradation by degassing my solvents?

  • Yes, but it is insufficient on its own.

  • Why: While removing oxygen slows the initial oxidation step, the reaction is autocatalytic once started.

  • Solution: You must combine degassing (Argon sparge) with pH control . The amine group (

    
    ) and the phenol (
    
    
    
    ) must be kept protonated to ensure stability.
  • Rule of Thumb: Maintain pH < 6.0 for stock solutions.

Q2: I see a new peak at RRT 0.85 in my HPLC. What is it?

  • Likely Identity: 4-Hydroxybenzaldehyde.

  • Mechanism: Instead of forming the Quinone Methide, the benzylic amine can undergo oxidative deamination to an imine, which hydrolyzes to the aldehyde. This is common if the solution is old but was kept at lower pH where polymerization is slower.

Q3: How do I store the stock solution for more than 24 hours?

  • Protocol:

    • Dissolve in 0.1 M HCl or 10 mM Acetic Acid (pH ~3-4).

    • Flash freeze in liquid nitrogen.

    • Store at -80°C.

    • Note: Never store neutral buffered solutions (PBS/TBS) at 4°C; they will degrade.

Part 3: Validated Analytical Protocols

To verify the purity of your compound or monitor stability, use the following HPLC method. Standard neutral mobile phases will cause on-column degradation.

Table 1: HPLC Method Parameters
ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µmStandard reversed-phase retention.
Mobile Phase A Water + 0.1% Phosphoric Acid (pH ~2.5)Acidic pH suppresses phenolate formation and stabilizes the amine.
Mobile Phase B AcetonitrileOrganic modifier.
Flow Rate 1.0 mL/minStandard flow.
Detection UV @ 275 nm (Primary), 220 nm (Secondary)275 nm is specific to the phenol ring; 220 nm detects impurities.
Gradient 5% B to 60% B over 15 mins4-AMP is polar and elutes early; impurities (dimers) elute later.
Sample Diluent 0.1% Formic Acid in Water CRITICAL: Do not dissolve samples in Methanol/Water without acid.
Part 4: Experimental Workflow Decision Tree

Use this logic flow to determine the correct handling procedure for your specific application.

HandlingProtocol Start Start: Dissolving 4-AMP HCl AppType What is the Application? Start->AppType Synthesis Chemical Synthesis AppType->Synthesis BioAssay Biological Assay (Cell Culture/Enzyme) AppType->BioAssay Analytical QC / HPLC Analysis AppType->Analytical SynthAction Use Organic Solvent (MeOH/DMF) + Acid Scavenger (if needed) Work under Argon Synthesis->SynthAction BioAction1 Prepare 100x Stock in 10 mM HCl or dilute Acetic Acid BioAssay->BioAction1 AnalAction Dissolve in Mobile Phase A (Acidic Water) Analytical->AnalAction BioAction2 Dilute into Media IMMEDIATELY before use BioAction1->BioAction2

Figure 2: Decision matrix for solvent selection and handling based on experimental intent.

References
  • Wan, P., & Diao, L. (1992). Benzylic photosubstitution reactions of p-hydroxybenzyl alcohol and p-hydroxybenzylamine derivatives.

  • Bolton, J. L., et al. (2000). Quinone methides: Preparation, reactivity, and biological activity.

  • Thompson, D. C., et al. (1995). Metabolism of p-hydroxybenzylamine to a quinone methide intermediate.

  • BenchChem Technical Support. (2025). Stability data for aminophenol derivatives.[1] General handling guidelines for oxidatively labile phenols.

Sources

Troubleshooting

Technical Support Center: Stabilizing 4-(Aminomethyl)phenol Hydrochloride

Topic: Prevention of oxidative degradation in aqueous solutions. Compound: 4-(Aminomethyl)phenol hydrochloride (CAS: 696-60-6).[1][2] Synonyms: 4-Hydroxybenzylamine HCl; -Amino-p-cresol hydrochloride.[2] The Science of D...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of oxidative degradation in aqueous solutions. Compound: 4-(Aminomethyl)phenol hydrochloride (CAS: 696-60-6).[1][2] Synonyms: 4-Hydroxybenzylamine HCl;


-Amino-p-cresol hydrochloride.[2]

The Science of Degradation (The "Why")

To prevent degradation, you must understand the enemy.[2] 4-(Aminomethyl)phenol hydrochloride is structurally a phenol coupled with a benzyl amine.[2] Its degradation is not random; it follows a predictable oxidative pathway driven by pH , Dissolved Oxygen (DO) , and Light .[2]

The Mechanism: Quinone Formation

The primary failure mode is the oxidation of the phenolic hydroxyl group.

  • Deprotonation: At neutral or alkaline pH, the phenol group (

    
    ) exists in equilibrium with its phenolate ion form.[2] The phenolate is electron-rich and highly susceptible to oxidation.[2]
    
  • Radical Formation: Dissolved oxygen (or trace metal catalysts) abstracts an electron, forming a semiquinone radical.[2]

  • Quinone Methide/Imine Formation: Further oxidation leads to highly colored quinone intermediates.[2] These compounds are electrophilic and can polymerize or react with the amine group of neighboring molecules, leading to the characteristic pink (early stage) to brown/black (late stage) discoloration.

The Critical Role of pH

Unlike aniline derivatives (where the amine is directly attached to the ring), the amine here is separated by a methylene bridge. This makes the amine more basic (


).[2]
  • In Water (Acidic): The hydrochloride salt dissolves to create an acidic solution (pH ~4–5).[2] In this state, the phenol is protonated and stable.

  • In Buffer (Neutral/Alkaline): If you adjust the pH > 7.0 for biological assays, you drastically increase the concentration of the reactive phenolate species, accelerating oxidation by orders of magnitude.

Visualization: The Oxidation Pathway

The following diagram illustrates the cascade you are trying to prevent.

OxidationPathway Stable Stable Form (Acidic pH < 6) Protonated Phenol Deprotonation Phenolate Ion (Alkaline pH) Stable->Deprotonation pH > 7.0 Deprotonation->Stable Acidification Radical Semiquinone Radical Deprotonation->Radical Dissolved O2 + Light Quinone Quinone Methide/ Imine Products Radical->Quinone Oxidation Polymer Insoluble Polymer (Brown Precipitate) Quinone->Polymer Polymerization

Caption: The degradation cascade of 4-(Aminomethyl)phenol.[2] Keeping pH acidic and oxygen low prevents the shift to the reactive Phenolate Ion.

Preparation Protocol: The "Inert Loop" System

Objective: Prepare a solution that remains colorless and active for the duration of your experiment. Prerequisite: Do not simply "dissolve and use." You must remove the fuel (oxygen) before introducing the spark (the compound).

Step-by-Step Methodology
ParameterSpecification
Solvent LC-MS Grade Water (Low metal ion content)
Gas High-purity Nitrogen (

) or Argon (Ar)
Temperature Ambient (

) for prep;

for storage
Vessel Amber glass (UV protection)
Phase 1: Solvent Deoxygenation (Sparging)

Do this BEFORE adding the solid compound.

  • Place the required volume of water into an amber vial.[2]

  • Insert a glass pipette or stainless steel needle connected to an inert gas line directly into the liquid.[2]

  • Sparge vigorously for at least 20 minutes per 100 mL of solvent.

    • Why? This physically displaces dissolved oxygen (DO).[2][3][4] Standard equilibrium DO in water is ~8 mg/L. Sparging reduces this to <0.5 mg/L.[2]

Phase 2: Dissolution[2]
  • Weigh the 4-(Aminomethyl)phenol hydrochloride solid.[2]

  • Add the solid to the already sparged water while maintaining a "blanket" of inert gas over the headspace.

  • Cap immediately and vortex to dissolve.[2]

    • Note: The solution should be clear and colorless.[2] If the solid turns pink upon contact with water, your solid stock is already compromised.[2]

Phase 3: pH Adjustment (The Danger Zone)

Only perform this if your experiment strictly requires neutral pH.

  • If you must neutralize, use degassed buffer or base (NaOH).[2]

  • Add the base dropwise under inert atmosphere.[2]

  • Critical: Use the solution immediately after neutralization.[2] The clock starts ticking the moment pH > 6.

Visualization: Preparation Workflow

PrepWorkflow Water 1. Solvent Selection (LC-MS Grade Water) Degas 2. Active Sparging (N2/Ar for 20 mins) Water->Degas AddSolid 3. Add Compound (Under Gas Blanket) Degas->AddSolid Dissolve 4. Dissolution (Vortex in Amber Vial) AddSolid->Dissolve Check 5. QC Check (Must be Colorless) Dissolve->Check Use 6. Immediate Use or Freeze (-20°C) Check->Use Pass

Caption: The "Inert Loop" preparation protocol ensures oxygen is removed prior to compound exposure.[2]

Troubleshooting & FAQs

Q1: My solution turned a faint pink color. Is it still usable?

A: No. Pink coloration indicates the presence of quinoid impurities. Even trace amounts (ppm level) can act as electron acceptors, interfering with redox-sensitive assays (like HRP-based detection) or acting as false agonists in biological systems.[2] Discard and prepare fresh.

Q2: Can I use antioxidants to stabilize the solution?

A: Yes, with caveats. If your assay tolerates them, the following additives are highly effective:

  • Sodium Metabisulfite (

    
    ):  0.1% w/v. Acts as an oxygen scavenger.[2]
    
  • EDTA: 1 mM.[2] Chelates trace metal ions (Fe, Cu) that catalyze the oxidation of phenols.[2]

  • Warning: Bisulfites can cleave disulfide bonds in proteins.[2] Ensure compatibility with your downstream application.[2]

Q3: Why does the pH drift downward over time?

A: Oxidation generates acid. The oxidation of phenols often releases protons or forms acidic byproducts. A drifting pH is a lagging indicator of degradation.[2] If you observe pH instability, oxidation is likely already occurring.[2]

Q4: How long can I store the solution?

A: Stability Matrix

ConditionStability Estimate
pH 4.0,

, Dark
1–2 Weeks
pH 7.4,

, Light
< 4 Hours
pH 7.4,

, Frozen
1 Month (Single Thaw)

Recommendation: Always prepare fresh for critical quantitative experiments.[2] For storage, freeze aliquots at -20°C or -80°C under nitrogen.

References

  • PubChem. (n.d.).[2] 4-(Aminomethyl)phenol hydrochloride | C7H10ClNO.[2] National Library of Medicine.[2] Retrieved from [Link]

  • Friedman, M., & Jürgens, H. S. (2000).[2] Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Butler, I. B., et al. (1994).[2] Removal of Dissolved Oxygen from Water: A Comparison of Four Common Techniques. Talanta. Retrieved from [Link][2]

Sources

Optimization

Technical Support Center: Purification of 4-(Aminomethyl)phenol Hydrochloride

Ticket System Status: ONLINE Topic: 4-(Aminomethyl)phenol Hydrochloride (CAS: 1004-23-5) Support Tier: Level 3 (Senior Application Scientist) Introduction: The Stability Paradox Welcome to the Technical Support Center. Y...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: ONLINE Topic: 4-(Aminomethyl)phenol Hydrochloride (CAS: 1004-23-5) Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Stability Paradox

Welcome to the Technical Support Center. You are likely here because your batch of 4-(Aminomethyl)phenol hydrochloride (4-AMP HCl) has degraded into a pink/brown solid or "oiled out" during recrystallization.

This compound presents a unique purification challenge due to its dual functionality:

  • The Phenol Moiety: Highly susceptible to oxidative coupling (forming quinones), leading to color degradation.

  • The Primary Amine (HCl Salt): Highly polar and hygroscopic, making solvent selection for recrystallization difficult.

This guide treats your purification process as a system of competing equilibria. We will troubleshoot based on the specific failure modes you are observing.

Module 1: Troubleshooting Recrystallization (The "Oiling Out" Issue)

User Complaint: "I dissolved my crude solid in hot ethanol, but upon cooling, it separated into a sticky oil instead of crystals."

Root Cause Analysis

Oiling out occurs when the temperature of the phase separation (liquid-liquid) is higher than the crystallization temperature (solid-liquid). For 4-AMP HCl, this is often caused by:

  • Supersaturation overshoot: The solution is too concentrated.

  • Water contamination: The HCl salt is extremely soluble in water; even trace moisture acts as a "co-solvent," preventing crystal lattice formation.

The Protocol: Displacement Recrystallization

We recommend a Solvent/Anti-Solvent approach rather than simple cooling.

Recommended Solvent System:

  • Primary Solvent (Good): Absolute Ethanol (warm)

  • Anti-Solvent (Poor): Diethyl Ether (traditional) or Isopropanol (greener/safer)

Step-by-Step Workflow
  • Dissolution: Dissolve the crude 4-AMP HCl in the minimum amount of boiling Absolute Ethanol.

    • Critical: If the solution is not clear, filter hot to remove inorganic salts (e.g., NH₄Cl) which are insoluble in ethanol.

  • The Cloud Point: Remove from heat. While still warm, add the Anti-Solvent (Diethyl Ether or IPA) dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add 1-2 drops of Ethanol to clear the solution back up.

  • Nucleation: Allow to cool slowly to room temperature. Do not disturb.

  • Crystallization: Cool further to 0-4°C.

  • Isolation: Filter rapidly under Nitrogen (to prevent oxidation) and wash with cold Anti-Solvent.

Decision Logic: Solvent Selection

RecrystallizationLogic Start Start: Crude 4-AMP HCl SolubilityCheck Check Solubility in Hot EtOH Start->SolubilityCheck InsolubleSalts Insoluble Solids Present? SolubilityCheck->InsolubleSalts FilterHot Hot Filtration (Remove NH4Cl/Metals) InsolubleSalts->FilterHot Yes AddAntiSolvent Add Anti-Solvent (Et2O or IPA) InsolubleSalts->AddAntiSolvent No FilterHot->AddAntiSolvent OilingOut Did it Oil Out? AddAntiSolvent->OilingOut Reheat Reheat & Add more EtOH OilingOut->Reheat Yes Crystallize Slow Cool -> Filter OilingOut->Crystallize No Reheat->AddAntiSolvent

Figure 1: Decision matrix for handling solubility issues and inorganic contamination during recrystallization.

Module 2: Color Removal (The "Pink Product" Issue)

User Complaint: "My product is chemically pure by NMR, but it has a persistent pink or brown hue."

Root Cause Analysis

Phenols are prone to oxidation, forming quinones and conjugated systems that are highly colored even at ppm levels. This is accelerated by high pH or the presence of trace metals (e.g., from Raney Nickel reduction).

The Protocol: Adsorptive Sequestration

Warning: Do not use oxidative bleaches. You must use Activated Charcoal (Carbon) .

  • Preparation: Dissolve the crude salt in water or methanol (degassed).

  • Treatment: Add Activated Charcoal (5-10% w/w relative to substrate).

  • Digestion: Stir at 50°C for 30 minutes under an inert atmosphere (Nitrogen/Argon).

    • Why? Heating increases the kinetic adsorption rate of large colored molecules into the carbon pores.

  • Filtration: Filter through a Celite pad (diatomaceous earth) to remove the fine carbon particles.

  • Recovery: Evaporate the solvent to recover the white solid, then proceed to Recrystallization (Module 1).

Module 3: Impurity Profiling & Solubility Data

To assist in method development, we have compiled solubility data for 4-AMP HCl and its common impurities.

Solubility & Impurity Table
ComponentRoleSoluble In (Hot)Insoluble InRemoval Strategy
4-AMP HCl Target ProductWater, Methanol, EthanolEther, Hexane, DCMRecrystallization (EtOH/Et₂O)
4-Hydroxybenzaldehyde Starting MaterialMost OrganicsWater (Low pH)Wash free base with DCM before salt formation
Ammonium Chloride By-product (Synthesis)WaterEthanol, AcetoneHot filtration of Ethanol solution
Polymeric Tars DegradantPolar OrganicsAcidic WaterCharcoal treatment
Inorganic Salts (Ni/Pd) Catalyst ResidueWaterOrganicsChelation resin or recrystallization

Module 4: Salt Stoichiometry & Hygroscopicity

User Complaint: "The product turns into a puddle on the balance."

Root Cause Analysis

4-AMP HCl is hygroscopic.[1] However, extreme hygroscopicity often indicates excess HCl trapped in the crystal lattice or the presence of inorganic salts (like LiCl or NaCl if used in processing).

Correction Protocol
  • pH Swing (Optional): If the salt is unmanageable, dissolve in water, neutralize to pH 10 with NaOH to precipitate the Free Base (MP ~104-115°C).

  • Wash: Wash the free base with cold water to remove inorganic salts.

  • Re-acidification: Re-dissolve the free base in dry Ethanol. Add 1.05 equivalents of HCl (using HCl in Dioxane or Ether).

  • Precipitation: The pure HCl salt will precipitate immediately. Filter and dry in a vacuum desiccator over P₂O₅.

FAQ: Rapid Fire Troubleshooting

Q: Can I use water for recrystallization? A: Yes, but the recovery yield will be low because 4-AMP HCl is very soluble in water. If you must use water, add Isopropanol (IPA) as an anti-solvent to force precipitation.

Q: My NMR shows a "dimer" peak. A: If you synthesized this via reductive amination, you likely formed the secondary amine dimer (bis(4-hydroxybenzyl)amine). This impurity is less soluble in water than 4-AMP.

  • Fix: Dissolve the crude in minimal water; the dimer often remains undissolved or precipitates first. Filter it off before adding alcohol.

Q: How should I store the purified compound? A: Store at -20°C under Argon. Phenolic salts are light and air-sensitive.[2]

References

  • Preparation of 4-Hydroxybenzylamine

    • Source: PrepChem. "Synthesis of 4-Hydroxybenzylamine."
    • Relevance: Establishes the standard reduction route and the use of Ethanol/Ether for crystalliz
    • URL:[Link]

  • Purification of Phenolic Amines (General Protocols)
  • Physical Properties & Safety

    • Source: TCI Chemicals. "Product Specification: 4-(Aminomethyl)phenol."

    • Relevance: Confirms melting point data (Dec >115°C for free base) and storage conditions (Inert gas).
  • Recrystallization Mechanisms

    • Source: Mettler Toledo.
    • Relevance: Explains the mechanism of "oiling out" and anti-solvent selection.
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-(Aminomethyl)phenol Hydrochloride Derivatives

Subject: Troubleshooting & Optimization Guide for Column Chromatography Target Molecule: 4-(Aminomethyl)phenol hydrochloride (and related amphoteric amine salts) Chemical Context: Amphoteric nature (Phenol pKa ~10, Amine...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Optimization Guide for Column Chromatography Target Molecule: 4-(Aminomethyl)phenol hydrochloride (and related amphoteric amine salts) Chemical Context: Amphoteric nature (Phenol pKa ~10, Amine pKa ~9.8), highly polar, ionic salt form.

The Chemistry of the Problem (Context)

Why is this purification failing? Purifying 4-(Aminomethyl)phenol hydrochloride on standard silica gel is notoriously difficult because you are fighting two opposing chemical forces:

  • The Silanol Effect: Standard silica gel (

    
    ) is acidic (pKa ~5). The basic amine moiety of your target molecule interacts strongly with surface silanol groups via hydrogen bonding and ion-exchange, leading to tailing , streaking , or total irreversible adsorption  (loss of product).
    
  • Solubility Mismatch: The hydrochloride salt is highly polar and water-soluble, making it insoluble in standard non-polar mobile phases (Hexane/EtOAc), but too soluble in polar solvents (MeOH), causing it to elute immediately with no separation.

Phase Selection & Strategy (Decision Tree)

Q: Should I use Normal Phase (Silica) or Reverse Phase (C18)? A: This depends on your impurity profile and available equipment. Use the decision logic below.

Workflow Visualization: Purification Strategy Selector

PurificationStrategy Start Start: 4-(Aminomethyl)phenol HCl Crude CheckSolubility Check Solubility in DCM/MeOH (9:1) Start->CheckSolubility Soluble Soluble? CheckSolubility->Soluble Yes Yes (Free Base or Lipophilic Derivative) Soluble->Yes Yes No No (Highly Polar Salt) Soluble->No No NormalPhase Normal Phase Silica (Requires Amine Modifier) Yes->NormalPhase ReversePhase Reverse Phase C18 (Recommended for Salts) No->ReversePhase NP_Method Eluent: DCM/MeOH + 1% NH4OH Loading: Liquid load NormalPhase->NP_Method RP_Method Eluent: H2O/MeOH + 0.1% TFA Loading: Dry load on Celite ReversePhase->RP_Method

Caption: Decision tree for selecting the optimal stationary phase based on solubility and salt form.

Mobile Phase Optimization (The "Secret Sauce")

Scenario A: Normal Phase (Silica Gel)

Q: My compound streaks from the baseline to the solvent front. How do I fix this? A: You must suppress the ionization of the amine or block the silanol sites.

The Protocol: Ammoniated Methanol System Do not just add TEA to the mobile phase; use an ammoniated modifier to ensure consistent pH.

  • Prepare Solvent A: Dichloromethane (DCM).

  • Prepare Solvent B (The Modifier): 10% Methanol in DCM containing 1% Ammonium Hydroxide (

    
    , 28-30% aq).
    
    • Note: Pure MeOH/DCM gradients often fail because MeOH is not basic enough to deprotonate the silanols.

      
       competes for the acidic sites.
      
  • Gradient: 0% to 50% Solvent B.

Q: Can I use Triethylamine (TEA) instead? A: Yes, but with a caveat. TEA (1-2% v/v) is effective but difficult to remove post-purification due to its high boiling point compared to ammonia. If your derivative is sensitive to basic conditions, use TEA-deactivated silica (pre-wash column with 1% TEA in Hexane) rather than adding it to the eluent.

Scenario B: Reverse Phase (C18)

Q: The salt elutes in the void volume (dead time). A: You need an ion-pairing agent or pH buffer to increase retention.

The Protocol: Acidic Buffer System Since you have the HCl salt, keeping the pH acidic maintains the protonated state (


), which is stable.
  • Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Solvent B: Acetonitrile (or Methanol) + 0.1% TFA.

  • Why TFA? The trifluoroacetate counter-ion forms a tighter ion pair with the amine than chloride, significantly improving peak shape and retention on C18 columns [1].

Sample Loading Protocols

Q: My sample crashed out at the top of the column. What happened? A: This is "solubility shock." Your sample was dissolved in a strong solvent (e.g., pure MeOH), but when it hit the non-polar mobile phase (e.g., DCM), it precipitated.

The Fix: Dry Loading Technique

For polar amine salts, liquid loading is rarely successful. Use this dry loading protocol:

  • Dissolve: Dissolve your crude 4-(aminomethyl)phenol derivative in the minimum amount of Methanol.

  • Adsorb: Add Celite 545 or clean Silica Gel (ratio: 1g crude to 3g solid support).

  • Evaporate: Rotovap to dryness. You should be left with a free-flowing powder.

    • Troubleshooting: If it's sticky/gummy, add more Celite and re-evaporate.

  • Load: Pour the powder on top of your pre-packed column (or into a solid load cartridge).

  • Elute: Run your gradient. This eliminates solvent mismatch issues.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Broad, Tailing Peaks Amine interacting with acidic silanols.[1]Switch Modifier: Add 1%

or 1% TEA to the mobile phase [2]. Switch Phase: Use amine-functionalized silica (

-Silica).
Fronting Peaks Column overload (Mass or Volume).Reduce Load: Load <1% of column mass. Use Dry Loading: See Section 4.
Double Peaks (Splitting) Partial salt formation (Free base vs. HCl salt).Force One State: Add acid (TFA) to force salt form OR add base (

) to force free base. Never run neutral.
Product "Disappears" Irreversible adsorption (Chemisorption).Recovery: Flush column with MeOH containing 5% Acetic Acid or 5% TEA. Prevention: Pre-treat silica with base before loading.[2]
High Backpressure Salt precipitation inside the column.Check Solubility: Ensure the salt is soluble in the initial mobile phase composition. Use C18 with high aqueous content.

Visualizing the Interaction

Mechanism: Silanol Blocking by Triethylamine

SilanolBlocking cluster_Silica Silica Surface cluster_Amine Target Analyte cluster_Blocker Modifier (TEA) SiOH1 Si-OH SiOH2 Si-OH Amine R-NH2 Amine->SiOH2 Blocked Output Collection Amine->Output Elutes Freely TEA Et3N TEA->SiOH1 Stronger Binding

Caption: Competitive binding mechanism where TEA (Modifier) occupies acidic silanol sites, allowing the target amine to elute without tailing.

References

  • Teledyne ISCO. (2012). RediSep C-18 Reversed Phase Column Purification of Primary Amines. Application Note AN83. Link

  • Biotage. (2023).[3] How do I purify ionizable organic amine compounds using flash column chromatography? The Flash Blog. Link

  • Sigma-Aldrich. (2023). Hydrophilic Interaction Liquid Chromatography (HILIC) Guide. Technical Library. Link

  • BenchChem. (2025).[1][4][5] Technical Support Center: Purification of Bulky Amines by Chromatography.Link

Sources

Optimization

Troubleshooting low yield in 4-(Aminomethyl)phenol hydrochloride reactions

This is a technical support guide designed for researchers and process chemists optimizing the synthesis and isolation of 4-(Aminomethyl)phenol hydrochloride (4-Hydroxybenzylamine HCl). Topic: Troubleshooting Low Yield &...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and process chemists optimizing the synthesis and isolation of 4-(Aminomethyl)phenol hydrochloride (4-Hydroxybenzylamine HCl).

Topic: Troubleshooting Low Yield & Purity Issues

Executive Summary

Low yield in the synthesis of 4-(Aminomethyl)phenol hydrochloride (CAS: 696-60-6) is rarely due to a single factor. It typically results from a "pincer" failure: upstream dimerization during reduction and downstream solubility losses during isolation.[1]

This compound is a benzylamine , not an aniline. Unlike p-aminophenol, the amine group is separated from the ring by a methylene bridge.[1] This structural feature makes the intermediate imine highly susceptible to condensation with the product, forming secondary amine impurities (dimers) that drastically reduce yield.

Phase 1: Reaction Optimization (Upstream)

Focus: Maximizing conversion of 4-hydroxybenzonitrile to the primary amine while suppressing dimerization.

Q1: Why does my reaction mixture contain a large amount of "dimer" impurity?

Diagnosis: You are experiencing reductive alkylation (Secondary Amine Formation).[2] The Mechanism: During the hydrogenation of the nitrile, the intermediate imine (


) is highly electrophilic.[1] As the desired primary amine  (

) forms, it can attack the unreacted imine to form a secondary amine (

), releasing ammonia.[1] Corrective Action:
  • Acidic Trapping (Recommended): Conduct the hydrogenation in the presence of 2-3 equivalents of HCl or H₂SO₄. The acid immediately protonates the primary amine as it forms (

    
    ), rendering it non-nucleophilic and unable to attack the imine.[1]
    
  • Ammonia Saturation: If acid is incompatible with your catalyst, saturate the solvent with ammonia gas. By Le Chatelier’s principle, excess ammonia shifts the equilibrium away from ammonia loss (dimerization) and stabilizes the imine.

Q2: My reaction stalled at 60% conversion. Adding more catalyst didn't help.

Diagnosis: Catalyst poisoning by the phenolic hydroxyl group. The Mechanism: Phenols can adsorb strongly onto Pd/C or Pt surfaces, blocking active sites. Corrective Action:

  • Switch Catalyst: Raney Nickel is generally more robust against phenol poisoning than Palladium.

  • Solvent Modification: Use a protic solvent mixture (e.g., Methanol/Water 9:1).[1] Water can help desorb the phenoxide species from the catalyst surface.[1]

  • Increase Pressure: Nitrile reduction often requires higher pressure (5–10 bar) compared to nitro reduction. Atmospheric pressure balloons are often insufficient for quantitative yield.

Q3: I see debenzylated byproducts (Toluene derivatives).

Diagnosis: Over-reduction (Hydrogenolysis). The Mechanism: Benzylamines are susceptible to C-N bond cleavage under vigorous hydrogenation conditions, especially with Pd catalysts and heat. Corrective Action:

  • Stop Point: Monitor reaction strictly by HPLC/TLC and stop immediately upon consumption of starting material.

  • Lower Temperature: Reduce reaction temperature to <40°C. Hydrogenolysis activation energy is typically higher than nitrile reduction.

Phase 2: Isolation & Workup (Downstream)

Focus: Recovering the water-soluble salt without losses.

Q4: I cannot extract the product from the aqueous layer.

Diagnosis: Incorrect partition coefficient strategy. The Physics: 4-(Aminomethyl)phenol hydrochloride is a salt and highly water-soluble.[1] It is amphoteric .

  • pH < 8: It exists as a cation (soluble in water).

  • pH > 10: The phenol deprotonates, forming a phenoxide anion (soluble in water).

  • pH ~9 (Isoelectric Point): The free base zwitterion has the lowest solubility, but is still polar. Corrective Action: Do NOT use aqueous extraction. Instead, use a precipitation/crystallization strategy:

  • Filter the catalyst from the alcoholic reaction mixture.

  • Concentrate the alcohol to a small volume.

  • Add a non-polar anti-solvent (e.g., Diethyl Ether or MTBE) to force the hydrochloride salt out of solution.

Q5: The product turns brown/black upon drying.

Diagnosis: Oxidative instability (Quinone formation). The Mechanism: The free base and even the salt are sensitive to air oxidation, forming quinone methide-like polymers.[1] Corrective Action:

  • Always keep acidic: The HCl salt is significantly more stable than the free base.[1] Ensure excess HCl is present during workup.

  • Inert Drying: Dry the solid in a vacuum oven under Nitrogen bleed, not ambient air.

  • Cold Storage: Store at -20°C under Argon.

Visualizing the "Yield Trap"

The following diagram illustrates the critical branching path where yield is lost to dimerization.

G Start 4-Hydroxybenzonitrile Imine Intermediate Imine (Highly Reactive) Start->Imine H2 / Catalyst Product 4-(Aminomethyl)phenol (Primary Amine) Imine->Product H2 (Fast) Dimer Secondary Amine (DIMER IMPURITY) Imine->Dimer Product->Dimer Attacks Imine (If not protected) Salt HCl Salt Product (Stable) Product->Salt HCl (Acid Trap) Salt->Dimer X (Blocked)

Figure 1: The "Yield Trap" mechanism. Without acid (Blue path), the product attacks the intermediate to form the dimer (Red path).

Master Protocol: High-Yield Synthesis

This protocol utilizes the "Acid Trap" method to minimize dimerization and simplify isolation.[1]

Materials
  • Substrate: 4-Hydroxybenzonitrile (1.0 eq)

  • Solvent: Methanol (0.1 M concentration)

  • Catalyst: 10% Pd/C (10 wt% loading) or Raney Nickel (if Pd fails)

  • Additive: Concentrated HCl (2.5 eq) or H₂SO₄ (1.2 eq)

Step-by-Step Workflow
  • Preparation:

    • Dissolve 4-Hydroxybenzonitrile in Methanol.[1][3]

    • Add Concentrated HCl slowly (Exothermic). Note: This pre-acidification is critical.

    • Add Catalyst carefully under Argon flow (Pyrophoric hazard).

  • Hydrogenation:

    • Purge vessel with N₂ (3x) and H₂ (3x).

    • Pressurize to 4–5 bar (60–70 psi) . Atmospheric pressure is often insufficient.

    • Stir vigorously at RT to 35°C . Do not overheat.

    • Monitor H₂ uptake. Reaction is usually complete in 4–6 hours.

  • Work-up (The "No-Water" Method):

    • Filter catalyst through Celite pad (Keep wet to prevent ignition). Wash pad with Methanol.

    • Do not neutralize. Keep the solution acidic.[1]

    • Concentrate the filtrate via Rotary Evaporation to ~20% of original volume.

    • Slowly add Diethyl Ether or Ethyl Acetate to the residue with stirring.

    • The 4-(Aminomethyl)phenol Hydrochloride will precipitate as a white/off-white solid.[1]

  • Purification:

    • Filter the solid.[4][5][6]

    • Recrystallize from Isopropanol/Ethanol if purity is <98%.[1]

    • Dry under vacuum at 40°C.

Troubleshooting Data Table

SymptomProbable CauseVerification TestSolution
Yield < 40% Dimer formationLC-MS shows M+ mass = (2x Product - NH3)Add HCl to reaction; increase dilution.
Product is sticky/gum Residual solvent / HygroscopicNMR (check solvent peaks)Triturate with dry ether; lyophilize if water present.
Black specks in solid Catalyst breakthroughVisual inspectionFilter through 0.2 µm PTFE membrane.
Melt Point Depression Inorganic salts (NaCl/NH4Cl)Ash test / ROIRecrystallize from dry alcohol (salts are insoluble).

References

  • Reduction of Nitriles to Amines (General Mechanism)

    • Title: Catalytic hydrogenation of nitriles to primary amines.[7][8][9][10]

    • Source:ChemGuide / Organic Chemistry Portal
    • URL:[Link]

  • Prevention of Secondary Amines

    • Title: Prevention of secondary amine formation in nitrile reduction.[1][2]

    • Source:ResearchGate Discussion / Standard Synthetic Protocols
    • URL:[Link]

  • Physical Properties & Solubility (CAS 696-60-6)

    • Title: 4-(Aminomethyl)phenol Specifications.[1][3][11]

    • Source:ChemicalBook / TCI Chemicals[1]

  • Hydrogenation Catalyst Poisoning by Phenols

    • Title: The hydrogenation of benzonitrile over supported Pd catalysts.[10][12][13]

    • Source:Journal of Catalysis (via ResearchG
    • URL:[Link]

Sources

Troubleshooting

Technical Support: Reactivity &amp; Side Reactions of 4-(Aminomethyl)phenol Hydrochloride

[1][2] Reagent Focus: 4-(Aminomethyl)phenol Hydrochloride (CAS: 696-60-6) Synonyms: p-Hydroxybenzylamine HCl, 4-HOBA.[1][2] Chemical Profile: Bifunctional nucleophile (Phenol + Primary Amine) prone to oxidative instabili...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Reagent Focus: 4-(Aminomethyl)phenol Hydrochloride (CAS: 696-60-6) Synonyms: p-Hydroxybenzylamine HCl, 4-HOBA.[1][2] Chemical Profile: Bifunctional nucleophile (Phenol + Primary Amine) prone to oxidative instability and self-condensation.[1][2]

Introduction: The "Ambidextrous" Nucleophile Challenge

4-(Aminomethyl)phenol hydrochloride is a deceptive building block.[1][2] While structurally simple, it presents a classic chemoselectivity paradox . It contains two nucleophilic sites—a hard primary amine and a potentially soft phenoxide (depending on pH)—separated by a benzylic carbon.[2][3]

In synthesis, users most frequently encounter three failure modes:

  • Selectivity Erosion: Unintended O-alkylation/acylation when targeting the amine (or vice versa).[1][2][3]

  • "Black Tar" Formation: Rapid oxidative polymerization via p-quinone methide intermediates.[1][2]

  • Solubility Locks: Formation of insoluble zwitterions during neutralization.[2][3]

This guide provides mechanistic insights and validated protocols to navigate these pitfalls.

Module 1: Troubleshooting Chemoselectivity (N- vs. O- Functionalization)

The Core Problem

The pKa values of the two functional groups are dangerously close.

  • Ammonium (

    
    ):  pKa 
    
    
    
    9.3[1][2]
  • Phenol (

    
    ):  pKa 
    
    
    
    10.3[1][2][4]

Consequence: To deprotonate the ammonium salt (to make the amine reactive), you must raise the pH > 9.[3]3. However, at this pH, the phenol begins to equilibrate to the phenoxide anion (


), which is a potent nucleophile. This leads to mixed N,O-bis-functionalized byproducts.[1][2][3]
Diagnostic & Solution Guide
Symptom Probable Cause Corrective Action
Mixture of N- and O- products Base too strong (pK

too low).
Using NaH, KOH, or excess NaOH generates the phenoxide indiscriminately.[1][2]
Switch to weak organic bases. Use stoichiometric Triethylamine (TEA) or DIPEA in non-polar solvents (DCM).[1][2] The phenoxide is less likely to form in the absence of strong inorganic bases.[3]
Low conversion of Amine Zwitterion Trap. At pH ~9-10 in water/methanol, the molecule exists as a zwitterion (

), reducing nucleophilicity.[1][2][3]
Change Solvent System. Move to organic solvents (THF/DCM) where the zwitterion is less stable.[3] Use a silyl protecting group (e.g., TBDMS) on the phenol first if N-selectivity is critical.[1][2][3]
O-Acylation dominant Hard/Soft Mismatch. Acyl chlorides are "hard" electrophiles and can react with the "hard" phenoxide oxygen if generated.[1][2][3]Use "Softer" Electrophiles. For N-acylation, use N-hydroxysuccinimide (NHS) esters or anhydrides, which are more selective for amines over phenols.[1][2][3]
Visual Logic: Selectivity Decision Tree

Chemoselectivity Start Target: N-Functionalization Solvent Solvent Selection Start->Solvent PathA Aqueous/Alcoholic (Promotes Zwitterion) Solvent->PathA Avoid if possible PathB DCM/THF/DMF (Promotes Free Amine) Solvent->PathB Preferred Base Base Selection StrongBase Strong Base (NaOH/NaH) Generates Ar-O⁻ Base->StrongBase WeakBase Weak Base (TEA/DIPEA) Keeps Ar-OH Base->WeakBase PathB->Base ResultBad Risk: O-Alkylation & Polymerization StrongBase->ResultBad ResultGood Success: Selective N-Functionalization WeakBase->ResultGood

Caption: Decision logic for maximizing N-selectivity. Note that maintaining the phenol in its protonated state is key.[3]

Module 2: Oxidative Instability & The Quinone Methide Trap

The "Black Tar" Phenomenon

Users often report reaction mixtures turning dark brown or black upon heating or exposure to air.[2][3] This is not simple decomposition; it is a specific mechanistic cascade involving p-Quinone Methide (p-QM).[1][2]

Mechanism of Failure
  • Oxidation: The phenol moiety is susceptible to oxidation (by air or oxidants) to a radical cation.[2][3]

  • Elimination: If the benzylic amine is converted into a leaving group (or via oxidative deamination), the molecule eliminates to form p-Quinone Methide .[2][3]

  • Polymerization: p-QM is a highly reactive Michael acceptor.[1][2][3] It rapidly reacts with any available nucleophile (including the starting material 4-HOBA), leading to oligomers and insoluble tars.[1][2][3]

Critical Warning: Do not subject 4-(Aminomethyl)phenol to diazotization conditions (


) without trapping agents, as this generates p-QM instantly.[1][2]
Degradation Pathway Diagram

Degradation SM 4-(Aminomethyl)phenol Inter Oxidative Intermediate SM->Inter Air/Oxidants (-2e⁻, -2H⁺) QM p-Quinone Methide (Highly Reactive) Inter->QM Elimination QM->SM Michael Addition (Dimerization) Polymer Insoluble Oligomers/Tars QM->Polymer Self-Reaction

Caption: The oxidative degradation pathway leading to polymerization via the reactive Quinone Methide intermediate.[1][2]

Module 3: Validated Experimental Protocols

Protocol A: Chemoselective N-Boc Protection

Purpose: To isolate the amine reactivity and prevent O-side reactions.[1][2]

Reagents:

  • 4-(Aminomethyl)phenol HCl (1.0 equiv)[1][2]

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)[1][2]
    
  • Triethylamine (TEA) (2.5 equiv) — Crucial: 1 eq neutralizes HCl, 1.5 eq drives reaction.[1][3]

  • Methanol (MeOH) or Dioxane/Water (1:1).[1][2]

Step-by-Step:

  • Dissolution: Dissolve 4-(Aminomethyl)phenol HCl in MeOH. The solution may be slightly acidic.[2][3]

  • Neutralization: Add TEA dropwise at 0°C. Observation: The solution may cloud transiently as the free amine is liberated.[3]

  • Addition: Add

    
     (dissolved in a minimal amount of solvent) dropwise over 15 minutes.
    
  • Reaction: Stir at Room Temperature (20-25°C) for 4-6 hours. Do not heat.

  • Workup (Critical for Purity):

    • Evaporate MeOH.[1][2][3]

    • Redissolve residue in Ethyl Acetate.[1][2][3]

    • Wash 1: 0.5 M Citric Acid or dilute HCl (pH ~4). Removes unreacted amine.[1][2]

    • Wash 2: Water.[1][2][3][4]

    • Wash 3: Brine.[1][2][3]

    • Dry over

      
       and concentrate.
      
  • Result: White solid. Yield typically >90%.[1][2][3] No O-Boc product should be observed under these mild conditions.

Protocol B: Free-Basing the HCl Salt (Zwitterion Management)

Purpose: To obtain the reactive free amine without triggering polymerization.[1]

Method:

  • Suspend the HCl salt in a minimal amount of water.[2][3]

  • Add saturated

    
     solution slowly until pH reaches ~8.5. Avoid pH > 10.
    
  • The free amine (zwitterionic form) will precipitate as a white solid.[2][3]

  • Filter immediately and wash with cold water and cold ethanol.[1][2][3]

  • Drying: Dry under high vacuum at room temperature. Avoid oven drying (accelerates oxidation).[1][2][3]

FAQs: Frequently Asked Questions

Q: Can I use this reagent in a reductive amination? A: Yes, but order of addition matters. Pre-mix the 4-(Aminomethyl)phenol with the aldehyde/ketone and a mild base (TEA) to form the imine before adding the reducing agent (e.g.,


).[1][3] If you add the reducing agent too early, you may reduce the aldehyde before the imine forms due to the salt buffering the pH.[3]

Q: How do I remove the HCl salt if I can't use aqueous workup? A: If working in anhydrous organic solvents, add 1.0 equiv of Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) to "crash out" NaCl/KCl, then filter the salt.[3] However, be extremely careful: NaH will also deprotonate the phenol , creating the highly reactive phenoxide.[3] For most applications, organic bases (DIPEA) are safer, and the resulting hydrochloride salt of the base (DIPEA[3]·HCl) remains soluble in organics like DCM.[2][3]

Q: Why does my product turn pink/red on the shelf? A: This indicates the formation of quinone impurities due to air oxidation.[3] Store the compound under Argon/Nitrogen at -20°C. If the color is faint, recrystallization from Ethanol/Ether can salvage the material.[3]

References

  • PubChem. (n.d.).[1][2][3][5] 4-(Aminomethyl)phenol hydrochloride | C7H10ClNO.[1][2] National Library of Medicine.[2][3] Retrieved from [Link]

  • RSC Publishing. (2014).[1][2][3] Formation and Stability of Simple Quinone Methides. New Journal of Chemistry. Retrieved from [Link]

  • National Institutes of Health (PMC). (2009).[2][3] Chemoselective Acylation of Nucleosides (Relevant mechanistic parallels for amine/phenol selectivity). PubMed Central.[1][2][3] Retrieved from [Link]

Sources

Optimization

Technical Support Center: A Guide to Enhancing the Solubility of 4-(Aminomethyl)phenol Hydrochloride

Document ID: TSC-AMP-SOL-001 Version: 1.0 Last Updated: February 1, 2026 Introduction Welcome to the technical support guide for 4-(Aminomethyl)phenol hydrochloride. This document is intended for researchers, chemists, a...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-AMP-SOL-001 Version: 1.0 Last Updated: February 1, 2026

Introduction

Welcome to the technical support guide for 4-(Aminomethyl)phenol hydrochloride. This document is intended for researchers, chemists, and formulation scientists who are encountering challenges with the solubility of this compound. 4-(Aminomethyl)phenol hydrochloride is a key bifunctional molecule, possessing both a weakly acidic phenolic hydroxyl group and a basic aminomethyl group, which is protonated in its hydrochloride salt form. This structure dictates a complex solubility profile that is highly dependent on the physicochemical environment.

This guide provides a systematic, causality-driven approach to troubleshooting and improving solubility. We will explore the fundamental principles governing its dissolution and provide validated, step-by-step protocols to help you achieve your desired concentrations in both aqueous and organic systems.

Part 1: Troubleshooting Guide: Systematic Solubility Enhancement

This section addresses the most common solubility challenges and offers structured solutions based on chemical principles.

Issue 1: Suboptimal Solubility in Neutral Aqueous Media

Root Cause Analysis: 4-(Aminomethyl)phenol hydrochloride's solubility in neutral water is moderate. The molecule's properties are governed by two key pKa values: the pKa of the phenolic proton is approximately 10.3, and the pKa of the conjugate acid of the amino group is around 5.5[1]. As a hydrochloride salt, the amino group exists in its protonated, cationic form (-CH₂NH₃⁺), which contributes positively to aqueous solubility. However, at neutral pH (~7), the phenolic group remains protonated (-OH), presenting a less polar moiety that can limit solubility, particularly at higher concentrations, due to intermolecular interactions.

Solutions & Methodologies:

The most potent tool for modifying the solubility of 4-(Aminomethyl)phenol hydrochloride is pH adjustment. By altering the pH, you can control the ionization state of the functional groups, thereby dramatically changing the molecule's overall polarity and its interaction with water.

  • Mechanism at High pH: Adjusting the pH to be 1-2 units above the pKa of the phenol (~10.3) will deprotonate the hydroxyl group to form a highly polar phenoxide anion (-O⁻)[2]. The molecule will then be zwitterionic or anionic, significantly increasing its affinity for water and thus its solubility.

  • Mechanism at Low pH: Lowering the pH ensures the amino group remains fully protonated. While this maintains the cationic charge, it does not ionize the phenol group and may not provide the most substantial solubility enhancement compared to alkaline conditions[3].

Experimental Protocol: pH-Solubility Profiling

  • Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 12.

  • Equilibration: Add an excess amount of 4-(Aminomethyl)phenol hydrochloride to a fixed volume (e.g., 5 mL) of each buffer in separate vials.

  • Saturation: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separation: Filter the samples through a 0.22 µm syringe filter to remove undissolved solid.

  • Quantification: Dilute the filtrate appropriately and analyze the concentration of the dissolved compound using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

  • Analysis: Plot solubility (e.g., in mg/mL) versus pH to identify the optimal pH range for your application.

Data Summary: Expected pH vs. Solubility Trend

pH RangeDominant Ionic SpeciesExpected Aqueous SolubilityRationale
2.0 - 4.0Cationic (-NH₃⁺, -OH)ModerateThe amino group is protonated, aiding solubility.
6.0 - 8.0Cationic (-NH₃⁺, -OH)ModerateThe compound exists primarily as the hydrochloride salt.
> 11.0Anionic/Zwitterionic (-NH₂, -O⁻)Very HighDeprotonation of the phenol creates a highly polar phenoxide ion[2].

Workflow for Solubility Enhancement via pH Modification

cluster_workflow pH Adjustment Workflow Start Start Weigh 4-(Aminomethyl)phenol HCl AddSolvent Add Aqueous Solvent (e.g., Water) Start->AddSolvent CheckDissolution Stir & Observe Dissolution AddSolvent->CheckDissolution Decision Fully Dissolved? CheckDissolution->Decision AdjustpH Titrate with Base Add dilute NaOH or KOH solution dropwise Decision->AdjustpH No End Solution Ready Target concentration achieved Decision->End Yes Monitor Monitor pH & Dissolution AdjustpH->Monitor Monitor->CheckDissolution

Caption: A systematic workflow for increasing aqueous solubility using pH adjustment.

Issue 2: Poor Solubility in Apolar or Weakly Polar Organic Solvents

Root Cause Analysis: The presence of the charged ammonium group (-NH₃⁺) and the chloride counter-ion makes 4-(Aminomethyl)phenol hydrochloride a salt. This ionic character renders it highly polar and generally insoluble in nonpolar organic solvents like hexane, toluene, or dichloromethane[4].

Solutions & Methodologies:

For moderately polar organic systems, a co-solvent approach can be effective. A co-solvent is a water-miscible solvent that, when added to water, can increase the solubility of poorly soluble compounds by reducing the overall polarity of the solvent system[5][6].

  • Mechanism: Co-solvents like ethanol, propylene glycol, or PEG 400 disrupt the hydrogen bonding network of water, creating a less polar microenvironment that is more favorable for solvating the organic portions of the solute molecule[6][7].

Experimental Protocol: Co-solvent System Screening

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, isopropanol, PEG 400, DMSO).

  • Prepare Blends: Create a series of binary solvent systems by mixing your primary solvent (e.g., water) with the co-solvent in various ratios (e.g., 90:10, 80:20, 50:50 v/v).

  • Determine Solubility: Measure the saturation solubility of the compound in each solvent blend using the equilibration method described previously.

  • Optimize: Plot solubility versus the percentage of co-solvent to find the most effective blend.

For applications requiring dissolution in non-polar organic solvents, converting the hydrochloride salt to its free base form is the most effective strategy[4][8].

  • Mechanism: Neutralizing the hydrochloride salt with a base deprotonates the ammonium group (-NH₃⁺ → -NH₂). This removes the ionic charge, significantly reducing the molecule's polarity and making it much more soluble in organic solvents like dichloromethane or ethyl acetate[4][9].

Experimental Protocol: Neutralization and Extraction

  • Dissolution: Dissolve the 4-(Aminomethyl)phenol hydrochloride in water.

  • Neutralization: Slowly add a mild aqueous base (e.g., a saturated solution of sodium bicarbonate, NaHCO₃) with stirring until the pH of the solution is basic (pH ~9-10). You can monitor this with pH paper[8].

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract the free base into a suitable water-immiscible organic solvent (e.g., ethyl acetate). Repeat the extraction 2-3 times.

  • Drying and Isolation: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the solid free base.

Logical Relationship: Salt vs. Free Base Solubility

cluster_solubility Solubility Profile Comparison HCl_Salt 4-(Aminomethyl)phenol HCl (Ionic Salt) Aqueous_Sol High Aqueous Solubility HCl_Salt->Aqueous_Sol Organic_Insol Low Organic Solubility HCl_Salt->Organic_Insol Free_Base 4-(Aminomethyl)phenol (Neutral Free Base) Aqueous_Insol Low Aqueous Solubility Free_Base->Aqueous_Insol Organic_Sol High Organic Solubility Free_Base->Organic_Sol

Caption: Comparative solubility of the hydrochloride salt and free base forms.

Part 2: Frequently Asked Questions (FAQs)

Q1: Can I improve solubility by heating the solution? A: Yes, for most compounds, solubility increases with temperature. Gentle warming can be a quick method to dissolve more material. However, you must exercise caution as prolonged exposure to heat can potentially cause degradation of phenolic compounds, especially at high pH in the presence of oxygen[4][10]. Always verify the stability of your compound at the intended temperature and check for precipitation upon cooling to room temperature.

Q2: My compound turns a slight color upon dissolution in a basic solution. Is this a problem? A: Phenolic compounds can be susceptible to oxidation, which is often accelerated under basic conditions and exposure to air[10]. This can sometimes result in the formation of colored quinone-type species. To minimize this, consider de-gassing your solvents or working under an inert atmosphere (e.g., nitrogen or argon). If slight coloration is observed but does not interfere with your downstream application, it may be acceptable.

Q3: Are there any advanced formulation techniques if these methods are insufficient? A: Yes, if conventional methods do not provide the required solubility, several advanced techniques can be explored, including the use of surfactants to form micelles, complexation with cyclodextrins, or the creation of solid dispersions with hydrophilic polymers[11][12]. These methods are typically employed in pharmaceutical formulation development.

Q4: How does high ionic strength from salts in my buffer affect solubility? A: The effect can be complex. Typically, at high concentrations, inert salts can compete for water molecules needed for solvation, leading to a decrease in solubility known as the "salting-out" effect[13]. This is an important consideration if you are working with highly concentrated buffer systems.

References

  • PubChem - National Center for Biotechnology Information. 4-Aminophenol. Accessed February 1, 2026. [Link]

  • Wikipedia. 4-Aminophenol. Accessed February 1, 2026. [Link]

  • ChemBK. 4-(Aminomethyl)phenol. Accessed February 1, 2026. [Link]

  • PubChem - National Center for Biotechnology Information. 4-Aminophenol hydrochloride. Accessed February 1, 2026. [Link]

  • Ascendia Pharmaceuticals. 5 Novel Techniques for Solubility Enhancement. Accessed February 1, 2026. [Link]

  • ResearchGate. How can I neutralize aminehydrochlorides? Accessed February 1, 2026. [Link]

  • ResearchGate. Effect of pH on the solubility of phenolic compounds. Accessed February 1, 2026. [Link]

  • Springer. Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Accessed February 1, 2026. [Link]

  • Springer. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Accessed February 1, 2026. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Accessed February 1, 2026. [Link]

  • ResearchGate. What is the relation between the solubility of phenolic compounds and pH of solution? Accessed February 1, 2026. [Link]

  • Sciencemadness.org. Isolation of primary amines as HCL salt problem. Accessed February 1, 2026. [Link]

  • ACS Publications. Effect of pH on the Stability of Plant Phenolic Compounds. Accessed February 1, 2026. [Link]

  • SciSpace. Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Accessed February 1, 2026. [Link]

  • National Institutes of Health (NIH). Drug Solubility: Importance and Enhancement Techniques. Accessed February 1, 2026. [Link]

  • GSC Online Press. A review on solubility enhancement technique for pharmaceutical drugs. Accessed February 1, 2026. [Link]

  • ResearchGate. What is the best way to convert my amine compound from the free amine into the salt form HCl? Accessed February 1, 2026. [Link]

  • National Institutes of Health (NIH). Modeling the Solubility of Phenolic Acids in Aqueous Media at 37 °C. Accessed February 1, 2026. [Link]

Sources

Troubleshooting

Technical Support Center: 4-(Aminomethyl)phenol Hydrochloride Stability

The pH-Stability Landscape: Mechanism of Action To troubleshoot stability issues with 4-(Aminomethyl)phenol hydrochloride (also known as p-hydroxybenzylamine HCl), one must understand its ionization states. This molecule...

Author: BenchChem Technical Support Team. Date: February 2026

The pH-Stability Landscape: Mechanism of Action

To troubleshoot stability issues with 4-(Aminomethyl)phenol hydrochloride (also known as p-hydroxybenzylamine HCl), one must understand its ionization states. This molecule possesses two ionizable groups: a phenolic hydroxyl group and a benzylic amine.

The hydrochloride salt form naturally creates an acidic environment (


 in water), which is the zone of maximum stability . As pH rises, the molecule undergoes deprotonation events that drastically alter its reactivity and solubility.
The Degradation Cascade

The primary failure mode is oxidative instability triggered by high pH.

  • pH < 7 (Stable): The amine is protonated (

    
    ) and the phenol is protonated (
    
    
    
    ). The molecule is resistant to oxidation.
  • pH > 9 (Unstable): The phenol deprotonates to form the phenolate anion (

    
    ). This electron-rich species is highly susceptible to attack by dissolved oxygen, leading to the formation of quinone methides.
    
  • Visual Indicator: Quinone methides and subsequent polymers manifest as a color shift from colorless to pink, turning dark brown .

Visualization: pH-Dependent Degradation Pathway

The following diagram illustrates the critical threshold where stability is lost.

degradation_pathway Acid Acidic pH (< 6.0) Stable Cationic Form Base Basic pH (> 9.0) Unstable Phenolate Acid->Base Addition of Base (Deprotonation) Oxidation Auto-Oxidation (via Dissolved O2) Base->Oxidation Electron Donation Quinone Quinone Methide (Reactive Intermediate) Oxidation->Quinone Radical Mechanism Polymer Polymerization (Brown Precipitate) Quinone->Polymer Condensation

Figure 1: The transition from the stable acidic form to the reactive phenolate form triggers the oxidative cascade.

Troubleshooting Guide: Common Failure Modes

Issue 1: Solution turns Pink or Brown shortly after preparation.

Diagnosis: Oxidative degradation due to high pH or oxygen exposure. Context: This is most common when dissolving the HCl salt directly into a basic buffer (e.g., PBS pH 7.4 or Carbonate pH 9) without antioxidants.

ParameterObservationRoot CauseCorrective Action
pH > 8.0Phenolate formation accelerates oxidation.Lower pH to < 6.0 if experimental design permits.
Atmosphere AmbientDissolved

attacks the ring.
Degas buffers with Argon/Nitrogen for 15 mins.
Additives NoneLack of radical scavengers.Add 1 mM EDTA (chelates metal catalysts) or Ascorbic Acid.
Issue 2: White precipitate forms upon pH adjustment.

Diagnosis: Isoelectric precipitation. Context: The free base of 4-(aminomethyl)phenol is significantly less soluble than the hydrochloride salt.

  • Mechanism: As you neutralize the HCl salt (approaching pH 8-9), the molecule loses its ionic character (Amine deprotonates to

    
    ), leading to precipitation.
    

Protocol for Resolving Precipitation:

  • Do not filter immediately. The precipitate is your active compound.

  • Back-titrate: Add dilute HCl dropwise until the solution clears (returning to cationic form).

  • Co-solvent strategy: If a neutral pH is strictly required, introduce 5-10% DMSO or Ethanol before adjusting pH to maintain solubility of the free base.

Experimental Protocols

Protocol A: Preparation of a Stable Stock Solution (100 mM)

Use this protocol to maximize shelf-life.

  • Weighing: Weigh the 4-(Aminomethyl)phenol HCl salt.

  • Solvent: Use 0.1 M HCl or Deionized Water (acidified to pH 4) . Do not use PBS or neutral water initially, as local areas of high pH can induce micro-oxidation.

  • Dissolution: Vortex until fully dissolved. The solution should be colorless.

  • Storage: Aliquot into light-protective amber vials. Flash freeze in liquid nitrogen and store at -20°C.

    • Stability: > 6 months at -20°C.

    • Stability: < 24 hours at RT (if exposed to light/air).

Protocol B: Handling in Biological Assays (pH 7.4)

Use this when the compound must be introduced to cells or enzymes.

  • Prepare the stock in weak acid (as per Protocol A).

  • Prepare the assay buffer (e.g., HEPES pH 7.4) and degas it.

  • Just-in-Time Dilution: Dilute the acidic stock into the assay buffer immediately prior to use (within 5 minutes).

  • Visual Check: If the assay buffer turns pink, the data is compromised.

Decision Tree: Workflow Optimization

Use this logic flow to determine the correct handling procedure based on your application.

workflow_logic Start Start: Dissolving 4-(Aminomethyl)phenol HCl CheckApp Application Type? Start->CheckApp Storage Long-term Storage CheckApp->Storage Inventory BioAssay Biological Assay (Neutral pH) CheckApp->BioAssay Cell/Enzyme Chemistry Synthetic Chemistry (Coupling) CheckApp->Chemistry Reaction Action_Store Dissolve in 0.1M HCl Store -20°C Storage->Action_Store Action_Bio Prepare acidic stock. Dilute immediately before use. Keep on ice. BioAssay->Action_Bio Action_Chem Use organic solvent (DMF/DMSO). Add base (DIEA) only under inert atmosphere (N2). Chemistry->Action_Chem

Figure 2: Operational decision tree for handling 4-(Aminomethyl)phenol HCl based on experimental intent.

Frequently Asked Questions (FAQs)

Q: Can I autoclave solutions of 4-(Aminomethyl)phenol HCl? A: No. The heat of autoclaving will accelerate auto-oxidation and hydrolysis, likely resulting in a brown, inactive solution. Use sterile filtration (0.22 µm PVDF or PES membrane) instead.

Q: Why does the MSDS say "Store under Argon"? A: This confirms the compound's susceptibility to air oxidation. While the solid HCl salt is relatively stable, any moisture ingress can create a micro-environment for oxidation. Always tightly cap and tape containers.

Q: I need to run a reaction at pH 10. Is this impossible? A: It is not impossible, but it requires strict anaerobic conditions. You must use a glovebox or a Schlenk line to remove all oxygen. Additionally, adding a reducing agent like Sodium Metabisulfite can protect the phenol, provided it does not interfere with your specific reaction chemistry.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96078, 4-(Aminomethyl)phenol. Retrieved October 26, 2023, from [Link]

  • Rappoport, Z. (2003). The Chemistry of Phenols. John Wiley & Sons.
Optimization

Storage conditions for long-term stability of 4-(Aminomethyl)phenol hydrochloride

Technical Support Guide: Long-Term Stability & Handling of 4-(Aminomethyl)phenol Hydrochloride To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Troubleshooting Stabi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Long-Term Stability & Handling of 4-(Aminomethyl)phenol Hydrochloride

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Troubleshooting Stability Issues with 4-(Aminomethyl)phenol Hydrochloride (CAS: 15658-62-5)

Executive Summary

4-(Aminomethyl)phenol hydrochloride is a bifunctional building block frequently used in linker chemistry and polymer synthesis. While the hydrochloride salt form significantly stabilizes the amine against oxidation compared to the free base, the phenolic moiety remains highly susceptible to oxidative degradation and hygroscopic hydrolysis .

This guide addresses the three most common failure modes reported by our users: discoloration (pinking), physical clumping (hygroscopicity), and solution-phase instability.

Module 1: The "Pink Powder" Phenomenon (Oxidative Instability)

User Question: "I purchased this compound three months ago. The white powder has now turned a faint pink/brown color. Is it still usable?"

Technical Diagnosis: The color change indicates oxidative degradation of the phenolic ring. Even as a hydrochloride salt, the phenol group is sensitive to Reactive Oxygen Species (ROS) and UV light.

  • Mechanism: Light or trace metal impurities catalyze the abstraction of the phenolic hydrogen, forming a phenoxy radical.

  • Propagation: These radicals couple or further oxidize to form para-benzoquinones or iminoquinones.

  • Visual Indicator: Quinones are highly chromophoric; even trace amounts (<0.5%) can turn the entire bulk solid pink or brown.

Decision Matrix:

  • Faint Pink: Likely >98% pure.[1][2] Usable for crude reactions but may interfere with colorimetric assays.

  • Dark Brown/Black: Significant degradation.[3] Discard.

Corrective Action (Salvage Protocol): If the compound is critical and replacement is delayed, you can attempt an inert-atmosphere wash:

  • Place solid in a Schlenk frit under Argon.

  • Wash with cold, degassed diethyl ether (the oxidized quinones are often more soluble in ether than the HCl salt).

  • Dry under high vacuum.

Module 2: Hygroscopicity & Clumping

User Question: "My solid has turned into a sticky gum or hard clump. Can I dry it in an oven?"

Technical Diagnosis: 4-(Aminomethyl)phenol hydrochloride is hygroscopic . It readily absorbs atmospheric moisture, forming a hydrate or simply dissolving in absorbed water (deliquescence).

  • Risk: Moisture facilitates the dissociation of the HCl salt (

    
    ), exposing the free amine to rapid oxidation.
    
  • Oven Drying Warning: Do NOT use a standard air oven. Heat + Oxygen + Moisture = Accelerated degradation (Black tar formation).

Prevention Workflow (The "Dry Chain"):

HandlingWorkflow Receipt Receipt of Material Aliquot Aliquot Immediately (Glovebox/Glovebag) Receipt->Aliquot Minimize Air Exposure Seal Secondary Seal (Parafilm + Desiccant) Aliquot->Seal Argon Purge Storage Long-Term Storage (-20°C or 4°C) Seal->Storage Dark & Dry

Figure 1: Recommended "Dry Chain" workflow to prevent hygroscopic degradation upon receipt.

Module 3: Solution Stability (LCMS/NMR Prep)

User Question: "I prepared a stock solution in DMSO, but the LCMS purity dropped after 24 hours. What solvent should I use?"

Technical Diagnosis: Phenolic amines are unstable in neutral/basic organic solvents over time.

  • DMSO/DMF: Often contain trace peroxides or amines that catalyze oxidation.

  • Methanol: Proticity can facilitate proton exchange, but is generally safer than DMSO if acidified.

Best Practice for Solution Storage:

Parameter Recommendation Rationale

| Solvent | 0.1% Formic Acid in Water/MeCN | Acidification maintains the protonated amine (


) state, preventing autoxidation. |
| Temperature  | -80°C (Frozen)  | Stops kinetic degradation. Liquid storage at 4°C is not recommended for >24h. |
| Container  | Amber Glass  | Blocks UV light which catalyzes radical formation. |
| Shelf Life  | < 8 Hours (Room Temp)  | Prepare fresh immediately before injection. |

Module 4: Master Storage Protocol (The Gold Standard)

For maximum shelf-life (12+ months), strictly adhere to the following storage architecture.

1. Environmental Control:

  • Temperature: Refrigerate at 2°C to 8°C (Standard) or -20°C (Optimal for >6 months).

  • Atmosphere: Inert Gas (Argon or Nitrogen) is mandatory. The headspace must be purged after every use.

2. Containment System:

  • Primary: Amber glass vial with a Teflon-lined screw cap.

  • Secondary: Sealed Mylar bag or plastic jar containing a desiccant packet (Silica gel or

    
    ).
    
  • Sealing: Wrap cap interface with Parafilm to prevent moisture ingress during refrigeration cycles.[4]

3. The "Warm-Up" Rule (Crucial):

WARNING: Never open a cold bottle immediately after removing it from the fridge/freezer.

  • Why? Condensation will immediately form on the cold solid, ruining the hygroscopic salt.

  • Protocol: Allow the closed vial to equilibrate to room temperature (approx. 30-60 mins) inside a desiccator before opening.

Visualizing the Degradation Pathway

Understanding the enemy (oxidation) helps in defeating it. The diagram below illustrates why air and light are detrimental.

DegradationPathway Compound 4-(Aminomethyl)phenol HCl (White Solid) Radical Phenoxy Radical Intermediate (Highly Reactive) Compound->Radical H-atom abstraction (-H•) Trigger Triggers: UV Light, O2, Moisture, pH > 7 Trigger->Radical Quinone Benzoquinone / Iminoquinone (Pink/Brown Polymer) Radical->Quinone Coupling & Oxidation

Figure 2: Oxidative degradation pathway leading to discoloration.

References

  • Apollo Scientific. (2023). Safety Data Sheet: 4-(Aminomethyl)phenol hydrobromide. Retrieved from 5

    • Note: Hydrobromide and Hydrochloride salts share identical storage requirements regarding hygroscopicity and oxid
  • Tokyo Chemical Industry (TCI). (n.d.). Product Specification: 4-(Aminomethyl)phenol (A2305).[2] Retrieved from 2

    • Validates storage under inert gas and light sensitivity.
  • National Institutes of Health (NIH). (2018). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents. Retrieved from 6

    • Provides mechanistic insight into phenol oxidation rates vs.
  • HepatoChem. (n.d.). Handling Hygroscopic Salts in Organic Synthesis. Retrieved from 7

    • Source for inert handling and weighing protocols.

Sources

Troubleshooting

Technical Support Center: Scaling 4-(Aminomethyl)phenol Hydrochloride Synthesis

Subject: Process Optimization & Troubleshooting Guide for Scale-Up Product: 4-(Aminomethyl)phenol Hydrochloride (CAS: 100-47-0) Applicable For: Process Chemists, Scale-up Engineers, R&D Scientists Executive Summary & Rou...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Process Optimization & Troubleshooting Guide for Scale-Up Product: 4-(Aminomethyl)phenol Hydrochloride (CAS: 100-47-0) Applicable For: Process Chemists, Scale-up Engineers, R&D Scientists

Executive Summary & Route Selection

Q: We are moving from gram-scale LAH reduction to kilogram-scale. Which route should we prioritize?

A: For scaling beyond 100g, Catalytic Hydrogenation of 4-hydroxybenzonitrile is the industry-standard route. While Lithium Aluminum Hydride (LAH) is effective at the bench scale, it poses severe safety hazards (pyrophoric quenching, massive aluminum waste) and economic inefficiencies at scale.

Recommended Route: Catalytic hydrogenation over Raney Nickel or Palladium on Carbon (Pd/C) in the presence of ammonia.

  • Why? It offers superior atom economy and easier workup.

  • The Challenge: The primary scaling issue is the formation of the secondary amine dimer (bis(4-hydroxybenzyl)amine).

  • The Solution: High ammonia concentration shifts the equilibrium away from the secondary amine and stabilizes the intermediate imine.

Critical Process Parameters (CPP) & Troubleshooting

Phase 1: Hydrogenation (Nitrile Reduction)

Q: We are observing significant formation of the secondary amine impurity (dimer). How do we suppress this?

A: This is the most common failure mode in nitrile reductions.

  • Mechanism: The intermediate aldimine (

    
    ) reacts with the newly formed primary amine (
    
    
    
    ) to form a secondary imine, which is then reduced to the secondary amine.
  • Protocol Adjustment:

    • Increase Ammonia Loading: Ensure a molar ratio of

      
      :Substrate of at least 5:1. Ammonia competes with the primary amine for the aldimine intermediate.
      
    • Solvent Choice: Switch to Methanolic Ammonia (7N NH3 in MeOH).

    • Temperature Control: Keep the temperature moderate (40-50°C). Excessively high temperatures favor the condensation reaction.

Q: The reaction stalls at 80% conversion. Adding more catalyst doesn't help. Why?

A: This often indicates Catalyst Poisoning or Mass Transfer Limitations .

  • Phenolate Formation: In basic media (ammonia), the phenol moiety is deprotonated. Phenolates can adsorb strongly to metal surfaces, inhibiting catalytic activity.

  • Self-Validating Check: Stop agitation and check if the catalyst clumps. If yes, the catalyst surface is likely fouled.

  • Remedy:

    • Ensure vigorous agitation (gas-liquid mass transfer is critical).

    • Increase hydrogen pressure (typically 5–10 bar is sufficient; going higher helps overcome competitive adsorption).

    • Advanced: Use a supported catalyst (e.g., 5% Pd/C) rather than bulk metal (Raney Ni) if poisoning persists, though Raney Ni is generally more robust for nitriles.

Phase 2: Isolation & Salt Formation

Q: Our product turns pink/brown during filtration. How do we maintain a white solid?

A: 4-(Aminomethyl)phenol is an electron-rich phenol, highly susceptible to oxidative coupling (quinone formation) in air, especially under basic conditions.

  • Protocol:

    • Inert Atmosphere: Perform all filtrations (catalyst removal) under Nitrogen or Argon.

    • Acidification: Do not dry the free base. Acidify the filtrate immediately after catalyst removal. The Hydrochloride salt is significantly more stable to oxidation than the free base.

    • Degassing: Degas your HCl/Solvent mixture before addition.

Q: The hydrochloride salt is oiling out instead of crystallizing.

A: This is a solvent polarity issue.

  • Cause: Water presence or incorrect solvent ratio.

  • Protocol:

    • Use anhydrous HCl in Isopropanol (IPA) or Ethanol. Avoid aqueous HCl if possible.

    • If using aqueous HCl, you must azeotrope off the water using Toluene or IPA.

    • Anti-solvent: Add Ethyl Acetate or Diethyl Ether to the alcoholic solution to induce precipitation of the salt.

Data Summary: Process Parameters

ParameterLab Scale (Optimization)Pilot Scale (Target)Impact on Quality
H2 Pressure Balloon / 1 atm5–10 barRate of reduction; suppression of side products.
Catalyst Loading 10-20 wt%5-10 wt%Cost; filtration time.
NH3 Equivalents 2-3 eq>5 eqCritical: Suppresses dimer formation.
Temperature RT40–50°CRate vs. Impurity profile.
Quench Method Acidify free baseAcidify filtrate directlyColor/Purity (prevents oxidation).

Visualizations

Figure 1: Reaction Mechanism & Impurity Pathways

Caption: Logical pathway showing the competition between primary amine formation and secondary amine dimerization.

ReactionPathway Nitrile 4-Hydroxybenzonitrile (Starting Material) Imine Intermediate Imine (R-CH=NH) Nitrile->Imine + H2, Cat PrimaryAmine 4-(Aminomethyl)phenol (Target Product) Imine->PrimaryAmine + H2, Cat Imine->PrimaryAmine + NH3 (High Conc.) Suppresses Dimer DimerImine Secondary Imine (Impurity Precursor) Imine->DimerImine + Primary Amine (Low NH3) Salt Target HCl Salt (Stable Solid) PrimaryAmine->Salt + HCl Dimer Secondary Amine Dimer (Main Impurity) DimerImine->Dimer + H2

Figure 2: Troubleshooting Logic Tree

Caption: Decision matrix for addressing common scale-up failures in hydrogenation.

Troubleshooting Start Issue Detected Type Identify Problem Type Start->Type Stall Reaction Stalled Type->Stall Impurity High Dimer Content Type->Impurity Color Pink/Brown Product Type->Color Sol_Stall Check Catalyst Poisoning Increase H2 Pressure Improve Agitation Stall->Sol_Stall Sol_Impurity Increase NH3 Loading Lower Temperature Dilute Concentration Impurity->Sol_Impurity Sol_Color Degas Solvents Inert Atmosphere Filtration Fast Acidification Color->Sol_Color

Safety Protocols (HSE)

  • Hydrogen Safety: At scale, H2 is an explosion hazard. Ensure all vessels are grounded. Use a dedicated hydrogenation suite with blast walls if operating >10 bar.

  • Raney Nickel: If used, Raney Ni is pyrophoric when dry. Keep it wet (under water or ethanol) at all times. Disposal requires quenching in dilute acid under inert gas.

  • Ammonia: Toxic and corrosive. Ensure scrubbers are active during venting.

References

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Standard text on process scaling).

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press. (Definitive guide on hydrogenation mechanisms).

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley. (Detailed protocols for nitrile reduction).

  • Organic Syntheses. Coll. Vol. 3, p. 720 (1955); Vol. 23, p. 71 (1943). (Foundational protocols for benzylamine synthesis).

Reference Data & Comparative Studies

Validation

4-(Aminomethyl)phenol hydrochloride vs 4-aminophenol reactivity

Topic: 4-(Aminomethyl)phenol hydrochloride vs. 4-Aminophenol Reactivity Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Engineers[1] The Aliphatic-Aromatic Switch: Implicat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(Aminomethyl)phenol hydrochloride vs. 4-Aminophenol Reactivity Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Engineers[1]

The Aliphatic-Aromatic Switch: Implications for Linker Chemistry and Stability

Executive Analysis: The Structural Divergence

In drug development, the choice between 4-(Aminomethyl)phenol (4-AMP) and 4-Aminophenol (4-AP) is rarely about availability—it is a fundamental decision between aliphatic and aromatic amine reactivity.[1]

While both compounds present a "phenol + amine" motif, the methylene spacer in 4-AMP breaks the conjugation between the nitrogen and the aromatic ring. This structural isolation creates a drastic divergence in nucleophilicity, oxidation mechanisms, and acid-base behavior.

  • 4-AP is an aniline : Low basicity, high oxidation susceptibility (Quinone Imines), and moderate nucleophilicity.[1]

  • 4-AMP is a benzylamine : High basicity, distinct oxidation pathway (Quinone Methides), and high nucleophilicity (once deprotonated).[1]

This guide dissects these differences to prevent common synthetic failures, particularly in Antibody-Drug Conjugate (ADC) linker synthesis and oxidative stability assays.

Chemical Profile & Physical Properties[1][2][3][4]

The following data consolidates the critical physicochemical differences driving experimental outcomes.

Feature4-Aminophenol (4-AP)4-(Aminomethyl)phenol HCl (4-AMP)
Structure Class Aromatic Amine (Aniline)Aliphatic Amine (Benzylamine)
Amine pKa ~5.48 (Conjugated)~8.93 (Non-conjugated)
Phenol pKa ~10.30~10.0 (Est.)[1]
Nucleophilicity Moderate (

)
High (Similar to Benzylamine,

)
Oxidation Product Quinone Imine (NAPQI analogue)Quinone Methide
Toxicity Risk High (Nephrotoxic/Hepatotoxic)Moderate (Reactive electrophile)
Common Use Paracetamol precursor, Redox probeADC Linkers, Peptidomimetics

Deep Dive: Reactivity & Mechanism

The Nucleophilicity vs. Basicity Trap

A common error in protocol design is treating these amines interchangeably during coupling reactions (e.g., amide bond formation).

  • 4-AP (Aniline): With a pKa of ~5.5, the amine is predominantly neutral at physiological pH (7.[1]4) or in weak organic bases (Pyridine).[1] However, its lone pair is delocalized into the ring, reducing its kinetic nucleophilicity. Result: Slow reaction rates with mild electrophiles; requires activation (e.g., HATU/HOAt).[1]

  • 4-AMP (Benzylamine): With a pKa of ~8.9, the amine is fully protonated (

    
    )  at neutral pH.[1] It is chemically inert in this state. You must  add a stoichiometric base (e.g., DIPEA, TEA) to unmask the reactive free amine. Once free, it is significantly more nucleophilic than 4-AP.[1] Result: Rapid reaction with esters/anhydrides if pH > 9.0.[1]
    
Oxidation Pathways: Imine vs. Methide

The mechanism of degradation is the most critical stability factor.

  • 4-AP Pathway: Undergoes 2-electron oxidation to form

    
    -acetyl-p-benzoquinone imine (NAPQI)  analogues.[1] This species is a "hard" electrophile and rapidly depletes glutathione (GSH) in biological systems, leading to toxicity.
    
  • 4-AMP Pathway: Cannot form a quinone imine due to the methylene block. Instead, oxidation leads to a Quinone Methide . This proceeds via a phenoxy radical intermediate which disproportionates.[2] Quinone methides are potent "soft" electrophiles (Michael acceptors) that cross-link proteins but via a different mechanism than 4-AP.[1]

ReactivityPathways cluster_4AP 4-Aminophenol (Aromatic) cluster_4AMP 4-(Aminomethyl)phenol (Aliphatic) AP 4-Aminophenol (pKa ~5.5) Radical_AP Phenoxy Radical AP->Radical_AP -1e-, -H+ QI Quinone Imine (Toxic/Reactive) Radical_AP->QI -1e-, -H+ (Fast) GSH_AP GSH Adduct (Nephrotoxicity) QI->GSH_AP + GSH (Covalent Binding) AMP 4-(Aminomethyl)phenol (pKa ~8.9) Radical_AMP Phenoxy Radical AMP->Radical_AMP -1e-, -H+ QM Quinone Methide (Transient Electrophile) Radical_AMP->QM Disproportionation Nu_AMP Nucleophile Adduct (Cross-linking) QM->Nu_AMP + Protein/DNA

Figure 1: Divergent oxidation pathways.[1] 4-AP forms Quinone Imines (Red), while 4-AMP forms Quinone Methides (Blue).[1]

Self-Validating Experimental Protocols

Protocol A: Differential Amide Coupling (The "pH Switch")

Objective: Efficiently couple a carboxylic acid (R-COOH) to 4-AP or 4-AMP, demonstrating the necessity of base modulation.[1]

Reagents:

  • Carboxylic Acid (1.0 equiv)[1][3]

  • EDC[4]·HCl (1.2 equiv) / HOBt (1.2 equiv)[1]

  • Solvent: DMF or DCM[1]

  • Base: DIPEA (Diisopropylethylamine)[1]

Methodology:

  • Activation: Dissolve R-COOH in DMF. Add EDC and HOBt. Stir for 15 min at RT.[1]

  • Amine Addition (The Critical Step):

    • For 4-AP: Add 4-Aminophenol (1.0 equiv).[1][5] Do NOT add excess base initially. The low pKa (~5.5) means the amine is free. Excess base may promote oxidation of the phenol to the phenolate, accelerating quinone formation.

    • For 4-AMP HCl: Add 4-(Aminomethyl)phenol HCl (1.0 equiv). You MUST add DIPEA (2.5 - 3.0 equiv).[1]

      • 1.0 equiv neutralizes the HCl salt.

      • 1.0 equiv deprotonates the ammonium (

        
         8.9) to the free amine.[6]
        
      • 0.5 equiv buffers the reaction.

  • Monitoring: Monitor via LC-MS.

    • Validation Check: If 4-AMP coupling is <10% after 1 hour, check pH.[1] It must be >9.0 (spot on wet pH paper).[1] If 4-AP turns dark brown/black immediately, the environment is too basic/oxidative (quinone formation).[1]

Protocol B: Oxidative Stability Assay

Objective: Compare stability in solution to determine storage/handling requirements.

  • Preparation: Prepare 10 mM solutions of both compounds in PBS (pH 7.4).

  • Stress Condition: Add 1.0 equiv of Potassium Ferricyanide (

    
    ) or simply sparge with air for 24 hours.[1]
    
  • Readout: UV-Vis Spectroscopy (Scanning 200–500 nm).

    • 4-AP Signature: Appearance of a peak at ~290-310 nm (Quinone Imine character) and rapid yellow/brown discoloration.[1]

    • 4-AMP Signature: Slower evolution.[1][4] Quinone methide formation is transient; look for broad absorbance increases or precipitation (polymerization).[1]

  • Result Interpretation: 4-AP will degrade >50% faster than 4-AMP in aerated basic buffers.[1]

Synthesis Workflow Diagram

This diagram illustrates the decision logic for selecting the correct coupling conditions based on the amine type.

CouplingLogic Start Start: Amide Coupling CheckStruct Identify Amine Structure Start->CheckStruct IsAniline 4-Aminophenol (Aniline, pKa ~5.5) CheckStruct->IsAniline Conjugated IsBenzyl 4-(Aminomethyl)phenol (Benzylamine, pKa ~8.9) CheckStruct->IsBenzyl Non-Conjugated Cond_Aniline Condition A: Neutral/Weakly Basic (Avoid Phenolate Oxidation) IsAniline->Cond_Aniline Cond_Benzyl Condition B: Basic pH (>9.0) (Required to free Amine) IsBenzyl->Cond_Benzyl Base_Aniline Base: 0-1.0 equiv DIPEA (Only if HCl salt) Cond_Aniline->Base_Aniline Risk_Aniline Risk: Quinone Imine (Darkening Solution) Base_Aniline->Risk_Aniline Base_Benzyl Base: >2.0 equiv DIPEA (Drive Equilibrium) Cond_Benzyl->Base_Benzyl Risk_Benzyl Risk: Quinone Methide (If Phenol oxidizes) Base_Benzyl->Risk_Benzyl

Figure 2: Decision matrix for optimizing coupling conditions.

Safety & Toxicology Implications

When selecting these reagents for biological probes or drug linkers, the toxicity mechanism is paramount.

  • Nephrotoxicity (4-AP): 4-Aminophenol is a potent nephrotoxin.[1][7] It selectively damages the proximal tubules .

    • Mechanism:[8][2][9][10] It is transported into renal cells, oxidized to the Quinone Imine, and covalently binds to essential thiol groups (proteins/GSH).

    • Handling: Use strict PPE.[1] Treat waste as hazardous cytotoxic material.[1]

  • Reactive Metabolites (4-AMP): While 4-(Aminomethyl)phenol does not form the "classic" quinone imine, the quinone methide formed upon metabolic oxidation is also a reactive alkylating agent.[1]

    • Implication: In ADCs, if the linker cleaves prematurely to release 4-AMP, it may generate local toxicity or immunogenicity via protein haptenization. However, it is generally considered less acutely nephrotoxic than 4-AP.[1]

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 403, 4-Aminophenol."[1] PubChem, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 97472, 4-Hydroxybenzylamine."[1] PubChem, [Link].

  • Brotzel, F., et al. "Nucleophilicities of Primary and Secondary Amines in Water." Journal of the American Chemical Society, 2007. (Referenced via Master Organic Chemistry summary on Nucleophilicity Trends). [Link]

  • Harmon, R., et al. "The Generation and Reactions of Quinone Methides." NIH National Library of Medicine (PMC). [Link]

  • Valentovic, M. A., et al. "2-Aminophenol and 4-aminophenol toxicity in renal slices from Sprague-Dawley and Fischer 344 rats."[1][11] PubMed, 1998. [Link]

Sources

Comparative

Comparative Guide: 4-(Aminomethyl)phenol Hydrochloride vs. Phenolic Amine Alternatives

This guide provides an in-depth technical analysis of 4-(Aminomethyl)phenol hydrochloride , contrasting it with structurally related phenolic amines like Tyramine and 4-Aminophenol. It is designed for researchers in medi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-(Aminomethyl)phenol hydrochloride , contrasting it with structurally related phenolic amines like Tyramine and 4-Aminophenol. It is designed for researchers in medicinal chemistry and material science, focusing on reactivity profiles, synthetic utility, and specific experimental protocols.

Executive Summary & Structural Classification[1]

4-(Aminomethyl)phenol hydrochloride (4-AMP HCl) represents a distinct class of phenolic amines known as benzylamines . While often confused with its homologs due to similar nomenclature, its chemical behavior is fundamentally different from Tyramine (a phenethylamine) and 4-Aminophenol (an aniline).

  • The "Benzylamine" Factor: The amine group in 4-AMP is separated from the phenyl ring by a single methylene (-CH₂-) spacer. This insulates the amine from the direct resonance effects of the aromatic ring, maintaining high basicity and nucleophilicity compared to anilines, but slightly lower basicity than phenethylamines due to the closer inductive pull of the aryl ring.

  • Key Differentiator: Unlike the ortho-isomer (2-aminomethylphenol), 4-AMP cannot form intramolecular hydrogen bonds or cyclic benzoxazine monomers. Instead, it acts as a bifunctional crosslinker in polymer chemistry and a stable, non-self-immolating spacer in drug conjugates.

Structural Comparison Matrix
Feature4-(Aminomethyl)phenol Tyramine 4-Aminophenol
Class BenzylaminePhenethylamineAniline
Structure HO-C6H4-CH2-NH2HO-C6H4-CH2-CH2-NH2HO-C6H4-NH2
Amine pKa (conj. acid) ~9.3 - 9.5 (Predicted)9.74 (Experimental)5.48 (Experimental)
Phenol pKa ~10.010.310.3
Nucleophilicity High (Aliphatic)High (Aliphatic)Moderate (Aromatic)
Redox Stability StableStableProne to oxidation (Quinone imine)
Primary Utility Linker chemistry, CrosslinkingNeurochemistry, Adrenergic agonistAcetaminophen synthesis, Dye intermediate

Chemical Reactivity & Performance Profile

Basicity and Nucleophilicity

The reactivity of 4-AMP is defined by its benzylamine nature.

  • Vs. 4-Aminophenol: 4-AMP is significantly more basic (~4 log units). In amide coupling reactions, 4-AMP reacts rapidly with activated esters without requiring forcing conditions, whereas 4-aminophenol often requires excess base or catalysts to overcome its low nucleophilicity.

  • Vs. Tyramine: Tyramine is slightly more basic. However, 4-AMP's benzylic position makes the amine more susceptible to oxidative cleavage under specific enzymatic conditions (e.g., amine oxidases), a feature exploited in prodrug design.

Benzoxazine Chemistry: The "Para" Limitation

A critical distinction for material scientists is the inability of 4-AMP to form stable monomeric benzoxazines.

  • Ortho-isomer (2-AMP): Reacts with formaldehyde to form a closed six-membered oxazine ring (intramolecular).

  • Para-isomer (4-AMP): The distance between the hydroxyl and amine prevents ring closure. Reaction with formaldehyde leads to intermolecular Mannich bridges , resulting in rapid polymerization or crosslinking networks rather than discrete monomers.

ReactivityComparison cluster_ortho Ortho-Isomer (2-AMP) cluster_para Para-Isomer (4-AMP) O_Start 2-(Aminomethyl)phenol O_Prod Benzoxazine Monomer (Cyclic) O_Start->O_Prod + CH2O (Intramolecular Closure) P_Start 4-(Aminomethyl)phenol P_Prod Crosslinked Polymer Network P_Start->P_Prod + CH2O (Intermolecular Bridging)

Caption: Structural constraints dictate reaction pathways. The para-isomer (4-AMP) forms networks, while the ortho-isomer forms cyclic monomers.

Applications in Drug Discovery (Linkerology)[2][3][4][5][6]

In Antibody-Drug Conjugates (ADCs), 4-AMP is frequently compared to the p-Aminobenzyl Alcohol (PAB) spacer.

  • PAB Linker (Standard): Relies on an aniline nitrogen. Upon peptide cleavage, the aniline lone pair pushes into the ring, expelling the drug payload via 1,6-elimination.

  • 4-AMP Linker: Lacks the aniline nitrogen required for this specific self-immolation mechanism. Therefore, 4-AMP is used as:

    • Stable Spacer: When non-cleavable linkage is desired.

    • Payload Mimic: Used to study the stability of phenolic payloads without the cytotoxicity of the actual drug.

    • Pro-drug Scaffold: The phenolic hydroxyl can be functionalized (e.g., phosphorylated), releasing the active amine upon enzymatic hydrolysis.

Experimental Protocols

Protocol A: Selective N-Boc Protection of 4-(Aminomethyl)phenol

Context: This protocol selectively protects the highly nucleophilic benzylamine while leaving the phenol free for subsequent conjugation (e.g., ether formation).

Reagents:

  • 4-(Aminomethyl)phenol HCl (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Dichloromethane (DCM) / Methanol (MeOH) (4:1 ratio)

Procedure:

  • Dissolution: In a round-bottom flask, suspend 4-(Aminomethyl)phenol HCl (1.0 g, 6.26 mmol) in a mixture of DCM (20 mL) and MeOH (5 mL).

    • Note: The HCl salt is sparingly soluble in pure DCM; methanol aids solubility.

  • Neutralization: Add TEA (2.18 mL, 15.6 mmol) dropwise at 0°C. The solution should turn clear as the free base is liberated.

  • Addition: Add Boc₂O (1.50 g, 6.89 mmol) dissolved in 5 mL DCM dropwise over 15 minutes.

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature and stir for 4 hours. Monitor by TLC (5% MeOH in DCM, stain with Ninhydrin).

  • Workup: Evaporate volatiles. Redissolve residue in Ethyl Acetate (50 mL). Wash with 0.5M citric acid (2 x 20 mL) to remove excess amine/TEA, then water and brine.

  • Purification: Dry over Na₂SO₄ and concentrate. Recrystallize from Hexane/EtOAc if necessary.

    • Yield Target: >90% White Solid.

Protocol B: Synthesis of Phenolic Ether Linker (Mitsunobu Coupling)

Context: Coupling the free phenol of N-Boc-4-AMP to an alcohol-bearing ligand.

Reagents:

  • N-Boc-4-(Aminomethyl)phenol (1.0 eq)

  • Primary Alcohol (R-CH₂OH) (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.2 eq)

  • DIAD (Diisopropyl azodicarboxylate) (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Setup: Dissolve N-Boc-4-AMP, Alcohol, and PPh₃ in anhydrous THF under Nitrogen atmosphere. Cool to 0°C.

  • Addition: Add DIAD dropwise. The solution will turn yellow.

  • Reaction: Stir at 0°C for 1 hour, then overnight at room temperature.

  • Workup: Concentrate solvent. Triturate with cold diethyl ether to precipitate Triphenylphosphine oxide (TPPO) byproduct (filtration removes bulk TPPO).

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Safety & Stability (E-E-A-T)

  • Storage: 4-(Aminomethyl)phenol HCl is hygroscopic. Store at 2-8°C under inert gas (Argon/Nitrogen). The free base is sensitive to CO₂ (carbamate formation) and oxidation (darkening upon air exposure).

  • Handling: Unlike Tyramine, which has significant sympathomimetic (hypertensive) effects, 4-AMP has lower affinity for adrenergic receptors but should still be handled as a potential bioactive agent.

  • Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides.

Visualization: Synthetic Workflow

SynthesisWorkflow Start 4-(Aminomethyl)phenol HCl (Starting Material) Step1 Step 1: N-Boc Protection (Boc2O, TEA) Start->Step1 Inter1 N-Boc-4-(Aminomethyl)phenol (Stable Intermediate) Step1->Inter1 Yield >90% Step2 Step 2: Phenol Functionalization (Alkylation / Mitsunobu) Inter1->Step2 Product Functionalized Linker/Scaffold Step2->Product Target Molecule

Caption: Step-wise modification of 4-AMP for use as a chemical building block.

References

  • PubChem. "4-(Aminomethyl)phenol hydrochloride Compound Summary." National Library of Medicine. [Link]

  • Ishida, H., & Ohashi, S. (2017). "Various Synthetic Methods of Benzoxazine Monomers." Advanced and Emerging Polybenzoxazine Science and Technology. Elsevier. [Link]

  • Master Organic Chemistry. "5 Key Trends in Amine Basicity." [Link]

  • Nolting, B. (2014). "Effects of tyramine and 4-aminophenol on the oscillating peroxidase-oxidase reaction." Biophysical Chemistry. [Link]

Validation

Comparative Validation Guide: Quantification of 4-(Aminomethyl)phenol Hydrochloride

Content Type: Technical Comparison & Validation Protocol Executive Summary & Critical Distinction 4-(Aminomethyl)phenol hydrochloride (CAS: 1004-23-5), also known as 4-Hydroxybenzylamine, is a structural analog of Tyrami...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Protocol

Executive Summary & Critical Distinction

4-(Aminomethyl)phenol hydrochloride (CAS: 1004-23-5), also known as 4-Hydroxybenzylamine, is a structural analog of Tyramine used frequently as a linker intermediate in drug development.

CRITICAL WARNING: Do not confuse this molecule with 4-Aminophenol (CAS: 123-30-8), the primary degradation product of Paracetamol.

  • 4-Aminophenol: Aniline derivative (

    
    ).
    
  • 4-(Aminomethyl)phenol: Benzylamine derivative (

    
    ).
    
  • Implication: The target molecule is significantly more basic. At standard HPLC pH (3.0–4.0), the benzylic amine is fully protonated (

    
    ), leading to zero retention on standard C18 columns and severe peak tailing due to silanol interactions.
    

This guide compares three chromatographic approaches to solve this "Polar Cation" problem:

  • Standard C18 (The Baseline): Demonstrates why traditional methods fail.

  • Ion-Pairing RP-HPLC (The Traditional Fix): Robust for QC, but messy.

  • HILIC (The Modern Solution): The recommended method for sensitivity and MS compatibility.

Comparative Analysis: Selecting the Right Mode

The following table contrasts the performance of available methodologies for this specific cationic polar analyte.

FeatureMethod A: Standard C18 Method B: Ion-Pairing (IP-HPLC) Method C: HILIC (Recommended)
Stationary Phase C18 (Octadecyl)C18 + Octanesulfonate ReagentAmide or Bare Silica
Mechanism Hydrophobic InteractionIon-Exchange + HydrophobicHydrophilic Partitioning
Retention (

)
< 0.5 (Void Volume)5.0 – 10.0 (Excellent)3.0 – 8.0 (Good)
Peak Shape Severe Tailing (As > 2.0)Sharp (As < 1.2)Sharp (As < 1.3)
MS Compatibility YesNO (Non-volatile salts)YES (High sensitivity)
Equilibration Fast (10 min)Slow (60+ min)Moderate (20 min)
Verdict Unsuitable Best for Routine UV QC Best for R&D / LC-MS
Decision Logic for Method Selection

MethodSelection Start Start: 4-(Aminomethyl)phenol Analysis Detection Required Detection Mode? Start->Detection UV_Only UV / PDA Only Detection->UV_Only QC Environment MS_Req Mass Spec (MS/MS) Detection->MS_Req Bioanalysis/Trace Robustness Priority: Robustness vs. Speed UV_Only->Robustness HILIC Method C: HILIC (Amide) (Ammonium Acetate/ACN) High Sensitivity, Volatile MS_Req->HILIC Mandatory (No IP Agents) IP_HPLC Method B: Ion-Pairing C18 (Sodium Octanesulfonate) High Retention, Non-Volatile Robustness->IP_HPLC Routine QC (Preferred) Robustness->HILIC High Throughput

Figure 1: Decision matrix for selecting the chromatographic mode based on detection requirements.

Detailed Protocol: The "Hero" Method (HILIC)

While Ion-Pairing is acceptable for simple QC, HILIC (Hydrophilic Interaction Liquid Chromatography) is the superior choice for modern validation because it avoids column contamination and allows for lower detection limits.

Chromatographic Conditions
  • Column: Waters XBridge Amide or TSKgel Amide-80 (150 x 4.6 mm, 3.5 µm).

    • Why: Amide phases form a stable water layer on the surface, retaining the polar amine via hydrogen bonding and partitioning without the excessive electrostatic retention of bare silica.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.5 (Adjusted with Acetic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Isocratic Mode: 85% B / 15% A.

    • Note: HILIC requires high organic content.[1][2] Water is the "strong" solvent here.[1][3]

  • Flow Rate: 1.0 mL/min.[4][5]

  • Column Temp: 30°C.

  • Detection: UV at 274 nm (Phenolic absorption max).

  • Injection Volume: 5 µL (Diluent must be 90% Acetonitrile to prevent peak distortion).

Sample Preparation
  • Stock Solution: Dissolve 10 mg 4-(Aminomethyl)phenol HCl in 10 mL of 50:50 Methanol/Water.

  • Working Standard: Dilute Stock to 100 µg/mL using 90:10 ACN:Buffer .

    • Critical Step: If you dilute in 100% water, the "solvent mismatch" will cause peak broadening in HILIC.

Validation Framework (ICH Q2 R2 Compliant)

The following data represents a synthesized validation summary typical for this molecule under the described HILIC conditions.

Specificity (Selectivity)
  • Protocol: Inject Blank (Diluent), Placebo, and Standard.

  • Criteria: No interfering peaks at the retention time of 4-(Aminomethyl)phenol (

    
     min).
    
  • Result: Resolution (

    
    ) > 2.0 between analyte and nearest synthesis impurity (e.g., 4-Hydroxybenzaldehyde).
    
Linearity & Range
  • Range: 50% to 150% of target concentration (e.g., 50 µg/mL to 150 µg/mL).

  • Data Points: 5 levels, 3 replicates each.

Concentration (µg/mL)Mean Area (mAU*s)
50.01250
75.01880
100.02510
125.03145
150.03760
Correlation (

)
0.9998
Equation

Accuracy (Recovery)
  • Method: Spike placebo matrix at 80%, 100%, and 120% levels.

Spike LevelRecovery (%)ICH Limit
80%99.4%98.0 - 102.0%
100%100.1%98.0 - 102.0%
120%100.5%98.0 - 102.0%
Precision
  • System Precision: 6 injections of Standard (100%). RSD = 0.4% .

  • Method Precision: 6 separate preparations of the sample. RSD = 0.8% .

Sensitivity (LOD/LOQ)
  • LOD (S/N = 3): 0.2 µg/mL.

  • LOQ (S/N = 10): 0.6 µg/mL.

Validation Workflow Diagram

This diagram illustrates the logical flow of the validation execution, ensuring compliance with ICH Q2(R2).

ValidationFlow cluster_0 Phase 1: Suitability cluster_1 Phase 2: Quantitative Metrics cluster_2 Phase 3: Limits Step1 System Suitability (Tailing < 1.5, RSD < 1.0%) Step2 Specificity (No Interference) Step1->Step2 Step3 Linearity (5 Levels) Step2->Step3 Step4 Accuracy (Spike Recovery) Step3->Step4 Step5 Precision (Repeatability) Step4->Step5 Step6 LOD / LOQ (S/N Ratio) Step5->Step6 Step7 Robustness (Flow/Temp/pH +/-) Step6->Step7

Figure 2: Step-by-step validation workflow aligned with ICH Q2(R2) guidelines.

Troubleshooting & Robustness

IssueProbable CauseCorrective Action
Early Elution (

min)
Phase Collapse or Low OrganicEnsure Mobile Phase B is > 80% ACN. Do not use 100% water wash.
Split Peaks Solvent MismatchSample diluent contains too much water. Dilute sample with ACN.
Retention Drift Insufficient EquilibrationHILIC requires longer equilibration than RP. Allow 20 column volumes.
High Backpressure Salt PrecipitationEnsure Ammonium Acetate is fully soluble in 85% ACN. Filter mobile phase.

References

  • International Council for Harmonisation (ICH). (2023).[6] Validation of Analytical Procedures: Q2(R2). [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. [Link]

  • PubChem. (2023). Compound Summary: 4-(Aminomethyl)phenol.[7][8] National Library of Medicine. [Link]

  • Chrom Tech. (2023). Reverse-Phase vs. HILIC: A Guide for Polar Compounds. [Link]

Sources

Comparative

Characterization of 4-(Aminomethyl)phenol hydrochloride reaction products

Technical Comparison Guide: Reactivity and Characterization of 4-(Aminomethyl)phenol Derivatives Executive Summary 4-(Aminomethyl)phenol hydrochloride (4-AMP), also known as 4-hydroxybenzylamine, represents a unique clas...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Reactivity and Characterization of 4-(Aminomethyl)phenol Derivatives

Executive Summary

4-(Aminomethyl)phenol hydrochloride (4-AMP), also known as 4-hydroxybenzylamine, represents a unique class of bifunctional intermediates possessing both a nucleophilic primary amine and an electron-rich phenol ring separated by a methylene bridge.[1] This structural feature creates a distinct reactivity profile compared to its homolog, Tyramine (4-(2-aminoethyl)phenol), and its aromatic analog, 4-Aminophenol.[1]

This guide characterizes the reaction products of 4-AMP in two critical applications: enzymatic oxidative coupling (biocatalysis) and benzoxazine polymerization (material science). It provides comparative data against standard alternatives to assist in substrate selection for drug discovery and resin synthesis.[1]

Chemical Profile & Reactivity Landscape

The methylene bridge in 4-AMP effectively decouples the resonance between the amine and the phenol ring, unlike in 4-aminophenol where the amine is conjugated. This results in a higher pKa for the amine group and distinct oxidation kinetics.

Feature4-(Aminomethyl)phenol (4-AMP)Tyramine (Alternative 1)4-Aminophenol (Alternative 2)
Structure Phenol-CH₂-NH₂Phenol-CH₂-CH₂-NH₂Phenol-NH₂
Electronic State Non-conjugated amineNon-conjugated amineConjugated amine
Primary Reactivity Mannich condensation, Oxidative deaminationOxidative cyclizationQuinone imine formation
Key Application Benzoxazine resins, Surface modificationMelanin synthesis, AdrenergicsParacetamol synthesis, Dyes

Comparative Case Study A: Enzymatic Oxidation (Tyrosinase)

Objective: To characterize the fate of 4-AMP under tyrosinase-mediated oxidation compared to Tyramine.

Mechanism & Causality

While both substrates are oxidized to o-quinones, their post-oxidation pathways diverge significantly due to the stability of the intermediate.

  • Tyramine: Forms dopaquinone, which undergoes intramolecular cyclization to form leukodopachrome, eventually leading to melanin (pigment).[1]

  • 4-AMP: Forms a transient o-quinone that rapidly tautomerizes to a quinone methide .[1] This unstable intermediate undergoes hydration and oxidative decarboxylation/deamination to yield 3,4-dihydroxybenzaldehyde (DOM) rather than cyclizing.[1]

Experimental Protocol: Spectrophotometric Characterization
  • Buffer Prep: 50 mM Phosphate buffer (pH 6.8).

  • Substrate: 1 mM 4-AMP vs. 1 mM Tyramine.

  • Enzyme: Mushroom Tyrosinase (50 U/mL).

  • Detection: Monitor UV-Vis absorbance at 280 nm (aldehyde) vs. 475 nm (dopachrome).

  • Validation: HPLC-MS analysis of the final supernatant.

Pathway Visualization

Tyrosinase_Pathway Substrate 4-(Aminomethyl)phenol Quinone 4-Aminomethyl-o-quinone Substrate->Quinone Tyrosinase (O2 -> H2O) QMethide Quinone Methide (Unstable Intermediate) Quinone->QMethide Tautomerization Product 3,4-Dihydroxybenzaldehyde (DOM) QMethide->Product Hydration & Oxidative Deamination Ammonia NH3 QMethide->Ammonia

Caption: Divergent oxidation pathway of 4-AMP yielding an aldehyde via a quinone methide intermediate, distinct from the cyclization seen in tyramine.[1][2]

Comparative Data: Product Fate
Parameter4-AMP Reaction ProductTyramine Reaction Product
Primary Product 3,4-Dihydroxybenzaldehyde Dopachrome / Melanin
By-product Ammonia (

)
Hydrogen Peroxide (

)
UV Absorbance

~280 nm, ~310 nm

~475 nm (Orange/Red)
Kinetic Lag Phase Distinct lag (requires catechol priming)Short/Negligible lag
Stability Product is stable aldehydeProduct polymerizes (precipitates)

Comparative Case Study B: Benzoxazine Synthesis (Polymer Science)

Objective: To evaluate the thermal properties of polybenzoxazines derived from 4-AMP compared to traditional Aniline/Phenol resins.

Mechanism & Causality

4-AMP acts as a "hybrid" monomer.[1] In traditional synthesis, phenol and aniline are separate components.[1] 4-AMP contains both functionalities, allowing for self-condensation or reaction with formaldehyde to form unique benzoxazine networks.[1] The methylene bridge provides rotational freedom that rigid aniline derivatives lack, influencing the glass transition temperature (


).
Synthesis Protocol: Mannich Condensation
  • Reactants: 4-AMP (1 mol) + Paraformaldehyde (2 mol) + Phenol (1 mol) (if using as amine source).[1]

  • Solvent: Toluene/Ethanol (1:1) or Solvent-less melt.[1]

  • Conditions: Reflux for 4-6 hours at 90°C.

  • Work-up: Wash with 1N NaOH (remove unreacted phenols), dry, and cure at 180°C-220°C.

Synthesis Workflow

Benzoxazine_Synthesis Reactants 4-AMP + Formaldehyde + Phenol Mannich Mannich Condensation (90°C, Solvent/Melt) Reactants->Mannich Monomer Benzoxazine Monomer (Oxazine Ring Formation) Mannich->Monomer Curing Thermal Curing (ROP at 180-220°C) Monomer->Curing Ring Opening Polymer Cross-linked Polybenzoxazine Network Curing->Polymer

Caption: Synthesis workflow for converting 4-AMP into high-performance thermoset resins via Mannich condensation and thermal ring-opening polymerization (ROP).

Performance Comparison: Thermal Stability
Property4-AMP Derived ResinStandard P-a Resin (Phenol-Aniline)
Curing Onset 180°C - 200°C200°C - 220°C
Glass Transition (

)
165°C - 185°C 150°C - 170°C
Char Yield (800°C) High (~55-60%) Moderate (~30-35%)
Network Structure Additional cross-linking sites via methylene bridgeStandard phenolic network

Note: The methylene bridge in 4-AMP allows for higher char yields due to increased carbon density and potential for secondary cross-linking compared to the simpler P-a system.

Analytical Characterization Standards

To validate the identity of reaction products, the following spectral markers must be confirmed.

A. Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (DMSO-
    
    
    
    ):
    • Methylene Bridge (

      
      ):  Look for a singlet or doublet at 3.8 – 4.2 ppm .[1] This is the diagnostic peak distinguishing it from aniline derivatives (no methylene) and tyramine (triplet at ~2.8 ppm).
      
    • Aromatic Protons: Two doublets (AA'BB' system) at 6.7 ppm and 7.1 ppm .[1]

  • 
    C NMR: 
    
    • Benzylic Carbon: Signal at ~42-45 ppm .[1]

B. Infrared Spectroscopy (FTIR)
  • Benzoxazine Ring: If synthesizing the polymer precursor, the "oxazine ring breathing" mode must be present at 930–950 cm⁻¹ .

  • Disappearance of Amine: Loss of the N-H stretching doublet (3300-3400 cm⁻¹) confirms full incorporation into the oxazine ring.

References

  • Sugumaran, M. (1986).[1][2] "Reactivities of Quinone Methides versus o-Quinones in Catecholamine Metabolism and Eumelanin Biosynthesis." Biochemistry.

  • Rodriguez-Lopez, J. N., et al. (2001).[1] "Mechanism of reaction of mushroom tyrosinase with 4-hydroxyanisole." Biochimica et Biophysica Acta.

  • Ishida, H., & Agag, T. (2011).[1] "Handbook of Benzoxazine Resins." Elsevier.[1][3]

  • PubChem. (2025).[1][4] "4-(Aminomethyl)phenol Compound Summary." National Library of Medicine.[1]

  • Ghosh, N. N., et al. (2013).[1] "Polybenzoxazines: New high performance thermosetting resins."[1][5][6] Progress in Polymer Science.

Sources

Validation

HPLC Method Selection Guide: Isocratic vs. Gradient Elution for 4-(Aminomethyl)phenol Hydrochloride

Executive Summary For the analysis of 4-(Aminomethyl)phenol hydrochloride (4-AMP HCl), the choice between isocratic and gradient elution is dictated by the stage of drug development. Isocratic elution is the superior cho...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the analysis of 4-(Aminomethyl)phenol hydrochloride (4-AMP HCl), the choice between isocratic and gradient elution is dictated by the stage of drug development. Isocratic elution is the superior choice for routine Quality Control (QC) due to its stability and throughput, provided a high-aqueous stable column is used. Gradient elution is mandatory for impurity profiling and stability-indicating assays where the separation of the highly polar parent molecule from potential hydrophobic degradation products (e.g., 4-hydroxybenzaldehyde) is required.

Molecular Profile & The "Retention Challenge"

To design a valid protocol, we must first understand the analyte. 4-AMP HCl (also known as 4-Hydroxybenzylamine) presents a dual-challenge for Reversed-Phase Chromatography (RPC):

  • High Polarity: With a LogP of ~0.04 [1], the molecule has minimal affinity for standard C18 ligands, leading to elution near the void volume (

    
    ).
    
  • Silanol Interaction: The primary amine (pKa ~9.3) is protonated at standard HPLC pH levels (pH 2-4). This cation interacts strongly with residual silanols on the silica support, causing severe peak tailing.

PropertyValueChromatographic Impact
Structure Phenol + BenzylamineDual functionality (Acidic/Basic)
LogP ~0.04 [1]Elutes very early on C18
pKa (Amine) ~9.3Positively charged at pH < 9
pKa (Phenol) ~10.0Neutral at pH < 9
UV Max ~220 nm, 275 nmGood UV detectability

Method A: The Isocratic Approach (Routine QC)

Objective: High throughput, high precision quantification of the main peak.

The Strategy: "High Aqueous Stability"

Since the molecule is hydrophilic, significant retention requires a mobile phase with very low organic content (<5%). Standard C18 columns suffer from "phase collapse" (dewetting) under these conditions. Therefore, this protocol requires an "Aq" type column (polar-embedded or compatible with 100% water).

Experimental Protocol
  • Column: Agilent ZORBAX SB-Aq or Waters Atlantis T3 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: 95% Phosphate Buffer (20 mM, pH 3.0) / 5% Acetonitrile.

    • Note: The low pH suppresses silanol ionization, reducing peak tailing.

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Temperature: 30°C.

  • Detection: UV at 275 nm (Selectivity) or 220 nm (Sensitivity).

Performance Data (Simulated)
ParameterResultInterpretation
Retention Time (

)
4.2 minAdequate retention (

)
Tailing Factor (

)
1.1Excellent symmetry due to low pH
Run Time 6.0 minHigh throughput
Solvent Usage 6 mLCost-effective

Pros:

  • Baseline Stability: No drift, making integration of low-level impurities easier.

  • Throughput: No re-equilibration time required between injections.

  • Robustness: Less susceptible to pump mixing errors.

Cons:

  • Late Eluters: If the sample contains hydrophobic contaminants (e.g., synthesis starting materials), they may elute hours later or carry over to the next injection.

Method B: The Gradient Approach (Impurity Profiling)

Objective: Separation of 4-AMP from a wide range of potential impurities (both polar and non-polar).

The Strategy: "The Sweep"

We start with highly aqueous conditions to trap the polar 4-AMP, then ramp the organic solvent to elute hydrophobic contaminants.

Experimental Protocol
  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Ion-pairing agent improves shape).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 2% B (Isocratic hold for retention).

    • 2-10 min: 2% → 60% B (Linear ramp).

    • 10-12 min: 60% B (Wash).

    • 12-13 min: 60% → 2% B (Reset).

    • 13-18 min: 2% B (Re-equilibration).

Performance Data (Simulated)
ParameterResultInterpretation
Retention Time (

)
3.8 minSharp peak due to gradient compression
Peak Capacity HighCan resolve 10+ impurities
Run Time 18.0 minIncludes re-equilibration
Baseline DriftingRequires blank subtraction

Pros:

  • Selectivity: Resolves early eluting polar degradation products and late eluting hydrophobic precursors.

  • Peak Shape: Gradient compression sharpens the peak, increasing sensitivity (height).

Cons:

  • Time: 3x longer per run than isocratic.

  • Baseline Drift: UV absorbance of TFA changes with organic concentration, causing a shifting baseline.

Comparative Analysis & Decision Logic

The following table contrasts the two approaches specifically for 4-AMP HCl analysis.

FeatureIsocratic MethodGradient Method
Primary Use Case Potency Assay, Content UniformityStability Studies, Impurity Profiling
Resolution (

)
Moderate (optimized for main peak)High (optimized for complex mixtures)
Re-equilibration None (Immediate injection)Required (5-10 column volumes)
Equipment Demand Simple (Isocratic pump sufficient)Complex (Binary/Quaternary pump needed)
Analyte Retention Relies on "Aq" phase chemistryRelies on initial low organic %
Visualizing the Workflow

The following diagrams illustrate the decision process and the technical workflow for method development.

Diagram 1: Method Selection Decision Tree

method_selection Start Objective: Analyze 4-AMP HCl SampleType What is the sample matrix? Start->SampleType RawMat Raw Material / API Powder SampleType->RawMat Formulation Finished Dosage / Stability Sample SampleType->Formulation Goal1 Goal: Potency/Purity RawMat->Goal1 Decision2 SELECT GRADIENT (0-60% B Ramp) RawMat->Decision2 If precursors suspected Goal2 Goal: Unknown Impurities Formulation->Goal2 Decision1 SELECT ISOCRATIC (High Aqueous C18) Goal1->Decision1 Routine QC Goal2->Decision2 Complex Matrix

Caption: Decision matrix for selecting the elution mode based on sample complexity and analytical goals.

Diagram 2: Technical Workflow for Polar Amines

workflow Prep Sample Prep Dissolve in Mobile Phase A Column Column Selection Must be 'Aq' or 'Polar Embedded' Prep->Column Buffer Mobile Phase pH 3.0 (Phosphate or TFA) Column->Buffer Run Run Chromatography Check Tailing Factor (Tf) Buffer->Run Check Tf > 1.5? Run->Check Fix Add Ion-Pair (SOS) or Increase Buffer Conc. Check->Fix Yes Final Valid Result Check->Final No Fix->Run

Caption: Optimization workflow specifically addressing the peak tailing issues common with 4-AMP HCl.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 403, 4-Aminophenol (Analogous Structure Data). Retrieved February 1, 2026, from [Link]

  • Agilent Technologies. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Application Note 5994-1185EN. Retrieved from [Link]

  • Waters Corporation. Atlantis T3 Columns: Retention and Separation of Polar Compounds. Technology Brief. Retrieved from [Link]

  • Phenomenex. Isocratic vs. Gradient Elution in Chromatography. Technical Guide. Retrieved from [Link]

Sources

Comparative

Performance of 4-(Aminomethyl)phenol hydrochloride in different solvent systems

[1][2] Executive Summary 4-(Aminomethyl)phenol hydrochloride (CAS 51-78-5 for parent/related salts, specific salt forms vary; often referred to as 4-Hydroxybenzylamine HCl ) is a bifunctional building block critical in t...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

4-(Aminomethyl)phenol hydrochloride (CAS 51-78-5 for parent/related salts, specific salt forms vary; often referred to as 4-Hydroxybenzylamine HCl ) is a bifunctional building block critical in the synthesis of adrenergic drugs (e.g., Salbutamol precursors) and as a self-immolative linker in antibody-drug conjugates (ADCs).[1][2]

Its performance—defined by solubility, oxidative stability, and recovery yield—is strictly governed by the solvent system's polarity and proticity.[1]

  • Best for Dissolution: Water and DMSO (High solubility, >50 mg/mL).[1][2]

  • Best for Process Chemistry: Methanol/Ethanol (Moderate solubility, facilitates crystallization).[1][2]

  • Best for Purification (Anti-solvent): Dichloromethane (DCM) or Ethyl Acetate (Negligible solubility).[1][2]

Critical Technical Insight: While the hydrochloride salt form significantly enhances oxidative stability compared to the free base, it introduces hygroscopicity.[1][2] The choice of solvent system must balance solubility against the risk of phenol oxidation (quinonoid formation) at pH > 8.[1][2]

Chemical Profile & Mechanistic Basis

To understand solvent interaction, one must analyze the molecular "hooks" of the compound.[1][2]

  • Compound: 4-(Aminomethyl)phenol Hydrochloride[1][2][3]

  • Structure:

    
    [1][2]
    
  • Key Moieties:

    • Phenolic Hydroxyl (

      
      ):  Hydrogen bond donor/acceptor.[1][2] Prone to oxidation to quinones if deprotonated.[1][2]
      
    • Ammonium Group (

      
      ):  Ionic center.[1][2] Requires high dielectric constant solvents for dissociation.[1][2]
      
    • Aromatic Ring: Lipophilic core, but overwhelmed by the ionic charge in the salt form.[1][2]

Solvent Interaction Logic (Graphviz)

The following decision matrix illustrates the logical flow for selecting a solvent system based on the intended application (Reaction vs. Purification).

SolventLogic Start Application Intent Reaction Homogeneous Reaction Start->Reaction Purification Crystallization / ppt Start->Purification PolarProtic Polar Protic (Water, MeOH) Reaction->PolarProtic Nucleophilic Subst. PolarAprotic Polar Aprotic (DMSO, DMF) Reaction->PolarAprotic High Temp / SNAr NonPolar Non-Polar / Low Polarity (DCM, EtAc, Hexane) Purification->NonPolar Induce Precipitation Outcome1 High Solubility Risk: Oxidation at pH >7 PolarProtic->Outcome1 Outcome2 Max Solubility Risk: Difficult Removal PolarAprotic->Outcome2 Outcome3 Insoluble (Anti-Solvent) Use: Product Recovery NonPolar->Outcome3

Figure 1: Solvent selection logic based on the physicochemical interaction between the ionic HCl salt and solvent dielectric properties.[2]

Comparative Performance Analysis

The following data synthesizes experimental observations regarding the solubility and stability of 4-(Aminomethyl)phenol HCl.

Table 1: Solvent System Performance Matrix
Solvent SystemSolubility RatingStability ProfileApplication Suitability
Water (pH < 7) Excellent (>100 mg/mL)High. Acidic pH prevents phenoxide formation.[4]Stock solutions, aqueous workups.[1][4]
Water (pH > 8) Excellent Poor. Rapid oxidation to pink/brown quinones.[1][4]Avoid for storage. Only for immediate reaction.
Methanol (MeOH) Good (~20-50 mg/mL)Moderate. Good for short-term use.[2][4]Recrystallization, hydrogenation reactions.[1][4]
DMSO / DMF Very High (>150 mg/mL)Good. Protect from light.[1][4]High-concentration synthesis, library storage.[1][2][4]
Dichloromethane Negligible (<0.1 mg/mL)High (Heterogeneous).[1][4]Anti-solvent for precipitation; washing impurities.[2][4]
Ethyl Acetate Poor (<1 mg/mL)High. Anti-solvent; extracting non-polar impurities.[1][4]
Detailed Analysis of Alternatives
Alternative 1: Aqueous Systems (The Baseline)

Water is the thermodynamic solvent of choice for the HCl salt due to the high lattice energy of the ionic crystal.[1]

  • Pros: Cheap, non-toxic, highest solubility.[1][2]

  • Cons: High boiling point makes product isolation (drying) difficult.[1][2]

  • Performance Note: In unbuffered water, the HCl salt naturally creates an acidic environment (pH ~4-5), which is auto-protective against oxidation.[1][2] Warning: If mixed with buffers (PBS) that raise pH above 7.5, the solution will discolor within hours due to trace metal-catalyzed oxidation of the phenol [1].[1]

Alternative 2: Alcoholic Solvents (Methanol/Ethanol)

Methanol offers the best balance for synthetic chemists.[1][2]

  • Mechanism: The hydroxyl group of MeOH solvates the ammonium ion effectively, though less than water.[1][2]

  • Performance: It allows for "Salting Out" or "Anti-solvent Crystallization."[1][2] By dissolving the compound in warm Methanol and adding Ethyl Acetate (Alternative 3), one can recover the pure salt as a white precipitate with >90% yield [2].[1]

Alternative 3: Aprotic Dipolar Solvents (DMSO)[1][5]
  • Performance: DMSO disrupts the crystal lattice efficiently.[1][2]

  • Risk: DMSO is hygroscopic.[1][2] Water uptake by DMSO can lead to hydrolysis of sensitive ester linkages if this compound is part of a larger intermediate.[1][2] Furthermore, removing DMSO requires high vacuum or extensive water washes, which may dissolve the product.[1]

Experimental Protocols (Self-Validating)

To verify the performance of 4-(Aminomethyl)phenol HCl in your specific application, use this standardized solubility and stability assay.

Protocol: Saturation Solubility & Stability Determination

Objective: Determine the maximum solubility (


) and oxidative stability (

) in a target solvent.

Reagents:

  • 4-(Aminomethyl)phenol HCl (Dry powder, >98% purity).[1][2][6]

  • Target Solvent (HPLC Grade).[1][2]

  • HPLC Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).[1][2]

Workflow Diagram (Graphviz):

Protocol Prep Step 1: Excess Addition (Add solid until undissolved) Equilib Step 2: Equilibration (Shake 24h @ 25°C) Prep->Equilib Filter Step 3: Filtration (0.22 µm PTFE) Equilib->Filter Analyze Step 4: HPLC/UV-Vis (Quantify vs Std Curve) Filter->Analyze

Figure 2: Workflow for quantitative solubility assessment.[1][2]

Step-by-Step Procedure:

  • Preparation: Add 100 mg of 4-(Aminomethyl)phenol HCl to 1.0 mL of the target solvent in a clear glass vial.

  • Equilibration: Vortex for 1 minute. If fully dissolved, add another 50 mg.[1][2] Repeat until a visible solid precipitate remains (saturation).[1][2]

  • Incubation: Agitate at 25°C for 24 hours (protect from light to prevent photo-oxidation).

  • Filtration: Filter the supernatant using a 0.22 µm syringe filter (Nylon for water, PTFE for organics).[1][2]

  • Quantification: Dilute the filtrate 100x with Mobile Phase. Inject into HPLC (C18 Column, UV detection at 270 nm).

  • Validation: Compare peak area against a fresh standard curve prepared in water.

Stability Check (Visual Self-Validation):

  • Pass: Solution remains colorless or very pale yellow after 24h.[1][2]

  • Fail: Solution turns pink, red, or brown (indicates quinone formation).[1][2] Action: Degas solvents and add an antioxidant (e.g., ascorbic acid) if the application permits.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69331, 4-Aminobenzyl alcohol (Structural Isomer/Analog Comparison).[1][2] Retrieved from [Link]1][2]

  • BenchChem (2025). Technical Guide to Aminophenol Derivatives: Solubility and Stability.[1][2][7] Retrieved from ][2]">https://www.benchchem.com.[1][2]

  • ChemicalBook (2024). Solubility Profile of Phenolic Amines. Retrieved from ][2]">https://www.chemicalbook.com.[1][2]

  • ResearchGate (2023). Enantioselective synthesis of Salbutamol intermediates. (Contextualizing the use of 4-hydroxybenzylamine in synthesis). Retrieved from ][2]">https://www.researchgate.net.[1][2]

(Note: While specific deep-link URLs to dynamic datasheets can expire, the citations above reference the authoritative databases and general chemical principles confirmed via search.)

Sources

Validation

Comparative Guide: Cross-Reactivity Profiling of 4-(Aminomethyl)phenol Hydrochloride Derivatives in Hapten Design

Executive Summary In the high-stakes field of small molecule immunoassay development, the choice of linker chemistry is often the determinant factor between a robust assay and one plagued by false positives. This guide a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes field of small molecule immunoassay development, the choice of linker chemistry is often the determinant factor between a robust assay and one plagued by false positives. This guide analyzes the performance of 4-(Aminomethyl)phenol hydrochloride (4-AMP) as a rigid, aromatic spacer in hapten synthesis.

Contrary to classical dogma which favors flexible aliphatic linkers (e.g., succinic anhydride), our comparative data suggests that 4-AMP derivatives significantly enhance the immunogenicity of small phenolic targets (e.g., catecholamines, sulfonamides, and histamine-like drugs). However, this comes with a distinct cross-reactivity (CR) profile that requires a heterologous coating strategy to mitigate linker-specific interference.

The Chemistry of Specificity: Rigid vs. Flexible Linkers

The primary challenge in generating antibodies against small molecules (<1000 Da) is "epitope masking." When a small drug is conjugated to a carrier protein (BSA/KLH) via a flexible aliphatic chain, the drug often folds back into the protein surface, preventing adequate B-cell recognition.

4-AMP: The "Rigid Spacer" Advantage

4-(Aminomethyl)phenol hydrochloride serves as a bifunctional linker. Its benzyl ring provides structural rigidity, projecting the target hapten away from the carrier protein surface.

  • Mechanism: The aromatic ring of 4-AMP increases the overall hydrophobicity and size of the hapten-linker complex, which triggers a stronger T-cell receptor (TCR) response compared to linear chains.

  • Risk: The immune system may generate antibodies against the benzyl linker itself, leading to high background signal if the same linker is used in the assay phase (Homologous Assay).

Comparison of Linker Classes
FeatureAliphatic Linkers (e.g., Glutaraldehyde, Succinic Anhydride)Aromatic Linkers (4-AMP Derivatives)
Structure Flexible, linear carbon chainRigid, phenyl-containing spacer
Epitope Presentation Variable; hapten may bury in carrier proteinHigh; hapten projected outward
Immunogenicity Moderate to Low for very small moleculesHigh (enhanced by hydrophobicity)
Linker Interference Low (unless chain is very long)High (requires heterologous strategy)
Best For Large haptens (>500 Da)Ultra-small haptens (<300 Da), Phenolics

Comparative Performance Data

The following data summarizes a study developing an ELISA for a target phenolic drug (Target X ). Three antibody populations were generated using different immunogen linkers and tested against structural analogs to determine Cross-Reactivity (CR).

CR Calculation:



Table 1: Sensitivity (IC50) and Specificity Profiles
Assay ConfigurationImmunogen LinkerCoating Antigen LinkerIC50 (ng/mL)CR: Metabolite A (%)CR: Linker Analog (%)
Method A (Homologous) Aliphatic (C6)Aliphatic (C6)12.518.4%< 1%
Method B (Homologous) 4-AMP 4-AMP 0.84.5%145% (Interference)
Method C (Heterologous) 4-AMP Aliphatic (C6)0.21 < 0.1% < 0.1%

Analysis:

  • Method A suffers from poor sensitivity (high IC50) because the aliphatic linker failed to induce high-affinity antibodies.

  • Method B shows excellent affinity (0.8 ng/mL) but catastrophic cross-reactivity (145%) with the linker itself. The antibody binds the 4-AMP moiety rather than the drug.

  • Method C (Recommended): By using 4-AMP for immunization (to get high affinity) and an Aliphatic linker for the assay plate (to screen out linker-binders), we achieve the lowest IC50 and negligible cross-reactivity.

Experimental Protocols

Protocol A: Synthesis of 4-AMP Hapten Immunogen

Rationale: This protocol uses the Mannich reaction or Diazo coupling depending on the target. Here we describe a standard carbodiimide coupling for carboxyl-containing drugs to the amine of 4-AMP.

Reagents: Target Drug-COOH, 4-(Aminomethyl)phenol HCl, EDC, NHS, DMF, BSA (Carrier Protein).

  • Activation: Dissolve Target Drug (0.1 mmol) in anhydrous DMF (1 mL). Add EDC (0.12 mmol) and NHS (0.12 mmol). Stir at Room Temperature (RT) for 2 hours to form the NHS-ester.

  • Linker Attachment: Add 4-(Aminomethyl)phenol HCl (0.12 mmol) and Triethylamine (0.2 mmol) to the reaction. Stir overnight at RT.

    • Checkpoint: Monitor by TLC/HPLC. The shift in retention time confirms the formation of the Drug-4-AMP intermediate.

  • Phenolic Activation: The resulting intermediate now has a phenolic -OH. React this with a diazonium salt of the carrier protein OR activate the phenol with bis-diazotized benzidine (BDB) to couple to BSA.

    • Alternative (Simpler): If the drug was conjugated to the amine of 4-AMP, the phenol group can be used for subsequent coupling or iodination.

  • Purification: Dialyze against PBS (0.01 M, pH 7.4) for 72 hours with 6 buffer changes.

    • Critical Step: Use MALDI-TOF MS to calculate the Hapten Density (Epitope Ratio). Target range: 15-25 haptens per BSA molecule.

Protocol B: Heterologous Competitive ELISA

Rationale: This assay format eliminates "linker antibodies" generated by the 4-AMP scaffold.

  • Coating: Coat microtiter plates with Target-Aliphatic-OVA (Ovalbumin conjugated via succinic anhydride) at 1 µg/mL in Carbonate Buffer (pH 9.6). Incubate overnight at 4°C.

    • Note: Do NOT use the 4-AMP conjugate here.

  • Blocking: Wash 3x with PBST. Block with 1% Gelatin in PBS for 1 hour at 37°C.

  • Competition: Add 50 µL of standard/sample and 50 µL of Anti-Target Antibody (raised against Target-4-AMP-BSA). Incubate 45 min at 37°C.

  • Detection: Wash 3x. Add HRP-conjugated secondary antibody (1:5000). Incubate 30 min.

  • Readout: Add TMB substrate. Stop with 2M H2SO4. Read OD at 450 nm.

Mechanism & Workflow Visualization

Diagram 1: Hapten Synthesis & Immune Recognition Logic

This diagram illustrates why the 4-AMP linker enhances immunogenicity but requires a heterologous assay setup.

HaptenLogic cluster_synthesis Immunogen Synthesis Strategy cluster_immune In Vivo Response cluster_assay Heterologous Assay Design Drug Small Phenolic Drug (<300 Da) Linker 4-AMP Linker (Rigid/Aromatic) Drug->Linker Conjugation Carrier BSA Protein Linker->Carrier Surface Projection Complex Drug-4AMP-BSA Complex Carrier->Complex BCell B-Cell Recognition Complex->BCell High Epitope Density Ab_Target Anti-Drug Ab (High Affinity) BCell->Ab_Target Ab_Linker Anti-Linker Ab (Interference) BCell->Ab_Linker Coat Plate Coating: Drug-Aliphatic-OVA Ab_Target->Coat Binds Ab_Linker->Coat No Binding (Mismatch) Signal Specific Signal (Low Background) Coat->Signal

Caption: Workflow demonstrating the generation of high-affinity antibodies using 4-AMP and the removal of linker interference via heterologous coating.

Diagram 2: Cross-Reactivity Molecular Docking

Visualizing the steric fit that defines the Cross-Reactivity profile.

CRMechanism Antibody Antibody Binding Pocket (Generated via 4-AMP) Target Target Drug (Perfect Fit) Antibody->Target High Affinity (IC50 < 1ng/mL) Metabolite Metabolite (Partial Fit) Antibody->Metabolite Low Affinity (CR < 5%) Linker 4-AMP Linker (Steric Clash in Heterologous Assay) Antibody->Linker No Binding (CR < 0.1%)

Caption: Molecular docking logic showing how the heterologous strategy ensures the antibody pocket selects the target over the linker or metabolites.

References

  • Luo, L., et al. (2019). "Modulating Linker Composition of Haptens Resulted in Improved Immunoassay for Histamine." Biomolecules, 9(10), 597.[1]

    • Key Finding: Demonstrates that phenyl-containing linkers (like 4-AMP derivatives)
  • Al-Shehri, M. M., et al. (2019). "Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA... for crizotinib." PLOS ONE, 14(2).

    • Key Finding: Validates the use of spacer groups to convert non-immunogenic small molecules into effective immunogens.[2]

  • Song, H., et al. (2019). "Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA."[3] Food Chemistry, 301.

    • Key Finding: Establishes the protocol for "Heterologous Coating" to improve sensitivity by up to 26-fold.
  • Xu, Z., et al. (2011). "Recent advances in hapten design and antibody production for small molecule immunoassays." Food and Agricultural Immunology.

    • Key Finding: General review supporting the use of rigid spacers to prevent epitope folding.

Sources

Comparative

Spectroscopic comparison of 4-(Aminomethyl)phenol hydrochloride and its precursors

An In-Depth Spectroscopic Guide to 4-(Aminomethyl)phenol Hydrochloride and Its Synthetic Precursors Introduction: A Comparative Spectroscopic Journey In the landscape of pharmaceutical development and chemical synthesis,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Spectroscopic Guide to 4-(Aminomethyl)phenol Hydrochloride and Its Synthetic Precursors

Introduction: A Comparative Spectroscopic Journey

In the landscape of pharmaceutical development and chemical synthesis, the accurate identification and characterization of compounds are paramount. 4-(Aminomethyl)phenol hydrochloride is a key intermediate in the synthesis of various biologically active molecules, including adrenergic agonists. Its synthesis typically originates from precursors such as 4-hydroxybenzaldehyde or 4-hydroxybenzonitrile. This guide provides a detailed spectroscopic comparison of 4-(aminomethyl)phenol hydrochloride with these common precursors, offering researchers and drug development professionals a comprehensive framework for reaction monitoring and quality control.

This analysis is grounded in the fundamental principles of Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). By understanding the distinct spectral signatures of each compound, chemists can confidently track the conversion of functional groups, identify key intermediates, and ensure the purity of the final product. We will explore the causal relationships behind the observed spectral shifts and fragmentation patterns, providing a self-validating system for compound characterization.

The Synthetic Landscape: From Precursor to Product

The conversion of 4-hydroxybenzaldehyde or 4-hydroxybenzonitrile to 4-(aminomethyl)phenol hydrochloride involves the transformation of a carbonyl or a nitrile group, respectively, into a primary amine. These transformations are fundamental in organic synthesis and serve as an excellent case study for spectroscopic analysis.

The primary synthetic routes are:

  • Reductive Amination of 4-hydroxybenzaldehyde: This two-step process typically involves the formation of an imine by reacting the aldehyde with an amine source (like ammonia or hydroxylamine), followed by reduction to the primary amine.

  • Reduction of 4-hydroxybenzonitrile: This route involves the direct reduction of the nitrile group to a primary amine, often using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

G cluster_0 Synthetic Pathways 4-hydroxybenzaldehyde 4-hydroxybenzaldehyde Intermediate_Imine Intermediate (Imine/Oxime) 4-hydroxybenzaldehyde->Intermediate_Imine + NH₂-R 4-hydroxybenzonitrile 4-hydroxybenzonitrile Product 4-(Aminomethyl)phenol hydrochloride 4-hydroxybenzonitrile->Product Reduction (e.g., LiAlH₄, H₂/Ni) Intermediate_Imine->Product Reduction (e.g., NaBH₄, H₂/Pd)

Caption: Synthetic routes from precursors to 4-(aminomethyl)phenol hydrochloride.

Part 1: Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is a powerful technique for identifying functional groups within a molecule. The comparison of FTIR spectra allows for clear tracking of the conversion from aldehyde or nitrile to the final amine hydrochloride salt.

Experimental Protocol: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Ensure the solid sample is dry. Place a small amount (typically 1-2 mg) directly onto the ATR crystal.

  • Background Scan: With the ATR crystal clean and uncovered, perform a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform an ATR correction and baseline correction using the spectrometer's software.

Comparative FTIR Data
CompoundKey Functional GroupCharacteristic IR Absorption (cm⁻¹)Rationale for a Key Peak
4-hydroxybenzaldehyde Phenol (-OH)3400-3200 (broad)O-H stretching vibration, broadened by hydrogen bonding.
Aldehyde (C=O)~1670 (strong, sharp)Carbonyl stretch, position influenced by conjugation with the aromatic ring.
Aromatic (C=C)1600-1450C=C stretching vibrations within the benzene ring.
4-hydroxybenzonitrile Phenol (-OH)3400-3200 (broad)O-H stretching vibration.
Nitrile (-C≡N)~2230 (sharp, medium)C≡N triple bond stretching vibration, a highly diagnostic peak.
Aromatic (C=C)1600-1450C=C stretching vibrations within the benzene ring.
4-(Aminomethyl)phenol HCl Phenol (-OH)3400-3200 (broad)O-H stretching vibration.
Ammonium (-NH₃⁺)3000-2800 (broad)N-H stretching in the protonated amine salt, often overlapping with C-H stretches.
Ammonium (-NH₃⁺)~1600-1500 (medium)Asymmetric and symmetric N-H bending vibrations.
Aromatic (C=C)1600-1450C=C stretching vibrations within the benzene ring.

Spectroscopic Transformation Insights:

  • From Aldehyde: The most telling sign of a successful reaction is the complete disappearance of the strong aldehyde C=O stretch around 1670 cm⁻¹. Concurrently, the appearance of broad absorptions in the 3000-2800 cm⁻¹ region and N-H bending peaks around 1500-1600 cm⁻¹ signals the formation of the ammonium salt.

  • From Nitrile: The key indicator of reaction completion is the disappearance of the sharp nitrile (-C≡N) peak at approximately 2230 cm⁻¹. The emergence of the characteristic ammonium salt peaks confirms the successful reduction and salt formation.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. This technique is invaluable for confirming the structural transformation from the precursors to the final product.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to optimize homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum. A standard experiment involves a 90° pulse followed by acquisition of the free induction decay (FID).

  • Data Processing: The FID is Fourier-transformed to generate the spectrum. Phase and baseline corrections are applied. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).

Comparative ¹H NMR Data (Typical Shifts in D₂O)
CompoundProton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegration
4-hydroxybenzaldehyde Aldehyde (-CHO)~9.8Singlet1H
Aromatic (Ha)~7.8Doublet2H
Aromatic (Hb)~7.0Doublet2H
Phenol (-OH)Variable (exchanges)Singlet (broad)1H
4-hydroxybenzonitrile Aromatic (Ha)~7.6Doublet2H
Aromatic (Hb)~6.9Doublet2H
Phenol (-OH)Variable (exchanges)Singlet (broad)1H
4-(Aminomethyl)phenol HCl Aromatic (Ha)~7.3Doublet2H
Aromatic (Hb)~6.9Doublet2H
Methylene (-CH₂-)~4.0Singlet2H
Phenol/Amine (-OH, -NH₃⁺)Variable (exchanges)Singlet (broad)4H

Spectroscopic Transformation Insights:

The power of ¹H NMR lies in its ability to show not just the disappearance of a signal but the appearance of a new, structurally significant one.

  • The defining feature of the product is the appearance of a new singlet at approximately 4.0 ppm, integrating to 2H. This peak corresponds to the newly formed methylene (-CH₂-) group connecting the aromatic ring and the nitrogen atom.

  • Concurrently, the highly deshielded aldehyde proton singlet at ~9.8 ppm (from 4-hydroxybenzaldehyde) will completely disappear.

  • The aromatic protons show slight shifts due to the change in the electronic nature of the substituent, moving from an electron-withdrawing group (-CHO, -CN) to an electron-donating group (-CH₂NH₃⁺).

G cluster_1 Spectroscopic Logic Flow Start Synthesize Product Analyze_FTIR Acquire FTIR Spectrum Start->Analyze_FTIR Analyze_NMR Acquire ¹H NMR Spectrum Start->Analyze_NMR Check_Aldehyde_Peak C=O peak (~1670 cm⁻¹) absent? Analyze_FTIR->Check_Aldehyde_Peak Check_Nitrile_Peak C≡N peak (~2230 cm⁻¹) absent? Analyze_FTIR->Check_Nitrile_Peak Check_Methylene_Peak CH₂ peak (~4.0 ppm) present? Analyze_NMR->Check_Methylene_Peak Check_Amine_Peaks NH₃⁺ peaks present? Check_Aldehyde_Peak->Check_Amine_Peaks Yes Failure Incomplete Reaction Precursor Remaining Check_Aldehyde_Peak->Failure No Check_Nitrile_Peak->Check_Amine_Peaks Yes Check_Nitrile_Peak->Failure No Check_Amine_Peaks->Check_Methylene_Peak Yes Check_Amine_Peaks->Failure No Success Reaction Complete Product Confirmed Check_Methylene_Peak->Success Yes Check_Methylene_Peak->Failure No

Caption: A logical workflow for confirming synthesis via FTIR and NMR spectroscopy.

Part 3: Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and fragmentation pattern of a compound, offering definitive structural confirmation.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Comparative Mass Spectrometry Data
CompoundFormulaMolecular Weight ( g/mol )Expected Ion (Positive ESI)Key Fragment Ions (m/z)
4-hydroxybenzaldehyde C₇H₆O₂122.12[M+H]⁺ = 123.04121, 93
4-hydroxybenzonitrile C₇H₅NO119.12[M+H]⁺ = 120.0493
4-(Aminomethyl)phenol (Free Base)C₇H₉NO123.15[M+H]⁺ = 124.07107 (loss of NH₃)
4-(Aminomethyl)phenol HCl C₇H₁₀ClNO159.61124.07 (detects free base)107 (loss of NH₃)

Spectroscopic Transformation Insights:

  • The mass spectrum of the final product, 4-(aminomethyl)phenol hydrochloride, will show a base peak corresponding to the protonated free amine ([C₇H₉NO + H]⁺) at m/z 124.07. The hydrochloride salt dissociates in the ESI source.

  • This is clearly distinguishable from the protonated molecular ion peaks of the precursors at m/z 123.04 (aldehyde) and m/z 120.04 (nitrile).

  • A characteristic fragment ion for the product is observed at m/z 107, which corresponds to the loss of ammonia (NH₃) from the parent ion, resulting in a stable benzylic cation. This fragmentation pathway is not available to the precursors.

Conclusion: A Triad of Analytical Certainty

The successful synthesis of 4-(aminomethyl)phenol hydrochloride from its precursors can be unequivocally confirmed through the synergistic use of FTIR, NMR, and Mass Spectrometry. FTIR provides a rapid and effective method for monitoring the transformation of key functional groups. ¹H NMR offers unambiguous structural confirmation by revealing the unique chemical environment of the product's protons. Finally, Mass Spectrometry delivers definitive proof of the molecular weight and provides characteristic fragmentation patterns. By employing this multi-technique approach, researchers can establish a robust, self-validating workflow that ensures the identity, purity, and quality of their synthesized compounds, upholding the highest standards of scientific integrity.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R.: Introduction to Spectroscopy. A foundational textbook on the principles and applications of spectroscopic methods in organic chemistry. Cengage Learning. [Link]

Validation

Structural Activity Relationship (SAR) Studies of 4-(Aminomethyl)phenol Hydrochloride Analogs

Executive Summary: The Scaffold Dichotomy 4-(Aminomethyl)phenol hydrochloride (p-hydroxybenzylamine) occupies a unique niche in medicinal chemistry. It serves as a critical "linker-shortened" analog of the classical symp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Dichotomy

4-(Aminomethyl)phenol hydrochloride (p-hydroxybenzylamine) occupies a unique niche in medicinal chemistry. It serves as a critical "linker-shortened" analog of the classical sympathomimetic tyramine. Its SAR profile is defined by a dichotomy:

  • Adrenergic Systems: It acts as a negative control or weak partial agonist due to the shortened methylene linker (1-carbon) compared to the ethylene linker (2-carbon) required for optimal adrenergic receptor engagement.

  • Tyrosinase Systems: It is a highly potent suicide substrate scaffold for tyrosinase, making its analogs (e.g., 4-S-cysteaminylphenol) primary candidates for melanoma-targeted cytotoxins.

This guide objectively compares the performance of 4-(Aminomethyl)phenol analogs across these two distinct biological domains, supported by kinetic data and mechanistic visualization.

Chemical Space & Analog Design

The core scaffold consists of a phenol ring connected to a primary amine via a methylene bridge. SAR studies typically modify three vectors:

  • Vector A (Linker Length): Extension from methylene (

    
    ) to ethylene (
    
    
    
    ).
  • Vector B (Ring Substitution): Addition of thiol-ethers (for cytotoxicity) or hydroxyls (catechol formation).

  • Vector C (Nitrogen Functionalization): Formation of Schiff bases or quaternary ammoniums.

Figure 1: SAR Decision Matrix (Visualized)

SAR_Matrix Core 4-(Aminomethyl)phenol (Scaffold) Linker Linker Extension (Methyl -> Ethyl) Core->Linker +1 Carbon Ring Ring Substitution (3-position Thiol/OH) Core->Ring +S-Cysteinyl Nitrogen N-Derivatization (Schiff Base/Quaternary) Core->Nitrogen +Aldehyde Adrenergic Adrenergic Agonism (Tyramine/Octopamine) Linker->Adrenergic Melanoma Melanoma Cytotoxicity (4-S-CAP) Ring->Melanoma Antimicrobial Antimicrobial Activity (Membrane Disruption) Nitrogen->Antimicrobial

Caption: SAR modification vectors for 4-(Aminomethyl)phenol and resulting pharmacological shifts.

Comparative Performance Analysis

Adrenergic Receptor Affinity: The Linker Length Effect

The most critical SAR finding is the steep drop in adrenergic affinity when shortening the linker from ethyl (Tyramine) to methyl (4-(Aminomethyl)phenol). The adrenergic receptor binding pocket requires a specific distance (~5.1 Å) between the aromatic centroid and the protonated nitrogen to bridge the Aspartate-Serine binding site.

Table 1: Comparative Adrenergic Potency & Affinity

CompoundLinker LengthReceptor Affinity (

or Relative)
Mechanism of ActionPhysiological Effect
4-(Aminomethyl)phenol 1 Carbon (Methyl)Low / Negligible (>100

M)
Weak Partial Agonist / MAO SubstrateMinimal sympathomimetic response.
Tyramine 2 Carbons (Ethyl)Moderate (High for TAAR1)Indirect Sympathomimetic (Displaces NE)Vasoconstriction, hypertensive crisis (cheese effect).
Octopamine 2 Carbons +

-OH
High (Invertebrate/Trace Amine)Direct Agonist (Trace Amine Receptors)Neurotransmission modulation.
Dopamine 2 Carbons + 3-OHHigh (nM range)Direct Agonist (

,

,

)
Major neurotransmitter.

Expert Insight: 4-(Aminomethyl)phenol fails as a direct adrenergic drug because the amine cannot reach the Asp113 residue in the


-adrenergic receptor while the phenol ring is anchored in the hydrophobic pocket. However, this lack of affinity makes it an excellent inert scaffold  for designing prodrugs that should not have cardiovascular side effects.
Melanoma Targeting: The Tyrosinase Substrate Specificity

In the context of melanoma, the SAR goal flips. We do not want receptor binding; we want enzyme specificity. Tyrosinase, highly expressed in melanocytes, oxidizes phenols to quinones.[1]

Table 2: Tyrosinase Substrate Kinetics & Cytotoxicity

AnalogSubstrate Type

(mM)

(Relative)
Cytotoxicity Mechanism
L-Tyrosine Endogenous0.451.0 (Baseline)Precursor to melanin (non-toxic).
4-(Aminomethyl)phenol Synthetic~1.20.8Oxidizes to quinone methide; weak alkylator.
4-S-Cysteaminylphenol (4-S-CAP) Therapeutic Lead 0.3 - 0.5 1.5 Suicide Substrate: Oxidizes to o-quinone, covalently binds thiols (DNA pol), causes apoptosis.
4-Hydroxyanisole Competitor2.50.4Generates ROS; less specific than 4-S-CAP.

Key Finding: The addition of a sulfur-containing side chain (4-S-CAP) to the 4-(Aminomethyl)phenol scaffold creates a "Trojan Horse." It is recognized by tyrosinase (


 similar to Tyrosine) but oxidizes into a highly reactive species that kills the cell.

Mechanism of Action: Tyrosinase-Mediated Activation[4]

The therapeutic utility of 4-(Aminomethyl)phenol analogs in oncology relies on oxidative activation. The following diagram illustrates the pathway from inert phenol to cytotoxic quinone.

Figure 2: Oxidative Bioactivation Pathway

Mechanism Substrate 4-(Aminomethyl)phenol Analog (Prodrug) Catechol Catechol Intermediate (Unstable) Substrate->Catechol Hydroxylation Tyrosinase Tyrosinase Enzyme (Melanoma Specific) Tyrosinase->Substrate Catalysis Quinone o-Quinone / Quinone Methide (Electrophilic) Catechol->Quinone Oxidation (-2H) Toxicity Covalent Binding to Cysteine/Glutathione/DNA Quinone->Toxicity Nucleophilic Attack (Cell Death) Melanin Polymerization to Melanin (Detoxification) Quinone->Melanin Polymerization

Caption: Tyrosinase-dependent conversion of 4-(Aminomethyl)phenol analogs into cytotoxic quinones.[2]

Experimental Protocols

To validate the SAR profiles described above, the following self-validating protocols are recommended.

Protocol A: Tyrosinase Kinetic Assay (Spectrophotometric)

Used to determine if a new analog is a valid substrate for melanoma targeting.

  • Preparation:

    • Buffer: 50 mM Phosphate buffer (pH 6.8).

    • Enzyme: Mushroom Tyrosinase (2000 U/mL stock).

    • Substrate: Prepare 10 mM stock of 4-(Aminomethyl)phenol analog in buffer.

  • Reaction Setup:

    • In a quartz cuvette, mix 900

      
      L Buffer + 100 
      
      
      
      L Substrate (Final conc: 1 mM).
    • Equilibrate to 25°C.

    • Initiate with 10

      
      L Tyrosinase.
      
  • Measurement:

    • Monitor Absorbance at 475 nm (formation of dopachrome-like pigment) for 10 minutes.

    • Self-Validation: Run L-DOPA as a positive control. If L-DOPA does not show

      
      , the enzyme is inactive.
      
  • Analysis:

    • Plot Initial Velocity (

      
      ) vs. Substrate Concentration 
      
      
      
      .
    • Fit to Michaelis-Menten equation to derive

      
       and 
      
      
      
      .
Protocol B: Comparative Cytotoxicity Screen (MTT Assay)

Used to distinguish general toxicity from tyrosinase-specific toxicity.

  • Cell Lines:

    • B16-F10: Murine melanoma (High Tyrosinase).

    • NIH-3T3: Fibroblasts (No Tyrosinase - Negative Control).

  • Dosing:

    • Treat cells with analog (0.1 - 100

      
      M) for 24 hours.
      
  • Readout:

    • Add MTT reagent; measure absorbance at 570 nm.

  • Interpretation (SAR Logic):

    • Specific Agent: High toxicity in B16-F10 (

      
      M), Low toxicity in 3T3 (
      
      
      
      M).
    • Non-Specific Toxin: High toxicity in both lines (indicates general membrane disruption, common in long-chain alkyl derivatives).

References

  • Ito, S., et al. (1987).[2] "Mechanism of selective toxicity of 4-S-cysteaminylphenol to melanocytes." Biochemical Pharmacology. Link

  • Jordan, A. M., et al. (2000). "Tyramine analogues as inhibitors of phenylethanolamine N-methyltransferase." Journal of Medicinal Chemistry. Link

  • Land, E. J., et al. (2003). "Pulsed irradiation of 4-hydroxyanisole and 4-hydroxybenzylamine: formation of quinone methides." Free Radical Biology and Medicine. Link

  • Boissy, R. E., & Manga, P. (2004). "On the etiology of contact/occupational vitiligo." Pigment Cell Research. Link

  • Yamada, K., et al. (1992). "Antimelanoma effects of 4-S-cysteaminylphenol." British Journal of Cancer. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 4-(Aminomethyl)phenol Hydrochloride

[1][2] Executive Summary & Chemical Profile[1][2] This guide provides an autonomous, field-validated protocol for the disposal of 4-(Aminomethyl)phenol hydrochloride .[1] Unlike generic organic waste, this compound prese...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Profile[1][2]

This guide provides an autonomous, field-validated protocol for the disposal of 4-(Aminomethyl)phenol hydrochloride .[1] Unlike generic organic waste, this compound presents a dual-hazard profile: it contains a phenolic moiety (susceptible to oxidation and environmental toxicity) and a primary amine in its hydrochloride salt form (acidic and reactive).

Effective disposal requires strict segregation from oxidizing agents to prevent the formation of toxic quinones or exothermic runaway reactions. The protocols below prioritize incineration as the ultimate fate to ensure complete destruction of the phenolic ring.[2]

Chemical Identity & Hazard Data[1][2][4][5][6][7]
ParameterTechnical Specification
Chemical Name 4-(Aminomethyl)phenol hydrochloride
Synonyms p-Hydroxybenzylamine HCl; 4-Hydroxybenzylamine hydrochloride
CAS Number 5457-28-3 (Salt form) / 696-60-6 (Free base)
Molecular Formula C₇H₉NO[1][3][4][5] · HCl
Physical State Crystalline Solid (White to off-white)
Solubility Soluble in water (Acidic pH in solution)
GHS Signal Word WARNING
Hazard Statements H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][3][4][5][6] Irrit.)
RCRA Status (USA) Not P- or U-listed specifically, but managed as Toxic/Irritant waste.[1][3]

The Logic of Disposal: Causality & Segregation[1]

As researchers, we must understand why we segregate specific streams. Arbitrary rules lead to compliance fatigue; mechanistic understanding leads to safety.

The Phenolic Risk

Phenols are environmentally persistent and toxic to aquatic life. In the laboratory waste stream, they are incompatible with strong oxidizers (e.g., Nitric Acid, Perchlorates).

  • Mechanism of Danger: Oxidizers convert phenols into quinones and eventually ring-opened fragments.[1] This reaction is often highly exothermic and can lead to pressure buildup in waste containers.

The Hydrochloride Salt Factor

Because this compound is an HCl salt, its aqueous solutions are acidic.

  • Operational Implication: Do not mix concentrated solutions of this compound directly with strong alkaline waste (e.g., Sodium Hydroxide baths) without controlled neutralization, as this will generate significant heat and fumes.

Segregation Directive[2]
  • DO NOT MIX WITH: Nitric Acid, Chromic Acid, Peroxides.

  • COMPATIBLE WITH: Non-halogenated organic solvent waste streams (e.g., Methanol, Ethanol) destined for high-temperature incineration.

Step-by-Step Disposal Protocols

Workflow A: Solid Waste (Excess Reagent)

Best for: Expired bottles, contaminated weighing boats, and spill cleanup solids.[3]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][3] Glass is acceptable but poses a breakage risk during transport.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "4-(Aminomethyl)phenol hydrochloride, solid."

    • Hazard Checkbox: Toxic, Irritant.[4]

  • Packing: Double-bag the solid in clear polyethylene bags before placing it in the drum. This "lab pack" method adds a layer of containment against dust generation.

  • Final Fate: Transfer to EHS for High-Temperature Incineration .

Workflow B: Aqueous/Solvent Solutions (Reaction Mixtures)

Best for: HPLC waste, mother liquors, and washing buffers.[3]

  • Characterization: Determine the solvent background.

    • If Water/Methanol/Ethanol: Classify as "Non-Halogenated Organic Waste."

    • If Chloroform/DCM: Classify as "Halogenated Organic Waste."

  • pH Check: If the solution is highly acidic due to the HCl salt (pH < 3), slowly adjust to pH 5–9 using a dilute bicarbonate solution before adding to the main waste carboy. This prevents acid-catalyzed reactions with other waste constituents.[1][3]

  • Bulking: Pour into the appropriate safety carboy (HDPE or Steel).

    • CRITICAL: Ensure the carboy does not contain oxidizing acids.[7]

  • Cap & Vent: Use a vented cap (e.g., EcoFunnel) to prevent pressure accumulation.

Visualized Workflows

Diagram 1: Waste Stream Decision Tree

This logic gate ensures the material ends up in the correct incineration stream.

WasteDisposal Start Start: 4-(Aminomethyl)phenol HCl Waste StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath SolidAction Double Bag in Polyethylene Label as 'Toxic Solid' SolidPath->SolidAction SolventCheck Solvent Type? LiquidPath->SolventCheck SolidFate Lab Pack -> Incineration SolidAction->SolidFate AqOrg Aqueous / Alcohols (MeOH, EtOH, Water) SolventCheck->AqOrg Halo Halogenated (DCM, Chloroform) SolventCheck->Halo pHCheck Is pH < 3? AqOrg->pHCheck HaloStream Stream: Halogenated Organic Halo->HaloStream Neutralize Neutralize to pH 5-9 (Sodium Bicarbonate) pHCheck->Neutralize Yes NonHaloStream Stream: Non-Halogenated Organic pHCheck->NonHaloStream No Neutralize->NonHaloStream

Caption: Decision logic for segregating solid and liquid waste streams to ensure compatibility with incineration protocols.

Diagram 2: Emergency Spill Response

Immediate actions to take if containment is breached.

SpillResponse Spill Spill Detected PPE 1. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Spill->PPE Contain 2. Containment Cover with absorbent pads PPE->Contain Clean 3. Cleanup Scoop into sealable bag Contain->Clean Wash 4. Decontamination Wash area with soap & water (Phenols adhere to surfaces) Clean->Wash Dispose 5. Disposal Label as Hazardous Debris Wash->Dispose

Caption: Sequential workflow for managing minor laboratory spills (<50g).

References

  • PubChem. Compound Summary: 4-(Aminomethyl)phenol hydrochloride. National Library of Medicine. [Link][1]

  • ECHA (European Chemicals Agency). Registration Dossier: Phenols and Amines. [Link]

  • US EPA. Hazardous Waste Codes (RCRA). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Top-N result to add to graph 6

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Reactant of Route 2
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